molecular formula C13H11Cl2NO3 B139685 Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 24248-21-3

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B139685
CAS No.: 24248-21-3
M. Wt: 300.13 g/mol
InChI Key: FKLYNWKQFIKJCQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO3 and its molecular weight is 300.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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InChI

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FKLYNWKQFIKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70178942
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Molecular Weight

300.13 g/mol
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CAS No.

24248-21-3
Record name Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate
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Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical characteristics, plausible synthetic routes with detailed experimental protocols, and explore its potential biological significance based on the activities of structurally related isoxazole derivatives.

Core Compound Profile

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The presence of the dichlorophenyl moiety and the ester functional group makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate[1]
CAS Number 24248-21-3[1]
Molecular Formula C₁₃H₁₁Cl₂NO₃[1]
Molecular Weight 300.13 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate.
Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of the title compound.

Synthesis and Methodologies

Synthesis of the Isoxazole Core: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction. A common method involves the reaction of a nitrile oxide with an enamine, which is selective and avoids the formation of positional isomers.[2]

Proposed Reaction Scheme:

Caption: Proposed synthesis pathway.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Step 1: Oximation of 2,6-Dichlorobenzaldehyde. To a solution of 2,6-dichlorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated 2,6-dichlorobenzaldoxime, wash with water, and dry.

  • Step 2: Formation of 2,6-Dichlorobenzohydroximoyl chloride. Dissolve the 2,6-dichlorobenzaldoxime (1 equivalent) in a suitable solvent such as DMF. Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Step 3: Cycloaddition and Hydrolysis. In a separate flask, prepare a solution of ethyl acetoacetate (1.2 equivalents) and a base such as sodium ethoxide (1.2 equivalents) in ethanol at 0°C. To this, add the solution of 2,6-dichlorobenzohydroximoyl chloride dropwise. The nitrile oxide is generated in situ and undergoes cycloaddition. Stir the reaction at room temperature overnight. Subsequently, add an aqueous solution of a strong base like sodium hydroxide and heat the mixture to hydrolyze the ester. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Esterification to Yield this compound

Two primary methods are proposed for the esterification of the synthesized carboxylic acid.

Method A: Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Experimental Protocol:

  • Suspend 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

  • Reflux the mixture for 6-12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Method B: Acyl Chloride Formation followed by Reaction with Ethanol

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol. The precursor, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is also commercially available, which can be a convenient starting point.[4][5]

Experimental Protocol:

  • Step 1 (if starting from the carboxylic acid): To a solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • Step 2: Dissolve the crude or commercial acyl chloride in a dry, aprotic solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and add absolute ethanol (1.2 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry.[6] Derivatives of isoxazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[7][8][9][10]

Potential as an Anti-inflammatory Agent

Several isoxazole derivatives are known for their anti-inflammatory properties.[9][11] The presence of the dichlorophenyl group is also a feature in some anti-inflammatory drugs, such as diclofenac.[12] The structural similarity of the target compound to known anti-inflammatory agents suggests its potential in this therapeutic area. Further investigation through in vitro and in vivo models is warranted to explore this possibility.

Potential as an Agrochemical

Isoxazole derivatives have been investigated for their herbicidal and fungicidal activities.[13] The dichlorophenyl moiety is also present in some commercial pesticides. Therefore, this compound could be a candidate for screening in agrochemical discovery programs.

Intermediate in Drug Discovery

Perhaps the most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules for drug discovery. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, allowing for the generation of a library of compounds for biological screening.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the ester carbonyl (C=O) stretch and the C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be suitable for analysis.[14]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. This guide has provided a comprehensive overview of its chemical properties, plausible and detailed synthetic methodologies, and a discussion of its potential applications based on the established biological activities of the isoxazole scaffold. The provided experimental protocols offer a solid foundation for researchers to synthesize and further investigate this promising molecule in the fields of medicinal chemistry and agrochemical research.

References

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

  • IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

  • ResearchGate. A few biologically active highly substituted isoxazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • SIELC Technologies. This compound. Available from: [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

  • National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Available from: [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Bentham Science. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Organic Chemistry. Acid to Ester - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. Available from: [Link]

  • Appretech. ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. Available from: [Link]

  • J-STAGE. SelectiveHerbicidalActivitiesof Ethyl5-(4,6-Dimethoxy. Available from: [Link]

  • CyberLeninka. Screening of anti-inflammatory activity of 4.5dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Available from: [Link]

  • Amerigo Scientific. Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. Available from: [Link]

  • Connect Journals. Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Available from: [Link]

  • PubMed. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Available from: [Link]

  • PubMed. Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. Available from: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a highly substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The isoxazole core is a well-established pharmacophore present in numerous biologically active molecules. The specific substitution pattern of this compound, featuring a sterically hindered 2,6-dichlorophenyl group, a methyl group, and an ethyl carboxylate moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the mechanistic rationale for the preparation of this target molecule, intended for researchers, scientists, and professionals in drug development. The synthesis hinges on a classic yet powerful transformation in heterocyclic chemistry: the Huisgen 1,3-dipolar cycloaddition.

Synthetic Strategy: A Mechanistic Overview

The cornerstone of the synthesis of this compound is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This powerful, concerted pericyclic reaction involves the formation of a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile.[3] In this specific synthesis, the key bond formations occur between a nitrile oxide (the 1,3-dipole) and an enol or enolate equivalent of a β-ketoester (the dipolarophile).

The overall synthetic approach can be dissected into three main stages:

  • Formation of the Nitrile Oxide Precursor: The synthesis begins with the conversion of 2,6-dichlorobenzaldehyde to its corresponding oxime, which is subsequently chlorinated to form 2,6-dichloro-N-hydroxybenzimidoyl chloride. This hydroximoyl chloride is a stable precursor to the reactive nitrile oxide.

  • Preparation of the Dipolarophile: Ethyl 2-chloro-3-oxobutanoate serves as a reactive and suitable dipolarophile for the cycloaddition reaction.

  • The [3+2] Cycloaddition and Isoxazole Formation: The 2,6-dichlorobenzonitrile oxide is generated in situ from the hydroximoyl chloride in the presence of a base. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with ethyl 2-chloro-3-oxobutanoate to yield the target isoxazole.

The concerted nature of the Huisgen cycloaddition ensures high regioselectivity, which is crucial for the unambiguous synthesis of the desired isomer.[2] The frontier molecular orbital (FMO) theory can be employed to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the cycloaddition.[3]

Visualizing the Synthetic Pathway

Synthetic_Pathway Overall Synthetic Scheme cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldehyde->2,6-Dichlorobenzaldehyde Oxime Hydroxylamine HCl, Na2CO3 Hydroxylamine HCl Hydroxylamine HCl Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-chloro-3-oxobutanoate SO2Cl2 N-Chlorosuccinimide N-Chlorosuccinimide 2,6-Dichloro-N-hydroxybenzimidoyl Chloride 2,6-Dichloro-N-hydroxybenzimidoyl Chloride 2,6-Dichlorobenzaldehyde Oxime->2,6-Dichloro-N-hydroxybenzimidoyl Chloride NCS, Pyridine This compound This compound 2,6-Dichloro-N-hydroxybenzimidoyl Chloride->this compound Et3N, [3+2] Cycloaddition Ethyl 2-chloro-3-oxobutanoate->this compound

Caption: Overall Synthetic Scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Rationale: The initial step involves the straightforward conversion of the aldehyde to its corresponding oxime. This is a classic condensation reaction. Sodium carbonate is used as a mild base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion.[4]

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in 100 mL of anhydrous methanol, add hydroxylamine hydrochloride (4.37 g, 62.9 mmol).

  • To this stirred mixture, add sodium carbonate (6.67 g, 62.9 mmol) portion-wise over 15 minutes.

  • Stir the resulting suspension at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (100 mL) and dichloromethane (150 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2,6-dichlorobenzaldehyde oxime as a white solid. The product can be recrystallized from a suitable solvent system like dichloromethane/hexane.[4]

Part 2: Synthesis of 2,6-Dichloro-N-hydroxybenzimidoyl Chloride

Rationale: The oxime is converted to a hydroximoyl chloride, a stable precursor for the nitrile oxide. N-Chlorosuccinimide (NCS) is a convenient and effective chlorinating agent for this transformation. Pyridine acts as a base to facilitate the reaction.[5]

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde oxime (10.0 g, 52.6 mmol) in 100 mL of chloroform.

  • Add N-chlorosuccinimide (7.03 g, 52.6 mmol) and pyridine (6.3 mL, 78.9 mmol) to the solution.

  • Stir the mixture at room temperature for 1.5 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under vacuum to afford 2,6-dichloro-N-hydroxybenzimidoyl chloride. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of Ethyl 2-chloro-3-oxobutanoate

Rationale: The dipolarophile is prepared by the chlorination of ethyl acetoacetate. Sulfuryl chloride is an effective reagent for the α-chlorination of β-ketoesters.

Procedure:

  • To a stirred solution of ethyl acetoacetate (13.0 g, 100 mmol) in a suitable solvent like dichloromethane (100 mL), cool the reaction vessel to 0 °C in an ice bath.

  • Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction is quenched by the slow addition of water (50 mL).

  • The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to give ethyl 2-chloro-3-oxobutanoate as a colorless liquid.

Part 4: Synthesis of this compound

Rationale: This final step is the key 1,3-dipolar cycloaddition. Triethylamine (Et3N) is used as a base to dehydrochlorinate the 2,6-dichloro-N-hydroxybenzimidoyl chloride in situ, generating the reactive 2,6-dichlorobenzonitrile oxide. This immediately reacts with the ethyl 2-chloro-3-oxobutanoate. The reaction is typically carried out at a low temperature to control the reactivity of the nitrile oxide and minimize side reactions such as dimerization.[5]

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve ethyl 2-chloro-3-oxobutanoate (8.6 g, 52.5 mmol) in 100 mL of anhydrous ethanol.

  • Cool the solution to 5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2,6-dichloro-N-hydroxybenzimidoyl chloride (11.0 g, 49.0 mmol) and triethylamine (7.5 mL, 53.9 mmol) in 50 mL of ethanol.

  • Add the solution from the dropping funnel to the stirred solution of the β-ketoester dropwise over a period of 1 hour, maintaining the reaction temperature at 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5 °C for an additional 12 hours.

  • Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white solid.[5]

Data Presentation

Reactant Molar Mass ( g/mol ) Amount (mmol) Equivalents
2,6-Dichlorobenzaldehyde175.0157.11.0
Hydroxylamine HCl69.4962.91.1
Ethyl Acetoacetate130.141001.0
Sulfuryl Chloride134.971101.1
2,6-Dichloro-N-hydroxybenzimidoyl Chloride224.4849.01.0
Ethyl 2-chloro-3-oxobutanoate164.5952.51.07
Triethylamine101.1953.91.1
Product Molar Mass ( g/mol ) Expected Yield
This compound300.1370-80%

Mechanism of the 1,3-Dipolar Cycloaddition

Cycloaddition_Mechanism Mechanism of the [3+2] Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Aromatization Hydroximoyl_Chloride 2,6-Dichloro-N-hydroxybenzimidoyl Chloride Nitrile_Oxide 2,6-Dichlorobenzonitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide - HCl Base Et3N Transition_State [Concerted Transition State] Nitrile_Oxide->Transition_State Dipolarophile Ethyl 2-chloro-3-oxobutanoate Dipolarophile->Transition_State Cycloadduct Intermediate Cycloadduct Transition_State->Cycloadduct Final_Product This compound Cycloadduct->Final_Product - HCl

Caption: Mechanism of the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a mixture of ethyl acetate and hexane. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[6] The structure should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and multiplets for the aromatic protons of the dichlorophenyl ring.

  • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (C₁₃H₁₁Cl₂NO₃, MW: 300.13 g/mol ) should be observed.[7]

Safety Considerations

  • 2,6-Dichlorobenzaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.[8]

  • Hydroxylamine Hydrochloride: Is corrosive and can cause skin burns and eye damage. It is also a potential skin sensitizer.

  • N-Chlorosuccinimide (NCS): Is a strong oxidizing agent and an irritant. Handle with care and avoid contact with combustible materials.

  • Sulfuryl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation.

  • Solvents (Methanol, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Hexane): Are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound is a robust and efficient process that utilizes the power of 1,3-dipolar cycloaddition chemistry. By following the detailed protocols outlined in this guide, researchers can reliably prepare this valuable heterocyclic building block. The mechanistic insights provided should aid in troubleshooting and adapting the synthesis for related target molecules. The careful handling of the reagents and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. National Center for Biotechnology Information. [Link]

  • McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 53, p.70 (1973). [Link]

  • SIELC Technologies. This compound. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Connect Journals. Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole. [Link]

  • Stoltz, B. M. Dipolar Cycloadditions. Caltech. [Link]

  • Acta Crystallographica Section E. 2,6-Dichlorobenzaldehyde oxime. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]

  • Appretech. ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate. [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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  • MDPI. 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • CORA. 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. [Link]

  • PubChem. 2,6-Dichloro-benzaldehyde chloro-oxime. National Center for Biotechnology Information. [Link]

  • Acta Crystallographica Section E. Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

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  • PubMed. Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. [Link]

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An In-depth Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. This document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, details its spectroscopic signature, and discusses its significant role as a precursor in pharmaceutical applications, most notably in the synthesis of semi-synthetic penicillins.

Introduction and Core Structure

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The core isoxazole ring is functionalized at the 3-, 4-, and 5-positions. The substituent at the 3-position is a 2,6-dichlorophenyl group, which sterically shields the isoxazole ring and influences its electronic properties. The 5-position is occupied by a methyl group, and the 4-position carries an ethyl carboxylate group, which is a key handle for further chemical modifications.

This specific arrangement of substituents is of significant interest in medicinal chemistry. The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is the defining feature of the antibiotic Dicloxacillin, where the carboxylate is modified to form an amide linkage with the 6-aminopenicillanic acid core.[1] This structural motif is crucial for the drug's resistance to bacterial β-lactamase enzymes.

Chemical Structure and Identifiers

Below is the two-dimensional structure of the title compound, along with its key chemical identifiers.

synthesis_workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product R1 2,6-Dichlorobenzaldehyde I1 2,6-Dichlorobenzaldoxime R1->I1 + H₂NOH R2 Hydroxylamine R2->I1 R3 Ethyl Acetoacetate I3 Ethyl β-pyrrolidinocrotonate (Enamine) R3->I3 + Pyrrolidine, Dean-Stark R4 Pyrrolidine R4->I3 I2 2,6-Dichlorobenzonitrile Oxide (in situ) I1->I2 + Dehydrating Agent (e.g., NCS) P This compound I2->P 1,3-Dipolar Cycloaddition I3->P

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate (Enamine) [2]1. To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (130 g, 1.00 mol), pyrrolidine (71 g, 1.00 mol), and 400 mL of toluene. 2. Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. 3. Continue refluxing until the theoretical amount of water (18 mL) has been collected (approx. 45-60 minutes). 4. Cool the reaction mixture to room temperature. 5. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is a yellow-orange oil and can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a 2 L three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichlorobenzaldoxime (188 g, 1.00 mol) in 800 mL of chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (133.5 g, 1.00 mol) in 400 mL of chloroform via the dropping funnel, maintaining the internal temperature below 10 °C. This in situ generates the corresponding hydroximoyl chloride.

  • Once the NCS addition is complete, add a solution of the crude ethyl β-pyrrolidinocrotonate (from Part A) in 200 mL of chloroform to the reaction mixture.

  • Slowly add triethylamine (111 g, 1.10 mol) via the dropping funnel. The triethylamine serves to generate the nitrile oxide from the hydroximoyl chloride and facilitate the subsequent cycloaddition. An exothermic reaction will occur; maintain the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 500 mL), water (500 mL), and saturated brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from ethanol/water to yield the title compound as a white to off-white solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a unique fingerprint for the molecule. While specific experimental spectra are proprietary, the expected features can be predicted.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic Protons: Multiplets in the range of 7.3-7.6 ppm corresponding to the three protons on the dichlorophenyl ring. Ethyl Group (CH₂): A quartet around 4.3 ppm. Methyl Group (Isoxazole): A singlet around 2.5 ppm. Ethyl Group (CH₃): A triplet around 1.3 ppm.
¹³C NMR Carbonyl Carbon: A signal downfield, typically >160 ppm. Aromatic & Isoxazole Carbons: Multiple signals in the 110-160 ppm range. Ethyl Group (OCH₂): A signal around 60-65 ppm. Methyl & Ethyl Carbons: Signals upfield, typically <20 ppm.
IR Spectroscopy C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C=N Stretch (Isoxazole): An absorption band around 1600-1650 cm⁻¹. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. Aromatic C-H & C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Note: The availability of ¹H NMR, ¹³C NMR, and IR spectra for this compound is noted in the PubChem database, sourced from SpectraBase.[3]

Applications and Biological Relevance

The primary significance of this compound lies in its role as a key intermediate in the synthesis of isoxazolyl penicillins, such as Dicloxacillin. [1]

Precursor to Dicloxacillin

Dicloxacillin is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain sterically hinders the approach of β-lactamase enzymes, which would otherwise hydrolyze and inactivate the β-lactam ring. [1] The synthesis of Dicloxacillin from the title compound involves two main steps:

  • Saponification: The ethyl ester is hydrolyzed, typically under basic conditions, to form the corresponding carboxylic acid: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. [4][5][6]2. Amide Coupling: The carboxylic acid is then coupled with 6-aminopenicillanic acid (6-APA), the core of all penicillins, to form the final antibiotic. This coupling is usually mediated by converting the carboxylic acid to a more reactive species, such as an acid chloride. [7][8][9]

pathway A Ethyl 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylate B 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylic acid A->B Saponification (e.g., NaOH, H₂O) D Dicloxacillin B->D Amide Coupling C 6-Aminopenicillanic Acid (6-APA) C->D

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound featuring a core isoxazole heterocycle substituted with a 2,6-dichlorophenyl group. While direct mechanistic studies on this specific molecule are not extensively available in public literature, its structural motifs strongly suggest a potential modulatory role at the γ-aminobutyric acid type A (GABA-A) receptor. This guide synthesizes information from structurally related compounds and established pharmacological principles to propose a primary mechanism of action. We will delve into the structure-activity relationships that support this hypothesis, provide detailed experimental protocols for its validation, and briefly explore potential alternative biological activities.

Introduction: The Isoxazole Scaffold and the Significance of the 2,6-Dichlorophenyl Moiety

The isoxazole ring is a five-membered heterocycle that is a common feature in a multitude of biologically active compounds. Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and neuroactive effects.

The substitution of a 2,6-dichlorophenyl group onto the isoxazole core in the title compound is of particular significance. This specific substitution pattern is a well-established pharmacophore in ligands that target the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. The chlorine atoms at the ortho positions of the phenyl ring are known to influence the conformational preferences of the molecule, which can be critical for its interaction with the receptor's binding pocket.

Proposed Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Based on compelling structure-activity relationship data from analogous compounds, we hypothesize that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site. This binding event potentiates the effect of GABA, increasing the frequency or duration of channel opening and thereby enhancing the inhibitory signal. This mechanism is the basis for the therapeutic effects of widely used drug classes such as benzodiazepines.

The proposed signaling pathway is illustrated below:

GABA_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Compound Ethyl 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylate Compound->GABA_A Allosteric Binding

Caption: Proposed mechanism of GABA-A receptor modulation.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of GABA-A receptor positive allosteric modulation, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Assays

Radioligand binding assays are fundamental for determining if the compound binds to the GABA-A receptor and at which site.

Objective: To assess the binding affinity of the test compound to the GABA-A receptor complex.

Protocol: Competitive Binding Assay for the Benzodiazepine Site

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled known ligand (e.g., diazepam).

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound and subsequently calculate the Ki (inhibition constant).

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the compound for the receptor.

Whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors provides direct functional evidence of modulation.

Objective: To measure the effect of the test compound on GABA-evoked chloride currents.

Protocol: Whole-Cell Patch-Clamp on Recombinant GABA-A Receptors

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Measure the potentiation of the GABA-evoked current in the presence of the test compound.

  • Data Analysis:

    • Calculate the percentage enhancement of the GABA current at each concentration of the test compound.

    • Determine the EC₅₀ for potentiation and the maximum potentiation (Emax).

Patch_Clamp_Workflow Start HEK293 Cell Culture Transfection Transfection with GABA-A Receptor Subunits Start->Transfection Patching Whole-Cell Patch Clamp Transfection->Patching GABA_App Apply GABA (EC20) - Establish Baseline Current Patching->GABA_App Compound_App Co-apply GABA (EC20) + Test Compound GABA_App->Compound_App Recording Record Chloride Current Compound_App->Recording Analysis Data Analysis: - Potentiation - EC50, Emax Recording->Analysis End Functional Characterization Analysis->End

Caption: Workflow for electrophysiological characterization.

In Vivo Models

To assess the physiological effects of the compound, in vivo behavioral models are employed.

Objective: To evaluate the anxiolytic, sedative, and anticonvulsant properties of the test compound.

Commonly Used Models:

  • Elevated Plus Maze (Anxiolytic): Measures the willingness of rodents to explore open, elevated arms versus enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

  • Locomotor Activity (Sedative): Quantifies the general movement of an animal in an open field. Sedative compounds decrease locomotor activity.

  • Pentylenetetrazole (PTZ)-induced Seizure Model (Anticonvulsant): PTZ is a convulsant agent. The ability of the test compound to prevent or delay the onset of seizures induced by PTZ indicates anticonvulsant activity.

Potential Alternative Mechanisms of Action

While modulation of the GABA-A receptor is the most probable mechanism of action, the isoxazole scaffold's versatility warrants consideration of other potential biological targets, particularly in the context of antiparasitic activity, as seen with structurally related compounds like Diclazuril. Although the specific mode of action of Diclazuril is not fully elucidated, it is known to interfere with the life cycle of coccidian parasites.[1][2] This suggests that this compound could also exhibit activity against certain parasites, potentially through inhibition of critical enzymes or disruption of cellular processes. Further investigation in this area would require screening against a panel of parasitic organisms and subsequent target identification studies.

Conclusion

The structural features of this compound provide a strong rationale for its proposed mechanism of action as a positive allosteric modulator of the GABA-A receptor. The experimental protocols outlined in this guide offer a robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. A thorough investigation encompassing binding assays, electrophysiological recordings, and in vivo behavioral models will be crucial in elucidating its precise mechanism and therapeutic potential.

References

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88–94. [Link]

  • Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–21. [Link]

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Isoxazole Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in modern medicinal chemistry.[1][2] Their unique physicochemical properties, including the ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, make them a "privileged scaffold" in drug design.[3] The isoxazole ring is a key component in numerous FDA-approved drugs, demonstrating its clinical significance across a wide range of therapeutic areas.[1][2] This guide provides an in-depth exploration of isoxazole derivatives, covering their synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and future potential in drug discovery. The versatility of the isoxazole structure allows for extensive modification, enabling the development of novel therapeutics with enhanced potency and reduced toxicity.[1]

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its distinct electronic and structural features confer several advantages in drug design:

  • Aromaticity and Stability : The isoxazole ring is an unsaturated, aromatic system, providing a stable core that can withstand various physiological conditions. This stability allows for the manipulation of substituents to create functionally complex derivatives.[4]

  • Metabolic Lability : A key feature is the relatively weak nitrogen-oxygen (N-O) bond.[4][5][6] Under specific reducing or basic conditions, this bond can be cleaved, making isoxazoles useful as prodrugs or as intermediates in complex synthetic pathways.[4][5][6]

  • Bioisosteric Replacement : The isoxazole moiety can act as a bioisostere for other functional groups, such as amide or ester groups, helping to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

  • Versatile Substitution Patterns : The ring can be substituted at the 3, 4, and 5 positions, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and selectivity.

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring is a well-established field in organic chemistry, with several reliable methods available to researchers. Recent advancements have focused on improving efficiency, regioselectivity, and adopting green chemistry principles.[7][8][9]

Key Synthetic Methodologies
  • 1,3-Dipolar Cycloaddition : This is the most widely reported method for isoxazole synthesis.[10] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10] The nitrile oxides are typically generated in situ from oximes to avoid their dimerization.[10]

  • Condensation with Hydroxylamine : The reaction of β-dicarbonyl compounds (like 1,3-diketones) or α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride is a classical and highly effective method for forming the isoxazole ring.[11][12]

  • Ultrasound-Assisted Synthesis : Embracing green chemistry, sonochemical methods have emerged as a powerful tool.[8] Ultrasonic irradiation can significantly reduce reaction times, increase yields, and often allows for the use of more environmentally benign solvents.[8]

  • Multi-Component Reactions : One-pot, multi-component reactions are highly efficient for creating molecular diversity. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be achieved in a one-pot, three-component reaction using hydroxylamine hydrochloride, benzaldehyde derivatives, and ethyl acetoacetate.[8]

Experimental Protocol: Synthesis from Chalcones

This protocol details the synthesis of a 3,5-disubstituted isoxazole from a chalcone precursor, a common method in medicinal chemistry research.[12]

Objective: To synthesize 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.

Materials:

  • (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (chalcone intermediate)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • The chalcone intermediate is first synthesized by reacting 1-(4-bromophenyl)ethan-1-one with 1-methyl-1H-pyrrole-2-carbaldehyde in ethanol in the presence of aqueous sodium hydroxide.[13]

  • The synthesized chalcone derivative is dissolved in ethanol.

  • Hydroxylamine hydrochloride is added to the solution, followed by the addition of sodium acetate in hot acetic acid.[13]

  • The resulting mixture is heated to reflux. This promotes the cyclization reaction, forming the isoxazole ring.[13]

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated, typically by adding water.

  • The crude product is filtered, washed with water, and dried.

Purification:

  • The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final isoxazole product.[12]

Pharmacological Landscape of Isoxazole Derivatives

The isoxazole scaffold is a key feature in a multitude of compounds with a broad spectrum of biological activities.[1][7] This versatility has made it a focal point for drug discovery programs targeting a wide array of diseases.[7][9]

Major Therapeutic Areas
Therapeutic AreaExamples of Activity and Key DrugsMechanism of Action (If Known)
Antimicrobial Sulfamethoxazole , Cloxacillin, Dicloxacillin.[2] Derivatives show activity against Gram-positive and Gram-negative bacteria.[1]Sulfamethoxazole : Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.
Anti-inflammatory Valdecoxib , Leflunomide.[1][2] Many derivatives show potent analgesic and anti-inflammatory effects.Valdecoxib : Selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.
Anticancer N-phenyl-5-carboxamidyl isoxazoles, derivatives of natural products like curcumin and betulin.[1][5]Inducing apoptosis, inhibiting tubulin polymerization, aromatase inhibition, and topoisomerase inhibition.[14]
Anticonvulsant / CNS Zonisamide .[2] Used in the treatment of epilepsy.Blocks voltage-gated sodium and T-type calcium channels.
Antiviral Small molecules targeting Zika Virus (ZIKV).[13]Inhibition of viral replication.[13]
Antitubercular Isoxazole-chalcone hybrids have shown potent activity against Mycobacterium tuberculosis.[6]The methyl isoxazole moiety is often essential for antitubercular activity.[6]
Antidiabetic Isoxazole-containing flavonoid derivatives.[5]Inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[5]
Mechanism of Action Visualization: Valdecoxib

The anti-inflammatory drug Valdecoxib acts by selectively inhibiting the COX-2 enzyme. This pathway is crucial for understanding how isoxazole derivatives can achieve targeted therapeutic effects.

COX2_Inhibition ArachidonicAcid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediates Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 selectively inhibits

Caption: Mechanism of Valdecoxib as a selective COX-2 inhibitor.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing lead compounds into effective drug candidates. For isoxazole derivatives, specific structural modifications have been consistently linked to changes in biological activity.

  • Substitution on Phenyl Rings : In many classes of derivatives, substituents on aryl rings attached to the isoxazole core are crucial.[15]

    • Halogens : For anticancer activity, the presence of chloro or bromo groups at the para-position of a phenyl ring is often associated with increased potency.[15]

    • Methoxy Groups : Electron-donating groups like methoxy substituents on a benzene ring have been shown to enhance anticancer activity in some isoxazole chalcone derivatives.[5][6]

  • The Isoxazole Core Itself : The substitution pattern on the isoxazole ring dictates the overall geometry and electronic properties of the molecule. For example, 4,5-diarylisoxazoles displayed greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[5][6]

  • Hybrid Molecules : Combining the isoxazole scaffold with other pharmacologically active moieties, such as chalcones or natural products, can lead to synergistic effects and enhanced activity.[6][16] For instance, the methyl isoxazole fraction in certain hybrids was found to be essential for antitubercular activity, while the chalcone portion enhanced this activity.[6]

General Drug Discovery Workflow

The process of developing new drugs from isoxazole derivatives follows a structured, multi-stage workflow from initial design to potential clinical application.

DrugDiscovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Trials Design 1. Scaffold Selection & Library Design Synthesis 2. Chemical Synthesis (e.g., Cycloaddition) Design->Synthesis Screening 3. High-Throughput Screening (HTS) Synthesis->Screening SAR 4. Hit-to-Lead & SAR Optimization Screening->SAR ADMET 5. In Vitro / In Vivo ADMET Profiling SAR->ADMET Clinical 6. Clinical Trials (Phase I-III) ADMET->Clinical Approval FDA Approval Clinical->Approval

Caption: A generalized workflow for isoxazole-based drug discovery.

Future Perspectives and Challenges

The future of isoxazole derivatives in medicine remains bright, with several exciting avenues for research.[7][9] The development of multi-targeted therapies, where a single isoxazole-based molecule acts on multiple biological targets, is a promising strategy for complex diseases like cancer.[7][9] Furthermore, their potential as PARP inhibitors for cancer therapy is an emerging area of interest.[17]

However, challenges remain. The development of drug resistance, particularly for antimicrobial and anticancer agents, necessitates the continuous design of novel derivatives.[14] Additionally, optimizing the pharmacokinetic and safety profiles of these compounds is a constant focus of medicinal chemistry efforts. Green synthetic approaches, such as using sonochemistry or developing metal-free catalytic systems, will be crucial for the sustainable production of these valuable compounds.[8][10]

Conclusion

Isoxazole derivatives are a remarkably versatile and clinically validated class of compounds that continue to make a significant impact on drug discovery. Their robust synthetic chemistry, coupled with a broad and tunable range of pharmacological activities, ensures their continued importance in the development of new therapeutic agents. From fighting bacterial infections to providing new options for cancer and inflammation, the isoxazole scaffold is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.[7][9]

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (URL: )
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. (URL: )
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. (URL: )
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (URL: )
  • Potential activities of isoxazole deriv
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: )
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. (URL: )
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (URL: )
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (URL: )
  • Structure–activity relationship of isoxazole derivatives.
  • Isoxazole synthesis. Organic Chemistry Portal. (URL: )
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. (URL: )
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery.

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A Comprehensive Technical Guide to Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 24248-21-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document will cover its chemical and physical properties, a detailed synthetic protocol, its role in drug development, and essential experimental procedures for its analysis and purification.

Compound Overview and Physicochemical Properties

This compound is a polysubstituted isoxazole derivative. The isoxazole ring system is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The presence of the 2,6-dichlorophenyl moiety significantly influences the compound's steric and electronic properties, making it a valuable building block for targeted synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Molecular Formula C₁₃H₁₁Cl₂NO₃
Molecular Weight 300.14 g/mol
Appearance White to off-white solid
Melting Point Not reported, but expected to be a crystalline solid
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.
InChI Key FKLYNWKQFIKJCQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C)ON=C1C2=C(Cl)C=CC=C2Cl

Synthesis and Mechanism

The synthesis of 3,5-disubstituted-4-carboxylate isoxazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketoester with hydroxylamine. For the synthesis of the title compound, the key starting materials are ethyl 2-(2,6-dichlorobenzoyl)acetoacetate and hydroxylamine hydrochloride.

The reaction proceeds through a nucleophilic attack of the hydroxylamine on the ketone carbonyls of the β-ketoester, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity of the cyclization is generally high, favoring the formation of the 3-(2,6-dichlorophenyl)-5-methyl isomer due to the relative reactivity of the two carbonyl groups.

Proposed Synthetic Pathway

synthesis start1 Ethyl Acetoacetate intermediate1 Ethyl 2-(2,6-dichlorobenzoyl)acetoacetate start1->intermediate1 Base (e.g., NaH) start2 2,6-Dichlorobenzoyl Chloride start2->intermediate1 product This compound intermediate1->product reagent1 Hydroxylamine HCl reagent1->product Base (e.g., NaOAc)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-Dichlorobenzoyl chloride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Ethyl 2-(2,6-dichlorobenzoyl)acetoacetate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add a solution of 2,6-dichlorobenzoyl chloride (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

  • Synthesis of this compound:

    • Dissolve the crude ethyl 2-(2,6-dichlorobenzoyl)acetoacetate in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Applications in Drug Development

The 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is a versatile building block in medicinal chemistry. The ester functionality at the 4-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce diverse functional groups.

While specific drugs directly derived from the title compound are not prominently in the public domain, the structural motif is of significant interest. For instance, the 2,6-dichlorophenyl group is present in various biologically active molecules. One notable example is the dopamine D1 receptor positive allosteric modulator, LY3154207, which contains a 2-(2,6-dichlorophenyl)acetamide moiety.[2] This suggests that derivatives of this compound could be explored for their potential as modulators of CNS targets.

Furthermore, the isoxazole ring itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The combination of the isoxazole core and the dichlorophenyl substituent makes this class of compounds attractive for screening in various drug discovery programs.

Potential Drug Discovery Workflow

drug_discovery start This compound step1 Hydrolysis start->step1 intermediate 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid step1->intermediate step2 Amide Coupling intermediate->step2 library Diverse Amide Library step2->library step3 Biological Screening library->step3 hit Hit Compound Identification step3->hit step4 Lead Optimization hit->step4 candidate Drug Candidate step4->candidate

Caption: A potential workflow for utilizing the title compound in drug discovery.

Experimental Protocols

Analytical High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

  • Set up the HPLC system with the parameters listed in Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standards and the sample solution.

  • Record the chromatograms and determine the retention time and peak area for the compound.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.4 (t, 3H, -OCH₂CH ₃), ~2.6 (s, 3H, -CH ₃), ~4.4 (q, 2H, -OCH ₂CH₃), ~7.3-7.5 (m, 3H, Ar-H ).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.0, ~14.5, ~61.0, ~110.0, ~128.0, ~131.0, ~135.0, ~160.0, ~162.0, ~168.0.

Infrared (IR) Spectroscopy: [1]

  • IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1600 (C=N, isoxazole), ~1550 (C=C, aromatic), ~780 (C-Cl).

Mass Spectrometry (MS):

  • ESI-MS: m/z 300.0 [M+H]⁺, 322.0 [M+Na]⁺. The isotopic pattern for two chlorine atoms should be observed.

Safety and Handling

Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the creation of diverse molecular libraries. This guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its synthesis, properties, and potential applications.

References

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

  • SIELC Technologies. This compound. Available from: [Link]

  • Hao, J., et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem.2019 , 62(19), 8711-8732. Available from: [Link]

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The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of a Five-Membered Heterocycle

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design. The incorporation of the isoxazole ring into a molecule can significantly enhance its physicochemical characteristics and pharmacological activity.[1] This guide provides a comprehensive exploration of the vast spectrum of biological activities exhibited by substituted isoxazoles, delves into the critical structure-activity relationships that govern their potency, and presents detailed experimental protocols for their evaluation. We will examine key therapeutic areas where isoxazoles have made a significant impact, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications, supported by mechanistic insights and case studies of clinically relevant molecules.

Chapter 1: A Spectrum of Biological Activities

The isoxazole nucleus is a versatile building block found in numerous compounds with a broad range of pharmacological effects.[2] Its derivatives have been successfully developed as anti-inflammatory, antibacterial, anticancer, and antiviral agents, demonstrating the scaffold's remarkable adaptability in targeting diverse biological pathways.[3]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major success story for isoxazole-based drugs is in the field of anti-inflammatory therapy. Certain substituted diaryl isoxazoles are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins that cause pain and inflammation.[4]

Mechanism of Action: Selective COX-2 inhibitors like Valdecoxib, which features a central isoxazole ring, bind specifically to the active site of the COX-2 enzyme. This binding prevents the substrate, arachidonic acid, from being converted into inflammatory prostaglandins.[3] The selectivity for COX-2 over its isoform, COX-1 (which is involved in maintaining the gastric lining), is a critical design feature that reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] Molecular modeling studies have shown that specific groups on the isoxazole derivative, such as a sulfonamide moiety, are crucial for this selective inhibition.[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted isoxazoles have demonstrated significant potential as antimicrobial agents.[5][6] The sulfonamide-containing isoxazole, Sulfamethoxazole, is a widely used antibiotic that functions by inhibiting bacterial folic acid synthesis. The scaffold's utility extends to fighting a range of both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights: Research has shown that the antibacterial potency of isoxazole derivatives can be systematically enhanced through specific substitutions. For example, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, or nitro and chlorine groups on a C-3 phenyl ring, has been shown to increase antibacterial activity. This highlights the importance of substituent choice in optimizing the antimicrobial efficacy of the isoxazole core.

Anticancer Activity: Inducing Programmed Cell Death and Inhibiting Growth

The fight against cancer has seen the emergence of numerous isoxazole derivatives with potent antiproliferative and pro-apoptotic activities.[7][8] These compounds exert their effects through a variety of mechanisms, making them attractive candidates for oncology drug development.[9]

Mechanisms of Action:

  • Apoptosis Induction: Many isoxazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[8] This is often achieved by activating caspase enzymes (like caspase-3 and -9) and modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][10]

  • Kinase Inhibition: Isoxazoles serve as scaffolds for potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[8] For instance, certain derivatives are effective inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes many oncoproteins.[8]

  • Tubulin Polymerization Disruption: Some isoxazoles interfere with the dynamics of microtubules by disturbing tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

The specific substitutions on the isoxazole ring are critical in determining the precise mechanism and potency of the anticancer effect.[11]

Antiviral Activity: Targeting Viral Replication

The isoxazole scaffold has also been explored for its antiviral properties, with activity demonstrated against a range of viruses.[12] For example, derivatives of pleconaril containing an isoxazole ring have shown activity against coxsackievirus B3, a member of the picornavirus family.[13] Other research has identified isoxazole-based small molecules that inhibit Zika virus (ZIKV) replication in vitro.[14] The mechanism often involves the inhibition of viral entry into host cells or interference with viral replication machinery.[12]

Chapter 2: Structure-Activity Relationship (SAR) and Data Analysis

The biological activity of isoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring and its appended moieties. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective therapeutic agents.

SAR in Anticancer Isoxazoles

Systematic studies have elucidated key structural features that enhance the anticancer activity of substituted isoxazoles. Electron-withdrawing groups, such as halogens (-F, -Cl, -Br), on an attached phenyl ring often lead to increased cytotoxic effects.[11] Conversely, electron-donating groups like methoxy (-OCH3) substituents have also been shown to enhance anticancer activity in certain contexts.[13]

The following table summarizes representative SAR data for a series of isoxazole derivatives, showcasing the impact of different substituents on their cytotoxic potency against various cancer cell lines.

Compound IDCore ScaffoldR1 (on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
10a Isoxazole Chalcone3,4,5-trimethoxyDU145 (Prostate)0.96[13]
10b Isoxazole Chalcone2,3,4-trimethoxyDU145 (Prostate)1.06[13]
16b Monoterpene Isoxazoline-HT1080 (Fibrosarcoma)10.72[13]
16c Monoterpene Isoxazoline-HT1080 (Fibrosarcoma)9.02[13]
TTI-4 4-(Trifluoromethyl)isoxazole3,4-dimethoxyMCF-7 (Breast)2.63[15]
Compound 129 Phenyl-isoxazole-carboxamide-HeLa (Cervical)0.91[11]
Compound 130 Phenyl-isoxazole-carboxamide-MCF-7 (Breast)4.56[11]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data clearly illustrates that subtle changes to the molecular structure, such as the position of methoxy groups or the fusion of different ring systems, can lead to significant variations in anticancer potency.

Chapter 3: Mechanistic Pathways and Visualizations

Visualizing the complex interactions of isoxazole derivatives with their biological targets is crucial for a deeper understanding of their mechanism of action.

Inhibition of COX-2 by Diaryl Isoxazoles

The diagram below illustrates the mechanism by which a selective isoxazole-based inhibitor, such as Valdecoxib, blocks the COX-2 enzyme. By occupying the active site, it prevents the conversion of arachidonic acid into prostaglandin H2, a precursor for inflammatory mediators.

COX2_Inhibition sub Arachidonic Acid (Substrate) enzyme COX-2 Enzyme (Active Site) sub->enzyme product Prostaglandin H2 (Inflammatory Mediator) enzyme->product Converts inhibitor Substituted Isoxazole (e.g., Valdecoxib) inhibitor->enzyme Binds & Blocks inflammation Inflammation & Pain product->inflammation

Caption: Selective inhibition of the COX-2 enzyme by a substituted isoxazole.

Induction of Apoptosis in Cancer Cells

Anticancer isoxazoles can initiate a cascade of events leading to programmed cell death. The following pathway shows how an isoxazole derivative can disrupt key signaling pathways, leading to the activation of caspases and subsequent apoptosis.

Apoptosis_Pathway isoxazole Anticancer Isoxazole Derivative pi3k PI3K/Akt Pathway (Survival Signaling) isoxazole->pi3k Inhibits caspases Caspase Activation (e.g., Caspase-3, -9) isoxazole->caspases Activates bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Promotes bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis MIC_Workflow prep 1. Prepare 2x Compound Stock in Broth serial_dilute 3. Perform 2-Fold Serial Dilution (Cols 1-10) prep->serial_dilute plate_setup 2. Dispense Broth into 96-Well Plate plate_setup->serial_dilute inoculate 5. Inoculate Wells (Final Vol: 200 µL) serial_dilute->inoculate inoc_prep 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoc_prep->inoculate incubate 6. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The substituted isoxazole ring is undeniably a scaffold of immense value in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. From established anti-inflammatory and antibacterial drugs to promising new anticancer and antiviral agents, the therapeutic potential of this heterocycle is vast and continually expanding. The key to its success lies in its synthetic tractability and the profound influence of its substitution patterns on pharmacological outcomes. Future research will undoubtedly focus on leveraging computational tools and high-throughput screening to explore novel chemical space around the isoxazole core. The development of multi-targeted isoxazole derivatives and their application in personalized medicine represent exciting frontiers that hold the promise of delivering more effective and safer therapies for a wide range of human diseases.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. BenchChem.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Rani, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
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  • Al-Ostoot, F. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link]

  • Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

  • Patel, M. R., et al. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Girmay, B. S., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing. Retrieved from [Link]

  • Kandeel, M. M., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Retrieved from [Link]

  • Arya, G. C., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis in cells treated with 1, 2, 5, and 10 µM concentrations of.... ResearchGate. Retrieved from [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Retrieved from [Link]

  • Yildiz, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. Retrieved from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... ResearchGate. Retrieved from [Link]

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A Technical Guide to the Homologs and Analogs of Dichlorophenyl Isoxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dichlorophenyl isoxazole scaffold is a privileged heterocyclic motif that forms the structural core of a diverse range of biologically active compounds. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring and the isoxazole heterocycle, have made it a cornerstone in the development of therapeutics targeting a variety of diseases. This technical guide provides an in-depth exploration of the homologs and analogs of dichlorophenyl isoxazole compounds, moving beyond a simple literature review to offer a Senior Application Scientist’s perspective on the strategic design, synthesis, and evaluation of these molecules. We will dissect the causality behind experimental choices in medicinal chemistry campaigns, focusing on three key therapeutic areas where this scaffold has proven its merit: as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor for neurological disorders, as β-lactamase resistant antibiotics, and as emerging anticancer agents. This guide is designed to be a practical resource, complete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual diagrams to empower researchers in their drug discovery efforts.

Introduction: The Dichlorophenyl Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement imparts a unique set of electronic properties, including the ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions.[3] When substituted with a dichlorophenyl group, the resulting scaffold gains significant steric bulk and lipophilicity, features that critically influence its pharmacokinetic and pharmacodynamic properties. The position of the chlorine atoms on the phenyl ring (e.g., 2,6-dichloro, 2,4-dichloro, 3,5-dichloro) creates distinct isomers with different conformational possibilities, profoundly impacting their interaction with biological targets.

This scaffold's versatility is evident from its presence in a wide range of marketed drugs and clinical candidates.[1][4] Its applications span from antibacterial agents like Dicloxacillin to potent modulators of central nervous system receptors.[5][6] This guide will explore the chemical space around this core structure, providing a framework for its systematic modification.

Defining Homologs and Analogs in Drug Design

To effectively explore the structure-activity relationships of the dichlorophenyl isoxazole core, it is crucial to understand the distinction between homologs and analogs:

  • Homologs: This refers to a series of compounds where a specific part of the molecule, typically an alkyl chain, is systematically varied in length (e.g., by adding or removing methylene units, -CH₂-). This strategy is often employed to optimize lipophilicity and probe the size of a binding pocket.

  • Analogs: This is a broader term encompassing compounds with similar structures but with specific, targeted modifications. These can include:

    • Positional Isomers: Altering the substitution pattern on the dichlorophenyl ring.

    • Bioisosteric Replacements: Swapping functional groups or rings with others that have similar physical or chemical properties (e.g., replacing a phenyl ring with a thiophene ring, or a carboxylic acid with a tetrazole).

    • Scaffold Hopping: Keeping key pharmacophoric elements while changing the core heterocyclic structure.

    • Functional Group Modification: Converting a functional group into another (e.g., an acid to an amide or ester) to alter properties like solubility, stability, or target interaction.

The systematic development of both homologs and analogs is fundamental to the iterative process of drug discovery, allowing for the fine-tuning of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Design and Synthesis of Dichlorophenyl Isoxazole Derivatives

The successful exploration of dichlorophenyl isoxazole analogs hinges on robust and flexible synthetic strategies. The most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, valued for its reliability and tolerance of diverse functional groups.[2][3]

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

This powerful reaction typically involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne to form the isoxazole ring. The regioselectivity of this cycloaddition is a key consideration in the synthetic design.

Below is a generalized workflow illustrating the synthesis of a 3,5-disubstituted isoxazole core, which serves as a common starting point for many dichlorophenyl isoxazole derivatives.

G A Dichlorobenzaldehyde C Dichlorobenzaldoxime A->C Base, Solvent B Hydroxylamine B->C E Hydroximoyl Chloride Intermediate C->E D Chlorinating Agent (e.g., NCS) D->E G 3-(Dichlorophenyl)-5-R-Isoxazole E->G F Terminal Alkyne (R-C≡CH) F->G H Base (e.g., Et3N) H->G In-situ reaction

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Synthesis of a Key Intermediate: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Many potent dichlorophenyl isoxazole compounds, including the antibiotic Dicloxacillin and various AMPA receptor modulators, are derived from the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid core.[7][8] The corresponding acid chloride is a highly versatile intermediate for creating a library of analogs.[9][10]

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • Objective: To synthesize the reactive acid chloride intermediate for subsequent amide or ester formation.

  • Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

    • Start with the commercially available 3-(2,6-dichlorophenyl)-5-methylisoxazole.

    • Perform a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position.

    • Oxidize the resulting aldehyde to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Conversion to the Acid Chloride.

    • Suspend the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[9]

    • This intermediate is often used immediately in the next step without further purification due to its reactivity.

Dichlorophenyl Isoxazoles as AMPA Receptor Modulators

The AMPA receptor, a key ionotropic glutamate receptor in the central nervous system, plays a critical role in fast synaptic transmission, memory, and learning.[4] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including chronic pain, epilepsy, and Parkinson's disease.[11][12] Dichlorophenyl isoxazole derivatives have emerged as potent modulators of AMPA receptor activity.[6]

Mechanism of Action

These compounds typically act as allosteric modulators, meaning they bind to a site on the receptor distinct from the glutamate binding site.[13] Depending on their structure, they can be either positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate, or negative allosteric modulators (NAMs), which inhibit it.[4] For conditions like chronic pain, where hyperactivity of AMPA receptors is a contributing factor, NAMs are of particular therapeutic interest.[6]

cluster_0 AMPA Receptor Modulation cluster_1 Cellular Effect Glutamate Glutamate Receptor AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel (Closed) Glutamate->Receptor:f1 Binds IonChannel_Open Ion Channel (Remains Closed or Opens Less) Receptor:f3->IonChannel_Open Inhibitory Modulation Modulator Dichlorophenyl Isoxazole (NAM) Modulator->Receptor:f2 Binds Neuron Postsynaptic Neuron Effect Reduced Ca²⁺/Na⁺ Influx Reduced Excitotoxicity Analgesic Effect Neuron->Effect IonChannel_Open->Neuron

Caption: Mechanism of negative allosteric modulation of AMPA receptors.

Structure-Activity Relationship (SAR) Insights

Systematic studies on isoxazole-4-carboxamide derivatives have provided crucial insights into the structural requirements for potent AMPA receptor modulation.

Compound/Modification Position of Modification Effect on Activity Rationale/Insight Reference
Dichlorophenyl Ring 3-position of isoxazoleCritical for activity. The 2,6-dichloro substitution often provides high potency.The steric bulk and electronic properties of this group are key for fitting into the allosteric binding pocket.[14]
Fluorophenyl, Methoxy, tert-butyl substituents On the carboxamide phenyl ringCan significantly enhance pharmacodynamic and pharmacokinetic properties.These groups modulate lipophilicity, metabolic stability, and hydrogen bonding potential, which are crucial for drug-like properties.[12]
Amide Carbonyl 4-position of isoxazoleA key hydrogen-bonding interaction with the receptor is often observed.Molecular dynamics simulations suggest this group forms a critical hydrogen bond with residues like Threonine in the binding pocket.[15]
Electron-donating groups On the carboxamide phenyl ringCan increase antioxidant properties, which may be beneficial in neurodegenerative diseases.These groups can scavenge free radicals, potentially reducing oxidative stress alongside receptor modulation.[16]
Experimental Protocol: Whole-Cell Patch Clamp for Electrophysiological Recordings

This technique is the gold standard for directly measuring the effect of a compound on ion channel function.[4][6]

  • Objective: To quantify the inhibitory or potentiating effect of dichlorophenyl isoxazole analogs on AMPA receptor currents.

  • Cell Preparation:

    • Use a cell line (e.g., HEK293T) stably or transiently expressing the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3).[12][17]

    • Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

  • Recording Setup:

    • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4).

  • Patch-Clamp Procedure:

    • Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be 3-5 MΩ when filled with intracellular solution.

    • The intracellular solution should contain ions appropriate for recording chloride currents (e.g., CsCl, MgCl₂, EGTA, HEPES, ATP-Mg, GTP-Na, pH 7.2).

    • Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (a "giga-seal").

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[17]

  • Data Acquisition:

    • Apply a known concentration of an AMPA agonist (e.g., glutamate or kainate) to the cell via a rapid perfusion system to elicit a baseline current.

    • Co-apply the agonist along with the test compound (the isoxazole analog) at various concentrations.

    • Record the resulting currents using an amplifier and data acquisition software.

    • Calculate the percentage of inhibition or potentiation relative to the baseline current. Plot concentration-response curves to determine IC₅₀ or EC₅₀ values.[12]

Isoxazolyl Penicillins: A Class of Beta-Lactamase Resistant Antibiotics

One of the most commercially successful applications of the dichlorophenyl isoxazole scaffold is in the class of isoxazolyl penicillins. Dicloxacillin, a key member of this class, is a semi-synthetic, acid-resistant antibiotic specifically designed to combat infections caused by penicillinase-producing staphylococci, particularly Staphylococcus aureus.[18][19]

Mechanism of Action

Like all penicillin antibiotics, Dicloxacillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[18][20] It does this by acylating the transpeptidase enzyme (also known as a Penicillin-Binding Protein or PBP), preventing the cross-linking of peptidoglycan strands. This weakens the cell wall, leading to cell lysis and death.

The critical feature of Dicloxacillin and its analogs (cloxacillin, oxacillin) is the bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain.[21] This group provides steric hindrance, effectively shielding the β-lactam ring from being hydrolyzed and inactivated by β-lactamase enzymes produced by resistant bacteria.

G cluster_0 Bacterial Resistance Mechanism cluster_1 Dicloxacillin's Mode of Action beta_lactamase β-Lactamase Enzyme inactivated_penicillin Inactivated Penicillin beta_lactamase->inactivated_penicillin penicillin Standard Penicillin penicillin->beta_lactamase Hydrolysis of β-Lactam Ring dicloxacillin Dicloxacillin Bulky Isoxazole Side Chain β-Lactam Ring dicloxacillin:f1->beta_lactamase Steric Hindrance (Blocks Enzyme) pbp Penicillin-Binding Protein (PBP) dicloxacillin:f2->pbp Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes pbp->cell_wall Inhibition X

Caption: Steric shielding of the β-lactam ring by the isoxazole side chain.

Structure-Activity and Spectrum of Activity

The SAR for isoxazolyl penicillins is highly defined:

  • The Isoxazole Side Chain: The 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido moiety is essential for β-lactamase resistance.[19] Analogs like Cloxacillin (one chlorine on the phenyl ring) and Oxacillin (no chlorine) are also effective but may have slightly different potency and pharmacokinetic profiles.

  • Spectrum of Activity: These antibiotics have a narrow spectrum of activity. They are highly effective against methicillin-sensitive Staphylococcus aureus (MSSA) and other susceptible Gram-positive bacteria.[5] They are not used for infections caused by organisms susceptible to standard penicillin G and lack significant activity against Gram-negative bacteria or anaerobes.[18][20]

Table: Minimum Inhibitory Concentrations (MICs) of Dicloxacillin

Bacterial Species Typical MIC Range (mg/L) Significance Reference
Staphylococcus aureus (ATCC 25923)0.06 - 0.125Susceptible strain, quality control[5]
Staphylococcus aureus (Penicillinase-producing)0.25 - 0.5Clinically relevant resistant strain[5]
Streptococcus pneumoniaeVariableGenerally susceptible[5]
Escherichia coli> 32Intrinsically resistant[22]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used in clinical and research laboratories to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Objective: To determine the MIC of dichlorophenyl isoxazole-based antibiotic analogs.

  • Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

    • Stock solutions of test compounds and control antibiotics (e.g., Dicloxacillin).

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-fold serial dilution of the test compound directly in the plate. Start by adding 100 µL of the highest concentration to the first well, then transfer 50 µL to the next well, and so on, discarding the final 50 µL. This will result in a range of concentrations (e.g., from 64 mg/L down to 0.06 mg/L).

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37 °C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or using a plate reader.

Emerging Applications: Anticancer Activity

The isoxazole scaffold is increasingly being recognized for its potential in oncology.[1][23] Several studies have demonstrated that dichlorophenyl isoxazole derivatives can exhibit potent cytotoxic activity against various human cancer cell lines.[24]

Potential Mechanisms and SAR

While the exact mechanisms are still under investigation for many analogs, some have been shown to target key signaling pathways in cancer, such as inhibiting the Epidermal Growth Factor Receptor (EGFR).[24]

Initial SAR studies in this area have revealed some interesting trends:

  • Substitution Pattern: A study on 3,5-disubstituted isoxazoles found that a compound with a biphenyl group at the 3-position and an ortho-para dichlorophenyl group at the 5-position showed moderate activity against the MDA-MB-231 breast cancer cell line.[24]

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the phenyl rings appears to be favorable for activity, suggesting that electronic properties play a key role in target binding.[23][24]

Table: In Vitro Anticancer Activity of a Dichlorophenyl Isoxazole Analog

Compound ID Structure Description Cell Line GI₅₀ (µg/mL) Reference
1d 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazoleMDA-MB-231 (Breast Cancer)46.3[24]
Experimental Protocol: SRB (Sulforhodamine B) Assay for Cytotoxicity

The SRB assay is a simple, sensitive, and reliable colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for high-throughput screening of potential anticancer drugs.[24]

  • Objective: To assess the in vitro cytotoxicity of dichlorophenyl isoxazole analogs against human cancer cell lines.

  • Procedure:

    • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO₂ incubator at 37 °C.

    • Compound Treatment: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a standard period (e.g., 48 or 72 hours).

    • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Reading: Read the optical density (OD) on a microplate reader at a wavelength of ~510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).[24]

Future Perspectives and Conclusion

The dichlorophenyl isoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry. From established, life-saving antibiotics to novel modulators of complex CNS targets and promising anticancer agents, its structural and functional diversity is remarkable.

Challenges and Opportunities:

  • Selectivity: For CNS targets like the AMPA receptor, achieving subtype selectivity is a major challenge to minimize off-target effects. Future design strategies must leverage subtle differences in the allosteric binding pockets of various receptor subtypes.

  • Antibiotic Resistance: While isoxazolyl penicillins are effective against penicillinase-producers, the rise of methicillin-resistant Staphylococcus aureus (MRSA), which involves altered PBPs, renders them ineffective. There is an opportunity to use this scaffold as a starting point for developing agents that can overcome this resistance mechanism.

  • Oncology: The field of isoxazole-based anticancer agents is still nascent. A significant opportunity lies in mechanism-of-action studies to identify specific molecular targets and the systematic optimization of initial hits to improve potency and drug-like properties.

This guide has provided a comprehensive framework for understanding and exploring the chemical space of dichlorophenyl isoxazole homologs and analogs. By integrating strategic design, robust synthetic methodologies, and validated biological evaluation protocols, researchers can effectively harness the therapeutic potential of this privileged scaffold. The causality-driven approach outlined here, from the steric hindrance that confers antibiotic resistance to the specific molecular interactions that drive AMPA receptor modulation, should serve as a valuable resource for drug discovery professionals aiming to develop the next generation of innovative medicines.

References

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

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  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Isoxazolyl Penicillins: Oxacillin, Cloxacillin, Dicloxacillin, and Flu. (n.d.). Taylor & Francis eBooks. Retrieved January 14, 2026, from [Link]

  • Effects of Isoxazole-4-carboxamide derivatives on AMPA receptor-mediated whole-cell currents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024, June 25). Impactfactor. Retrieved January 14, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Preprints.org. Retrieved January 14, 2026, from [Link]

  • Dicloxacillin: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 14, 2026, from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015, November 23). Biomedical and Pharmacology Journal. Retrieved January 14, 2026, from [Link]

  • DICLOXACILLIN SODIUM CAPSULES USP 3123 3125 Rx only. (n.d.). DailyMed. Retrieved January 14, 2026, from [Link]

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  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. Retrieved January 14, 2026, from [Link]

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Sources

Methodological & Application

Application Notes and Experimental Protocols for Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Substituted Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate represents a specific embodiment of this privileged scaffold, incorporating a dichlorophenyl moiety that can significantly influence its physicochemical and pharmacological properties. While the specific biological targets of this particular ester are not yet fully elucidated in publicly available literature, its structural alerts suggest it as a prime candidate for screening in various drug discovery programs.

This guide provides a comprehensive framework for the initial investigation of this compound. It is designed to be a self-validating system, guiding the researcher through essential preliminary characterization to more complex biological assays. The causality behind each experimental choice is explained to empower the user to adapt these protocols to their specific research questions.

Physicochemical Characterization and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for reproducible and meaningful biological data.

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂NO₃PubChem[6]
Molecular Weight 300.13 g/mol PubChem[6]
IUPAC Name ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylatePubChem[6]
CAS Number 24248-21-3PubChem[6]

Solubility: Preliminary solubility testing is crucial. It is recommended to assess solubility in common laboratory solvents such as DMSO, ethanol, and aqueous buffers at various pH values. A suggested starting point is to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).

Stability: The ester functionality may be susceptible to hydrolysis, particularly at non-neutral pH. A preliminary stability assessment in aqueous buffers and cell culture media is recommended. This can be achieved by incubating the compound under experimental conditions and analyzing its integrity over time using a suitable analytical method, such as the HPLC protocol outlined below.

Analytical Chemistry Protocol: Purity and Stability Assessment by HPLC

This protocol is adapted from a method for the analysis of this compound.

Objective: To determine the purity of the compound and assess its stability in various aqueous media.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 40-90% acetonitrile) with 0.1% phosphoric acid (or formic acid).

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation (Stability Study):

    • Incubate the compound at a final concentration (e.g., 10 µM) in the desired buffer (e.g., PBS, cell culture medium) at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and quench any potential degradation by adding an equal volume of cold acetonitrile.

    • Centrifuge to precipitate any salts or proteins.

  • HPLC Analysis:

    • Inject 10-20 µL of the standard or sample.

    • Run the HPLC method with a suitable gradient to ensure separation of the parent compound from any potential degradants.

    • Monitor the elution profile at a suitable UV wavelength (to be determined by a UV scan of the compound).

  • Data Analysis:

    • Determine the purity of the starting material by calculating the area percent of the main peak.

    • For the stability study, quantify the amount of remaining parent compound at each time point using the calibration curve.

General Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Assays A Compound Procurement & QC (Purity, Identity) B Solubility & Stability Assessment A->B C Cytotoxicity/Cell Viability Assay (e.g., MTT, Resazurin) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E In Vitro Enzyme Inhibition Assay (Generic Protocol) B->E F Dose-Response Studies C->F D->F E->F G Mechanism of Action Studies (e.g., Target-based assays) F->G H Lead Optimization G->H

Caption: General workflow for the biological evaluation of a novel compound.

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT-Based)

Objective: To assess the effect of this compound on the viability of a chosen cell line.

Causality: This assay is a fundamental first step to understand the compound's general effect on cells. It helps to identify a concentration range for further, more specific assays and flags potential general toxicity.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of the compound in complete culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: General Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of microbes.

Causality: Given that some isoxazole derivatives show antimicrobial activity, this assay is a logical primary screen. The broth microdilution method is a standardized and quantitative way to assess antimicrobial efficacy.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • Positive control antibiotic/antifungal

  • Sterile 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a 2X serial dilution of the compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microbe in broth.

  • Inoculation: Add an equal volume of the inoculum to each well of the plate containing the compound dilutions.

  • Controls: Include a positive control (microbe with a known antimicrobial), a negative control (broth only), and a growth control (microbe in broth with DMSO).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: Generic In Vitro Enzyme Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against a specific enzyme.

Causality: Many drugs act by inhibiting specific enzymes. This protocol provides a general framework that can be adapted to a wide range of enzymes (e.g., kinases, proteases, oxidoreductases) by substituting the specific enzyme, substrate, and detection method. The related compound, Leflunomide, for instance, is known to inhibit dihydroorotate dehydrogenase.

Workflow Diagram:

G A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Compound A->C B Prepare Compound Dilutions B->C D Initiate Reaction by Adding Substrate C->D E Incubate for a Defined Time D->E F Stop Reaction (if necessary) E->F G Detect Signal (e.g., Absorbance, Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a generic in vitro enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer

  • This compound

  • DMSO

  • Positive control inhibitor

  • 96- or 384-well assay plates

  • Detection reagent (if required)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound in assay buffer containing a fixed percentage of DMSO.

  • Enzyme Addition: Add the enzyme to the wells containing the compound dilutions and incubate for a short period to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction is in the linear range.

  • Signal Detection: Measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This document provides a foundational set of protocols for the initial characterization and biological screening of this compound. The data generated from these assays will provide a solid basis for deciding on future research directions. Positive "hits" in any of the primary screens should be followed up with more detailed dose-response studies, secondary assays to confirm the mechanism of action, and eventually, lead optimization and in vivo studies. The versatility of the isoxazole scaffold suggests that this compound could hold potential in a variety of therapeutic areas, and a systematic screening approach is the most effective way to uncover its pharmacological value.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. PubChem. [Link]

  • Ethyl 3-(2,6-dichlorophenyl)

Sources

Application Notes and Protocols: Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This document outlines the scientific rationale for investigating this compound in various therapeutic areas, supported by detailed, field-proven protocols for its synthesis and biological characterization.

Introduction to this compound

This compound is a heterocyclic compound belonging to the isoxazole class of molecules.[1] The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The specific structural features of the title compound, namely the 2,6-dichlorophenyl substituent at the 3-position, the methyl group at the 5-position, and the ethyl carboxylate at the 4-position, suggest its potential for unique interactions with biological targets.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate[1]
Molecular Formula C₁₃H₁₁Cl₂NO₃[1]
Molecular Weight 300.13 g/mol [1]
CAS Number 24248-21-3[1]

Potential Therapeutic Applications and Scientific Rationale

While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of structurally related isoxazole derivatives provide a strong rationale for investigating its potential in several key therapeutic areas.

As a Farnesoid X Receptor (FXR) Agonist for Metabolic Diseases

Rationale: A structurally related compound, 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid, has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR).[5] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] Agonism of FXR has been shown to lower LDL and triglycerides while raising HDL in preclinical models, making it a promising target for the treatment of dyslipidemia and other metabolic disorders.[5] The shared 3-(2,6-dichlorophenyl)isoxazole core suggests that this compound may also exhibit affinity for FXR and could serve as a lead compound for the development of novel therapies for metabolic diseases.

Proposed Mechanism of Action:

FXR_Pathway Compound Ethyl 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylate FXR FXR Compound->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (in target gene promoters) RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulates Metabolic_Effects Metabolic Effects (↓ LDL, ↓ Triglycerides, ↑ HDL) Target_Genes->Metabolic_Effects

Caption: Proposed mechanism of action for FXR agonism.

As an Antimicrobial Agent

Rationale: The closely related precursor, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, has been reported to possess antimicrobial properties, purportedly through the inhibition of bacterial protein synthesis.[6] While this claim requires further experimental validation, it provides a strong impetus for evaluating the antimicrobial potential of the ethyl ester derivative. The isoxazole nucleus is a common feature in various antibacterial agents, and the dichlorophenyl moiety can enhance lipophilicity, potentially aiding in cell wall penetration.

Proposed Experimental Workflow:

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation Synthesis Synthesis and Purification of Ethyl 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carboxylate MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Synthesis->MIC_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Assay (e.g., Luciferase Reporter Assay) MIC_Assay->Protein_Synthesis_Assay Cell_Wall_Assay Cell Wall Integrity Assay (e.g., Crystal Violet Staining) MIC_Assay->Cell_Wall_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Toxicity_Assay Cytotoxicity Assay on Mammalian Cells (e.g., MTT Assay) MBC_Assay->Toxicity_Assay

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis Protocol

A general and robust method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylates involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[7]

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Pyrrolidine

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

  • Benzene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Synthesis of 2,6-Dichlorobenzaldoxime:

    • Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise while stirring.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash with cold water and dry to obtain the oxime.

  • Synthesis of Ethyl β-pyrrolidinocrotonate:

    • Dissolve ethyl acetoacetate (1 equivalent) and pyrrolidine (1 equivalent) in benzene.

    • Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 1 hour.

    • Remove the benzene under reduced pressure to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition to form this compound:

    • Dissolve ethyl β-pyrrolidinocrotonate (1 equivalent) and 2,6-dichlorobenzaldoxime (1 equivalent) in chloroform.

    • Cool the mixture in an ice bath and add triethylamine (1.1 equivalents).

    • Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in chloroform to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, followed by dilute hydrochloric acid, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation:

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Assay)

This protocol describes a cell-based reporter assay to determine if the compound can activate FXR.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Dual-luciferase reporter plasmid containing an FXR response element (FXRE) driving firefly luciferase expression.

  • A constitutively expressed Renilla luciferase plasmid (for normalization).

  • Lipofectamine 2000 (or other transfection reagent).

  • Opti-MEM I Reduced Serum Medium.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (dissolved in DMSO).

  • GW4064 (a known FXR agonist, as a positive control).

  • Dual-Glo® Luciferase Assay System (Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Transfection:

    • On the following day, co-transfect the cells with the FXRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include wells with vehicle control (DMSO) and a positive control (GW4064, e.g., 1 µM).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay using the Dual-Glo® Luciferase Assay System according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the fold induction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • This compound (dissolved in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (600 nm).

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the compound in MHB in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (DMSO in broth).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Self-Validation:

  • Ensure no growth in the negative control wells and clear inhibition in the positive control wells.

  • The vehicle control should show no inhibition of bacterial growth.

Summary and Future Directions

This compound represents a promising scaffold for medicinal chemistry exploration. Based on the biological activities of structurally related compounds, it is a candidate for investigation as an FXR agonist for metabolic diseases and as a novel antimicrobial agent. The protocols provided herein offer a robust framework for the synthesis and systematic evaluation of its therapeutic potential. Future studies should focus on confirming these hypothesized activities, elucidating the precise mechanisms of action, and exploring structure-activity relationships through the synthesis of analogs.

References

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. National Institutes of Health. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]

  • General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. PubMed. [Link]

  • Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426. PubChem. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

  • Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. [Link]

  • Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. Impactfactor. [Link]

  • This compound. SIELC Technologies. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. Amerigo Scientific. [Link]

Sources

Application Note: A Systematic Approach to Solubilizing Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful execution of in vitro assays is fundamentally dependent on the effective delivery of the test compound to the biological system. For novel compounds like Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, which are often hydrophobic, achieving complete dissolution in aqueous assay media is a significant challenge.[1] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This document provides a detailed, systematic protocol for researchers to determine the optimal solubilization strategy for this compound, ensuring data integrity and reproducibility in downstream applications.

Based on its chemical structure—featuring a dichlorophenyl ring and an ethyl ester group—the target compound is predicted to have low aqueous solubility.[2][3] Therefore, the primary strategy involves preparing a concentrated stock solution in a suitable organic solvent, followed by careful dilution into the final aqueous assay medium.

Pillar 1: Solvent Selection and Rationale

The choice of solvent is the most critical first step.[4] The ideal solvent must completely dissolve the compound at a high concentration while exhibiting minimal toxicity to the biological system (e.g., cells, enzymes) at the final working concentration.[5]

Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of hydrophobic compounds.[6][7]

  • Causality: DMSO's high dissolving power and miscibility with water make it an excellent choice for creating high-concentration stock solutions that can be diluted into aqueous buffers.[4]

  • Critical Consideration: DMSO can be toxic to cells, typically at concentrations above 1%.[8][9] It is imperative to keep the final concentration in the assay medium as low as possible, ideally ≤0.5%, and to always include a vehicle control (medium with the same final DMSO concentration but without the compound).[5][6]

Alternative Solvents If DMSO proves unsuitable (e.g., due to compound instability or unacceptable cellular toxicity), other solvents can be considered.

SolventCommon Starting Stock Conc.AdvantagesConsiderations & Limitations
Ethanol (EtOH) 10-50 mMLess toxic than DMSO for many cell types.[10] Volatile, which can be useful for certain applications.Generally lower dissolving power for highly hydrophobic compounds compared to DMSO.[4]
Dimethylformamide (DMF) 10-50 mMStrong solubilizing power, similar to DMSO.Can be more toxic than DMSO.[10] Requires careful handling and appropriate safety measures.

Pillar 2: A Validating Workflow for Solubilization

This section outlines a logical, step-by-step workflow designed to empirically determine the best method for solubilizing the target compound. This process is self-validating, as it includes built-in checks for precipitation and solubility limits.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation & Validation start Start: Weigh Compound calc Calculate Mass for 10-50 mM Stock start->calc screen Protocol 1: Small-Scale Solubility Screen (DMSO, EtOH) calc->screen select_solvent Select Best Solvent (e.g., DMSO) screen->select_solvent prep_stock Protocol 2: Prepare Concentrated Stock (e.g., 200x of top assay conc.) select_solvent->prep_stock store Aliquot & Store Stock at -20°C or -80°C prep_stock->store dilute Protocol 3: Dilute Stock into Aqueous Assay Buffer store->dilute precip_check Visual Check: Precipitation or Cloudiness? dilute->precip_check precip_yes Precipitation Observed precip_check->precip_yes Yes precip_no No Precipitation: Solution is Clear precip_check->precip_no No troubleshoot Troubleshoot: Lower Concentration or Use Solubility Enhancers precip_yes->troubleshoot proceed Proceed to Assay (Include Vehicle Control) precip_no->proceed troubleshoot->dilute

Caption: Workflow for compound solubilization and validation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly determine the most effective solvent for initial trials.

  • Preparation: Weigh approximately 1-2 mg of this compound into two separate, small, clear glass vials.

  • Solvent Addition:

    • To the first vial, add DMSO dropwise while vortexing to create a target concentration of ~50 mM.

    • To the second vial, add 100% Ethanol dropwise to achieve the same target concentration.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) can also be applied, but compound stability should be considered.[11]

  • Observation: Visually inspect the solutions against a dark background. A completely dissolved compound will result in a perfectly clear solution with no visible particulates.

  • Decision: Proceed with the solvent that provides the clearest solution at the highest concentration. For this compound, DMSO is the most likely candidate.

Protocol 2: Preparation of a High-Concentration Stock Solution

Objective: To prepare an accurate, concentrated stock solution for serial dilutions. The use of concentrated stock solutions is standard procedure to ensure accuracy and stability.[12][13]

  • Calculation: Determine the mass of the compound needed to make a stock solution at a convenient concentration (e.g., 20 mM or 50 mM). The molecular weight of the compound is 300.13 g/mol .[2]

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a sterile volumetric flask or appropriate tube. Add approximately 70-80% of the final volume of high-purity DMSO (or chosen solvent).

  • Mixing: Cap the flask and mix thoroughly using a vortexer. If necessary, sonicate as described in Protocol 1 until all solid is dissolved.

  • Final Volume: Once fully dissolved, add the solvent to reach the final desired volume.[14]

  • Storage: Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C.

Protocol 3: Preparation of Aqueous Working Solutions

Objective: To dilute the concentrated stock into the final assay medium without causing precipitation. This is a critical step where hydrophobic compounds often crash out of solution.[15]

G cluster_0 Key Technique: Rapid Dispersion start Start: Thaw DMSO Stock Solution buffer Aliquot Assay Buffer into new tube start->buffer add_stock Add small volume of stock to buffer while vortexing (e.g., 2 µL stock into 998 µL buffer) buffer->add_stock observe Observe for Precipitation add_stock->observe

Sources

Application Notes & Protocols: A Framework for Characterizing Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate as a D1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This document provides a comprehensive theoretical framework and a set of detailed experimental protocols for the investigation of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate as a potential inhibitor of D1 proteases. It is critical to note that the interaction between this specific compound and D1 proteases is not established in the current scientific literature. Therefore, this guide is presented as a roadmap for researchers venturing into the characterization of novel compound-target interactions, using this specific case as an exemplary model. The protocols herein are based on established principles of enzyme kinetics and inhibitor screening, designed to ensure scientific rigor and reproducibility.

Introduction and Scientific Background

The Target: D1 Proteases and the AAA+ Superfamily

Proteases are enzymes that catalyze the breakdown of proteins and are fundamental to countless physiological processes.[1] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] A significant class of protein-modifying machines are the ATPases Associated with diverse cellular Activities (AAA+), a superfamily of ring-shaped motor complexes that use the energy from ATP hydrolysis to remodel macromolecules.[2][3][4]

Many AAA+ ATPases assemble with proteolytic subunits to form large, energy-dependent protease complexes.[5] These machines are crucial for maintaining protein homeostasis by degrading misfolded or damaged proteins.[5] Within this superfamily, a key clade includes proteins with a "D1 domain," such as the ClpA/B/C family.[5] These D1-containing AAA+ ATPases often act as the regulatory cap for chambered proteases, recognizing, unfolding, and translocating substrate proteins into the proteolytic core for degradation.[3][6] For the purpose of this guide, "D1 Protease" refers to such a complex, where the proteolytic activity is governed by a D1-containing AAA+ ATPase regulatory particle.

The Investigational Compound: Isoxazole Derivatives

This compound belongs to the isoxazole class of heterocyclic compounds.[7] The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10] Several isoxazole derivatives have been identified as potent enzyme inhibitors, targeting classes such as kinases and cyclooxygenases (COX).[11] Their ability to engage in various molecular interactions makes them attractive candidates for novel inhibitor discovery programs.[12]

This guide outlines the necessary steps to test the hypothesis that this compound can inhibit the proteolytic activity of a D1-type protease complex.

Compound Profile & Handling

PropertyValueSource
Compound Name This compound[7]
CAS Number 24248-21-3[7][13]
Molecular Formula C₁₃H₁₁Cl₂NO₃[7]
Molecular Weight 300.13 g/mol [7]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO, Ethanol. Poorly soluble in water.N/A

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, create fresh serial dilutions from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[14]

Proposed Mechanism of Action (Hypothetical)

The precise mechanism of inhibition is unknown and must be determined experimentally. Isoxazole-based compounds can act through various mechanisms.[9] A plausible starting hypothesis is competitive inhibition , where the compound, due to its structural features, competes with the protein substrate for binding to a regulatory or allosteric site on the AAA+ ATPase complex or directly at the active site of the proteolytic chamber.[15][16] Alternatively, it could act as a non-competitive inhibitor , binding to an allosteric site and inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[17][18]

The diagram below illustrates a hypothetical competitive inhibition model at the substrate recognition site of the D1-ATPase domain.

G cluster_0 Uninhibited State cluster_1 Hypothetical Competitive Inhibition E D1 Protease (Enzyme) ES Enzyme-Substrate Complex E->ES Binds S Protein Substrate S->ES P Degraded Peptides (Product) ES->P Catalysis I Isoxazole Inhibitor E2 D1 Protease (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I->EI S2 Protein Substrate S2->E2 Binding Blocked

Caption: Hypothetical competitive inhibition of a D1 protease.

Experimental Protocols

A robust method for assessing protease activity involves the use of a fluorogenic substrate.[19][20] The substrate is a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.[19]

Protocol 1: In Vitro D1 Protease Inhibition Assay

This protocol is designed as an initial screen to determine if the compound exhibits any inhibitory activity.

Materials:

  • Recombinant D1 Protease Complex (e.g., bacterial ClpAP or a eukaryotic equivalent)

  • Fluorogenic Peptide Substrate (specific to the chosen protease)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

  • This compound (Test Compound)

  • Known inhibitor for the target protease (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final concentration range should be broad (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup:

    • To appropriate wells, add 2 µL of serially diluted test compound, positive control, or DMSO vehicle.

    • Add 88 µL of Assay Buffer containing the D1 Protease complex to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate to each well to initiate the reaction. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. Use excitation/emission wavelengths appropriate for the specific fluorophore.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time curve.

    • Normalize the data:

      • The average rate of the DMSO wells represents 100% activity (no inhibition).

      • The average rate of wells with no enzyme represents 0% activity (background).

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))

Protocol 2: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[21][22] It is a standard measure of inhibitor potency.[23]

Procedure:

  • Follow the procedure outlined in Protocol 4.1, using a wider range of inhibitor concentrations (typically 8-10 concentrations) spanning the expected IC₅₀ value.

  • Data Analysis:

    • Calculate the Percent Inhibition for each concentration as described above.

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[21]

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[14]

The experimental workflow for characterizing a novel inhibitor is summarized in the diagram below.

G start Hypothesis: Compound inhibits D1 Protease reagents Prepare Reagents: - Enzyme - Substrate - Compound dilutions start->reagents assay_setup Assay Setup (96-well plate): Add Compound + Enzyme reagents->assay_setup pre_incubation Pre-incubate (15 min @ 37°C) assay_setup->pre_incubation initiate Initiate Reaction: Add Substrate pre_incubation->initiate measure Kinetic Measurement (Fluorescence Reader) initiate->measure calc_rate Calculate Reaction Rates (Slope of progress curve) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[I]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear regression) plot_curve->calc_ic50 kinetic_studies Further Kinetic Studies (Determine Ki, MoA) calc_ic50->kinetic_studies conclusion Characterize Inhibitor Profile kinetic_studies->conclusion

Caption: Workflow for IC50 determination of a protease inhibitor.

Data Interpretation & Further Steps

ParameterDefinitionInterpretation
IC₅₀ Inhibitor concentration causing 50% reduction in enzyme activity.A lower IC₅₀ value indicates a more potent inhibitor.[22] Note that IC₅₀ values are dependent on assay conditions like substrate concentration.[22]
Kᵢ (Inhibition Constant) The dissociation constant of the enzyme-inhibitor complex.A true measure of inhibitor affinity, independent of substrate concentration. Requires further kinetic experiments (Michaelis-Menten analysis at various inhibitor concentrations) to determine.[21]
Mode of Inhibition The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive).Determined by analyzing how the inhibitor affects Kₘ and Vₘₐₓ. For example, a competitive inhibitor increases the apparent Kₘ but does not change Vₘₐₓ.[15][17]

Next Steps:

  • Determine Mode of Inhibition: Perform enzyme kinetic studies by varying the concentration of the fluorogenic substrate at several fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect on Kₘ and Vₘₐₓ.[15]

  • Assess Selectivity: Test the compound against a panel of other proteases (both related and unrelated) to determine its specificity. High selectivity is a desirable trait for a therapeutic candidate.[19]

  • Cell-Based Assays: If potent and selective in vitro activity is confirmed, proceed to cell-based assays to determine if the compound can inhibit the target protease in a cellular context and assess its cytotoxicity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High well-to-well variability - Inaccurate pipetting- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes- Ensure thorough but gentle mixing- Allow plate to equilibrate to temperature
No inhibition observed - Compound is inactive- Compound precipitated out of solution- Incorrect compound concentration- Confirm with positive control- Check solubility in final assay buffer- Verify stock solution concentration
Fluorescence signal is weak or flat - Inactive enzyme or substrate- Incorrect filter settings on reader- ATP is required and was omitted- Test enzyme/substrate activity separately- Confirm Ex/Em wavelengths- Ensure all necessary cofactors (e.g., ATP) are in the buffer
Inhibition appears >100% - Compound is fluorescent at assay wavelengths- Compound quenches background fluorescence- Run a control plate with compound but no enzyme- Subtract the appropriate background for each concentration

References

  • Reaction Biology. Protease Assay Services. Available from: [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available from: [Link]

  • Liu, K., et al. (2020). AAA+ ATPases in Protein Degradation: Structures, Functions and Mechanisms. International Journal of Molecular Sciences. Available from: [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual - Protease Assays. Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

  • Wikipedia. AAA proteins. Available from: [Link]

  • Westin, J. Inhibition Types - Control Of Enzyme Activity. MCAT Content. Available from: [Link]

  • Khan Academy. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. Available from: [Link]

  • Frontiers in Molecular Biosciences. (2020). Editorial: The Role of AAA+ Proteins in Protein Repair and Degradation. Available from: [Link]

  • edX. IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available from: [Link]

  • Frontiers in Molecular Biosciences. (2015). AAA-ATPases in Protein Degradation. Available from: [Link]

  • Liu, K., et al. (2020). AAA+ ATPases in Protein Degradation: Structures, Functions and Mechanisms. PubMed. Available from: [Link]

  • University of Leeds. Enzyme inhibitors. Available from: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Journal of the American Chemical Society. (2019). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Available from: [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. Available from: [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (Basel). Available from: [Link]

  • SIELC Technologies. (2018). This compound. Available from: [Link]

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Wikipedia. Protease inhibitor (biology). Available from: [Link]

  • ResearchGate. (2022). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]

  • Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Sharma, S., et al. (2023). The roles of plant proteases and protease inhibitors in drought response: a review. Physiologia Plantarum. Available from: [Link]

  • Di Mola, A., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences. Available from: [Link]

  • Amerigo Scientific. Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. Available from: [Link]

  • Ren, C. (2021). Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. YouTube. Available from: [Link]

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Part 1: The Core Strategy: Immobilized Dipolarophile Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Solid-Phase Synthesis of Isoxazole Derivatives

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Its ability to engage in hydrogen bonding and π–π stacking interactions, coupled with its metabolic stability, makes it a highly sought-after heterocycle for medicinal chemists.[1] The demand for rapid synthesis and screening of large numbers of isoxazole analogues has driven the adoption of combinatorial techniques, where solid-phase synthesis (SPS) has emerged as a powerful and efficient platform.[3][4]

This guide provides a detailed overview and field-tested protocols for the solid-phase synthesis of 3,5-disubstituted isoxazoles. We will delve into the core chemical principles, strategic considerations for resin and linker selection, and step-by-step methodologies designed for robustness and versatility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage SPS for the creation of focused isoxazole libraries.

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6] In a solid-phase context, the most robust and widely adopted strategy involves immobilizing the alkyne component on the solid support and reacting it with a diverse panel of nitrile oxides generated in situ in the solution phase.[3] This approach offers significant advantages:

  • Purification Efficiency: Excess reagents and byproducts from the solution phase are simply washed away, dramatically simplifying the purification process.

  • Diversity-Oriented: A single resin-bound alkyne can be reacted with a multitude of nitrile oxide precursors, allowing for the rapid generation of a large library of analogues from a common intermediate.

  • Automation-Friendly: The iterative nature of washing and reaction steps makes the entire workflow amenable to automation.

The overall logic of this synthetic approach is outlined in the diagram below.

SPS_Isoxazole_Overview Resin Solid Support (e.g., PS Resin) Linker Linker Attachment Resin->Linker Functionalization BuildingBlock Building Block Coupling (R1-COOH) Linker->BuildingBlock Loading Alkyne Alkyne Installation (Propargylation) BuildingBlock->Alkyne Derivatization Cycloaddition 1,3-Dipolar Cycloaddition (R2) Alkyne->Cycloaddition Key Reaction + R2-CNO Cleavage Cleavage & Purification Cycloaddition->Cleavage TFA Cocktail FinalProduct Final Product: Isoxazole Derivative Cleavage->FinalProduct

Caption: High-level overview of the solid-phase synthesis strategy for isoxazoles.

Part 2: Essential Components for a Successful Synthesis

The success of any solid-phase synthesis hinges on the judicious selection of its core components: the solid support, the linker, and the building blocks.

Solid Supports (Resins)

The resin is the insoluble polymer matrix upon which the synthesis is performed. For isoxazole synthesis, polystyrene (PS) resins cross-linked with divinylbenzene are the most common choice due to their chemical stability and excellent swelling properties in a range of organic solvents. The choice of functionalization on the resin is critical as it dictates the nature of the final product.

  • Aminomethyl (AM) Resin: Used when the final product is intended to be a carboxylic acid. The first building block is attached via an amide bond, which is stable to the subsequent reaction conditions.

  • Rink Amide Resin: This is the resin of choice for producing C-terminal carboxamides, a common functional group in bioactive molecules.[4] The acid-labile nature of the Rink linker allows for cleavage under standard TFA conditions to yield the primary amide.

Linker Strategies and Cleavage Conditions

The linker is the chemical handle that connects the growing molecule to the insoluble resin.[7] Its defining feature is its ability to be selectively cleaved at the end of the synthesis to release the final product into solution. The choice of linker dictates the cleavage conditions and must be orthogonal to all other chemistries used in the synthesis.

Linker TypeAttached To Resin AsCleavage ReagentFinal Product FunctionalityCitation
Wang Hydroxymethyl>95% TFACarboxylic Acid[8]
Rink Amide Benzhydrylamine95% TFA / 2.5% TIS / 2.5% H₂OCarboxamide[4]
Safety-Catch Varies (e.g., Sulfide)Activation (e.g., Oxidation) then Nucleophilic/Acidic CleavageVaries (Amide, Ester)[9][10]
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane (a scavenger)
Building Blocks for Diversity

This synthetic strategy allows for the introduction of diversity at two key positions on the isoxazole core, corresponding to the R1 and R2 substituents.

  • Immobilized Component (R1): The first point of diversity (R1) is introduced by coupling a commercially available carboxylic acid (R1-COOH) to the amine-functionalized resin.[3] This is a highly robust reaction, and thousands of diverse carboxylic acids are available, providing a vast chemical space to explore for the R1 position.

  • Solution-Phase Component (R2): The second point of diversity (R2) comes from the nitrile oxide precursor. Nitrile oxides are unstable and are therefore generated in situ from more stable precursors, most commonly hydroximoyl chlorides or aldoximes.[3][11] These precursors are themselves typically synthesized from a wide array of commercially available aldehydes (R2-CHO).[12]

Part 3: Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of a 3,5-disubstituted isoxazole-carboxamide using Rink Amide resin.

SPS_Isoxazole_Workflow cluster_prep Step 1: Resin Preparation & Loading cluster_alkyne Step 2: Alkyne Installation cluster_cyclo Step 3: Cycloaddition cluster_cleave Step 4: Cleavage & Isolation Swell 1. Swell Rink Amide Resin in DMF Fmoc_De 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_De Wash1 3. Wash Resin (DMF, DCM, MeOH) Fmoc_De->Wash1 Couple 4. Couple R1-COOH (DIC/Oxyma, DMF) Wash1->Couple Wash2 5. Wash Resin Couple->Wash2 Alkylate 6. N-Alkylation (Propargyl Bromide, DIPEA, DMF) Wash2->Alkylate Wash3 7. Wash Resin Alkylate->Wash3 React 8. Add R2-Hydroximoyl Chloride & Et3N in Toluene Wash3->React Heat 9. Heat Reaction (e.g., 80 °C, 16h) React->Heat Wash4 10. Wash Resin Heat->Wash4 Cleave 11. Treat Resin with Cleavage Cocktail (95% TFA/TIS/H2O) Wash4->Cleave Filter 12. Filter & Collect Filtrate Cleave->Filter Precipitate 13. Precipitate Product (Cold Diethyl Ether) Filter->Precipitate Isolate 14. Isolate & Dry Product Precipitate->Isolate Analyze 15. Characterize (LC-MS, NMR, HRMS) Isolate->Analyze

Caption: Detailed step-by-step workflow for the solid-phase synthesis of isoxazoles.

Protocol 1: Resin Preparation and Building Block Loading

Causality: This initial phase prepares the solid support and attaches the first element of diversity. Fmoc deprotection is required to expose the free amine on the Rink Amide linker for coupling. A successful coupling, driven by activating agents like DIC/Oxyma, is critical for the final yield.

  • Resin Swelling: Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly by adding the indicated solvent (~5 mL), agitating for 1 minute, and draining. Perform washes sequentially with DMF (x3), Dichloromethane (DCM, x3), and Methanol (MeOH, x3). Dry the resin under vacuum.

  • Building Block Coupling: Prepare a solution of the carboxylic acid (R1-COOH, 3 equivalents), Diisopropylcarbodiimide (DIC, 3 eq.), and Ethyl (hydroxyimino)cyanoacetate (Oxyma, 3 eq.) in DMF. Add this solution to the resin and agitate at room temperature for 2-4 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin as described in step 1.3. A small sample can be taken for a qualitative Kaiser test to confirm the absence of free amines.

Protocol 2: Alkyne Installation and Cycloaddition

Causality: N-alkylation installs the alkyne handle, which is the dipolarophile for the key cycloaddition step. The subsequent 1,3-dipolar cycloaddition is the core reaction that forms the isoxazole ring. It is typically performed at elevated temperatures to ensure complete conversion.[3]

  • Alkyne Installation: To the resin from Protocol 1, add a solution of propargyl bromide (10 eq.) and N,N-Diisopropylethylamine (DIPEA, 10 eq.) in DMF. Agitate the mixture at room temperature for 16 hours.

  • Washing: Drain the alkylation solution and wash the resin thoroughly as described in step 1.3.

  • Cycloaddition: Swell the resin in toluene. Add a solution of the desired hydroximoyl chloride (R2-C(Cl)=NOH, 5 eq.) in toluene, followed by triethylamine (Et₃N, 6 eq.).[3]

  • Reaction: Seal the vessel and heat the reaction mixture at 80 °C for 16 hours.

  • Final Wash: Cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with DMF (x3), DCM (x3), and MeOH (x3). Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

Causality: The highly acidic cleavage cocktail simultaneously cleaves the molecule from the acid-labile Rink Amide linker and removes most common acid-labile side-chain protecting groups. Scavengers like TIS are crucial to prevent reactive cationic species from causing side reactions with the product.

  • Cleavage: Place the dry, final resin in a reaction vessel. Add the cleavage cocktail (e.g., 2 mL of 95% TFA, 2.5% water, 2.5% TIS).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Collection: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a larger volume of ice-cold diethyl ether (~10-15 mL). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether (x2). Dry the crude product under vacuum.

Part 4: Product Characterization

Post-synthesis, it is imperative to confirm the identity and purity of the final product.

  • Crude Analysis: A small portion of the dissolved cleavage solution (before precipitation) or the re-dissolved crude product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quickly assess the success of the reaction and estimate purity.[13]

  • Purified Product Characterization: After purification (typically by reverse-phase HPLC), the final compound's structure should be unequivocally confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[14][15]

Part 5: Expert Insights & Troubleshooting

  • Monitoring Reactions: For amine couplings (Protocol 1, step 4), the Kaiser test is an excellent qualitative method to check for reaction completion. A yellow result indicates no primary amines are present, signaling a successful coupling.

  • Incomplete Cycloaddition: If LC-MS analysis shows significant starting material, the cycloaddition reaction time or temperature can be increased. Ensure the nitrile oxide precursor is of high quality, as its stability can impact the reaction efficiency.

  • Scavenger Choice: The choice of scavenger in the cleavage cocktail is critical. TIS is a general-purpose scavenger, but for tryptophan-containing molecules, adding ethanedithiol (EDT) is recommended to prevent side reactions.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize solid-phase synthesis to generate diverse libraries of isoxazole derivatives, accelerating the engine of drug discovery and development.

References

  • Dadiboyena, S., & Nefzi, A. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available at NIH Public Access.[Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis and Isoxazoles. ResearchGate.[Link]

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Royal Society of Chemistry.[Link]

  • Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. PharmaChem.[Link]

  • Li, W., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules.[Link]

  • Mann, E., & Kessler, H. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters.[Link]

  • Marzinzik, A. L., & Felder, E. R. (1997). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Scilit.[Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[Link]

  • ResearchGate. (n.d.). Solid-supported formation of functionalized isoxazoles. ResearchGate.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Isoxazole Derivatives. PharmaChem.[Link]

  • Sharma, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules.[Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical Reviews.[Link]

  • ResearchGate. (n.d.). Solid phase synthesis of isoxazole and pyrazole derivatives under microwave irradiation. ResearchGate.[Link]

  • Akondi, C., et al. (2023). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules.[Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.[Link]

  • Journal of Pharmaceutical Chemistry and Analysis. (2022). A review of isoxazole biological activity and present synthetic techniques. JPCA.[Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. AJRC.[Link]

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[Link]

  • ResearchGate. (n.d.). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate.[Link]

  • Isidro-Llobet, A., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals.[Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.[Link]

  • Góngora-Benítez, M., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules.[Link]

  • Isidro-Llobet, A., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.[Link]

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Application Notes & Protocols: Advanced Analytical Strategies for Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The development, efficacy, and safety of these drugs hinge on the ability to accurately detect, quantify, and characterize isoxazole-based compounds. This guide provides an in-depth exploration of the principal analytical techniques employed in the research and development of these heterocyclic entities. We will move beyond mere procedural lists to explain the underlying scientific rationale for method selection and experimental design, ensuring that every protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methodologies.

The Analytical Imperative for Isoxazole Scaffolds

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, confers unique physicochemical properties to molecules, influencing their metabolic stability, receptor binding affinity, and overall pharmacological profile.[1][4] Consequently, the analytical journey of an isoxazole-based drug candidate is multifaceted, encompassing:

  • Structural Confirmation: Verifying the molecular structure and, critically, differentiating between potential isomers that can arise during synthesis.[5]

  • Purity Assessment: Quantifying the purity of synthesized compounds and identifying any process-related impurities.[6]

  • Quantification in Biological Matrices: Measuring drug and metabolite concentrations in complex biological samples (e.g., plasma, blood, tissue) for pharmacokinetic and pharmacodynamic studies.[7][8]

This guide details the core analytical techniques—Nuclear Magnetic Resonance (NMR) for structural elucidation and hyphenated chromatography-mass spectrometry methods (LC-MS/MS, GC-MS) for separation and quantification—that address these challenges.

Foundational Technique: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural confirmation of newly synthesized isoxazole derivatives and the crucial differentiation of isomers.[9][10] Its power lies in its ability to probe the chemical environment of individual nuclei (¹H and ¹³C), providing a detailed map of the molecular architecture.

The Causality of Chemical Shifts in Isoxazole Rings

The electronic landscape of the isoxazole ring, dictated by the electronegativity of the heteroatoms and the aromatic system, results in characteristic chemical shifts. For instance, in distinguishing between 3,5-disubstituted isoxazole isomers, the chemical shift of the proton at the 4-position (H-4) is highly diagnostic.[5] The proximity and electronic nature of the substituents at positions 3 and 5 create distinct magnetic environments for H-4, allowing for clear isomer identification.[5] Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further confirm connectivity by showing correlations between protons and carbons over two or three bonds.[11]

Diagram: Isomer Differentiation Logic

cluster_0 Synthesis Reaction cluster_1 NMR Analysis diketone Unsymmetrical β-Diketone hydroxylamine Hydroxylamine isomers Potential Products: Mixture of Isomers diketone->isomers isomer_a Isomer A (e.g., 3-Phenyl-5-R-isoxazole) isomers->isomer_a isomer_b Isomer B (e.g., 5-Phenyl-3-R-isoxazole) isomers->isomer_b nmr_a ¹H NMR Signal for H-4: Distinct Chemical Shift δ₁ isomer_a->nmr_a nmr_b ¹H NMR Signal for H-4: Distinct Chemical Shift δ₂ isomer_b->nmr_b conclusion Unambiguous Structural Confirmation nmr_a->conclusion nmr_b->conclusion

Caption: Logic flow for using NMR to distinguish isoxazole isomers.

Protocol: General ¹H NMR Sample Preparation and Analysis

This protocol outlines the fundamental steps for preparing an isoxazole compound for NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

Materials:

  • Isoxazole compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified isoxazole derivative directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the sample until the compound is completely dissolved. Visually inspect for any particulates.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 400 or 500 MHz field strength.[10][13]

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).

Gold Standard: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying isoxazole-based drugs and their metabolites in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (U)HPLC-MS/MS is the undisputed method of choice.[7][14] Its supremacy stems from the combination of the high separation efficiency of UHPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.

Rationale for Method Selection
  • Selectivity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, is exceptionally selective. It monitors a specific precursor ion-to-product ion transition, effectively filtering out interferences from the complex biological matrix.[8] This ensures that the measured signal originates solely from the analyte of interest.

  • Sensitivity: LC-MS/MS can achieve very low limits of quantification (LOQ), often in the low ng/mL range, which is essential for pharmacokinetic studies where drug concentrations can be minimal.[7][14]

  • Speed: UHPLC systems use columns with smaller particles (<2 µm), allowing for faster separations without sacrificing resolution, thereby increasing sample throughput.[7]

Diagram: LC-MS/MS Workflow for Bioanalysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant uhplc UHPLC Separation (C18 Column) supernatant->uhplc esi Electrospray Ionization (ESI) uhplc->esi ms1 Mass Analyzer 1 (Precursor Ion Isolation) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Quantification detector->data

Caption: Workflow for isoxazole quantification in plasma by LC-MS/MS.

Protocol: Quantification of an Isoxazole Derivative in Rat Plasma

This protocol is a synthesized methodology based on validated procedures for analyzing isoxazole compounds in biological fluids.[7][8][14]

Objective: To accurately quantify the concentration of an isoxazole drug in rat plasma using LC-MS/MS.

Materials:

  • Rat plasma (stored at -80°C)

  • Isoxazole analytical standard and internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of the isoxazole standard and the IS in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation): [14]

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma (or standard/QC).

    • Add 10 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. The ratio of ACN to plasma is a critical parameter to optimize.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: A high-strength silica (HSS) or equivalent C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.[7]

    • Mobile Phase A: 0.1% Formic acid in water.[7][8]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

    • Gradient Elution: Develop a gradient to ensure separation from endogenous matrix components. A typical gradient might start at 35% B, ramp up to 95% B to elute the compound, followed by a wash and re-equilibration.[7]

    • Flow Rate: ~0.35 mL/min.[7]

    • Injection Volume: 1-5 µL.[7]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization Positive (ESI+), as many isoxazoles contain basic nitrogen atoms.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion [M+H]⁺ and the most stable, high-intensity product ion for both the analyte and the IS. For example, a curcumin-isoxazole analog used a transition of m/z 366.1 → 145.1.[14]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the unknown samples from the calibration curve.

Data Presentation: Typical Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for isoxazole analysis, as reported in the literature.

ParameterTypical ValueRationaleSource(s)
Linearity (r²) > 0.99Ensures a direct, proportional relationship between signal and concentration.[7][14]
Lower LOQ 1 ng/mLDefines the lowest concentration that can be quantified with acceptable precision and accuracy.[7][14]
Precision (%CV) < 15%Measures the closeness of repeated measurements (repeatability and reproducibility).[7]
Accuracy (%RE) Within ±15%Measures the closeness of the measured value to the true value.[7]
Recovery 85–115%Indicates the efficiency of the sample extraction process.[7]
Matrix Effect < 15%Assesses the ion suppression or enhancement caused by the biological matrix.[7]

Alternative & Complementary Techniques

While NMR and LC-MS/MS are the primary workhorses, other techniques have specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for isoxazole derivatives that are thermally stable and sufficiently volatile. It can be an excellent tool for purity assessment and identification of volatile impurities.[6] For non-volatile compounds, derivatization may be required to increase volatility.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Before the widespread availability of MS detectors, HPLC with UV detection was a standard for purity checks and quantification.[6] It remains a cost-effective and robust method for analyzing samples in simple matrices or for assessing the purity of bulk drug substances where high sensitivity is not required. The isoxazole ring itself is a chromophore, typically allowing for detection in the UV range.

Integrated Analytical Workflow

The complete characterization of a novel isoxazole-based compound is not a single experiment but an integrated workflow that leverages the strengths of multiple techniques.

cluster_purify Purification & Purity Check cluster_struct Structural Confirmation cluster_bio Bioanalytical & Preclinical synthesis Chemical Synthesis of Isoxazole Derivative purification Column Chromatography or Recrystallization synthesis->purification purity HPLC-UV or GC-MS Purity Assessment purification->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr ms High-Resolution MS (Exact Mass) purity->ms ftir FT-IR Spectroscopy (Functional Groups) purity->ftir lcms Validated LC-MS/MS Method for Biological Matrix ftir->lcms pk_study Pharmacokinetic Study (e.g., in Rats) lcms->pk_study

Caption: Integrated workflow for drug discovery of isoxazole compounds.

Conclusion

The analytical toolkit for isoxazole-based compounds is robust and sophisticated. The choice of technique is fundamentally driven by the analytical question at hand. NMR spectroscopy is indispensable for initial structural proof and isomer resolution. For trace-level quantification in complex biological media, a validated LC-MS/MS method is the required standard, providing the necessary sensitivity, selectivity, and accuracy to support drug development from discovery through preclinical and clinical phases. By understanding the causality behind each technique and protocol, researchers can generate high-quality, reliable, and defensible data, accelerating the journey of novel isoxazole therapeutics from the lab to the clinic.

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Introduction: The Isoxazole Carboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacokinetic Profiling of Isoxazole Carboxylates

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities and presence in numerous approved drugs.[1][2][3] When functionalized with a carboxylate group, these compounds present unique physicochemical properties that can be leveraged for therapeutic advantage, but also pose specific challenges for drug development. The carboxylate moiety can influence solubility, protein binding, and metabolic pathways, making a thorough understanding of their pharmacokinetic (PK) profile essential.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust pharmacokinetic studies for isoxazole carboxylate drug candidates. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of this important chemical class. Early and detailed ADME characterization is pivotal for identifying promising candidates, mitigating late-stage clinical failures, and ultimately accelerating the path to regulatory approval.[5][6]

Part 1: Strategic Framework for PK Profiling

A successful PK evaluation follows a tiered, iterative approach, beginning with high-throughput in vitro assays to screen and rank early-stage compounds and progressing to more complex in vivo studies for lead candidates.[7][8] This strategy allows for the early identification of liabilities, guiding medicinal chemistry efforts to optimize ADME properties alongside potency and selectivity.[9]

The journey of an isoxazole carboxylate drug candidate through the body is a complex interplay of its intrinsic properties and the biological systems it encounters. Our goal is to systematically dissect this journey.

PK_Workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation cluster_2 Data Integration & Modeling A Physicochemical Properties (Solubility, LogD) B Metabolic Stability (Microsomes, Hepatocytes) A->B C Permeability & Efflux (e.g., Caco-2) A->C D CYP450 Inhibition (DDI Potential) B->D E Plasma Protein Binding (Equilibrium Dialysis) C->E F Formulation & Dosing (IV & PO) E->F Lead Candidate Selection G Animal PK Study (Blood/Plasma Sampling) H Bioanalysis (LC-MS/MS Method Validation) G->H I PK Parameter Calculation (Cmax, AUC, T1/2) H->I J IVIVE & PBPK Modeling I->J Data Analysis K Human Dose Prediction J->K

Caption: High-level workflow for pharmacokinetic characterization.

Part 2: In Vitro ADME Profiling: Protocols and Scientific Rationale

In vitro ADME assays are the cornerstone of early drug discovery, providing critical data to forecast a compound's in vivo behavior.[5][10] For isoxazole carboxylates, particular attention should be paid to assays that are sensitive to the compound's acidic nature and potential metabolic routes.

Metabolic Stability Assessment

Metabolic stability provides an early indication of a compound's half-life and clearance in the body. The primary sites of metabolism are the liver microsomes (containing CYP450 enzymes) and hepatocytes (containing both Phase I and Phase II enzymes).[6][10]

Scientific Rationale: The isoxazole ring can be susceptible to metabolic cleavage, and the overall structure may undergo oxidation, reduction, or hydrolysis reactions catalyzed by hepatic enzymes.[2][11] Understanding the rate of metabolism is crucial for predicting the dosing regimen.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation:

    • Prepare a stock solution of the isoxazole carboxylate test compound in a suitable organic solvent (e.g., DMSO) at 1 mM.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.

    • For the T=0 time point, add the quenching solution before adding NADPH.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • Calculate the half-life (T½) and intrinsic clearance (CLint) from the slope of the linear regression.

Cytochrome P450 (CYP) Inhibition Assay

Assessing a drug candidate's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement to predict drug-drug interactions (DDIs).[13][14]

Scientific Rationale: If an isoxazole carboxylate inhibits a CYP enzyme, it could dangerously elevate the plasma levels of co-administered drugs that are metabolized by that same enzyme, leading to toxicity.[15][16]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Isoxazole Carboxylate (Parent Drug) Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Oxidation RingCleavage Ring-Cleaved Metabolite (e.g., β-keto nitrile) Parent->RingCleavage Reductive Cleavage Glucuronide Glucuronide Conjugate (on Carboxylate or Hydroxyl) Parent->Glucuronide UGT Enzyme Hydroxylation->Glucuronide UGT Enzyme Excretion Excretion (Urine/Feces) RingCleavage->Excretion Glucuronide->Excretion Bioanalytical_Workflow A Plasma Sample (from PK study) B Add Internal Standard & Acetonitrile A->B C Protein Precipitation (Vortex & Centrifuge) B->C D Collect Supernatant C->D E LC-MS/MS Analysis D->E F Quantification (Standard Curve) E->F G Concentration vs. Time Data F->G

Caption: Workflow for bioanalytical sample processing and analysis.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates rate of absorption (for PO).
Tmax Time to reach CmaxIndicates rate of absorption (for PO).
AUC Area Under the concentration-time CurveRepresents total drug exposure.
Terminal half-lifeDetermines dosing interval.
CL ClearanceRate of drug removal from the body.
Vd Volume of DistributionExtent of drug distribution into tissues.
%F Oral BioavailabilityFraction of oral dose reaching systemic circulation.
Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

Conclusion

The systematic pharmacokinetic evaluation of isoxazole carboxylates is a multi-faceted process that is integral to their successful development as therapeutic agents. By employing a strategic combination of robust in vitro assays and carefully designed in vivo studies, researchers can build a comprehensive ADME profile. This profile not only satisfies regulatory expectations from agencies like the FDA and EMA but also provides critical insights that guide the entire drug discovery and development pipeline, from lead optimization to clinical trial design. [17][18]The protocols and rationales provided herein offer a validated roadmap to de-risk isoxazole carboxylate candidates and maximize their potential for clinical success.

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Application Notes & Protocols: Green Synthesis Approaches for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone of medicinal chemistry, integral to numerous clinically approved drugs and advanced materials.[1][2][3][4] However, traditional synthetic routes often necessitate harsh reaction conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety challenges.[1][3][5] This guide transitions from these legacy methods to modern, sustainable alternatives, aligning with the core principles of green chemistry.[6][7] We provide an in-depth exploration of field-proven green methodologies for isoxazole synthesis, including ultrasound-assisted sonochemistry, microwave-enhanced reactions, solvent-free mechanochemistry, and high-atom-economy multicomponent reactions in benign solvents. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient, safe, and environmentally responsible synthetic strategies.

Ultrasound-Assisted Isoxazole Synthesis: The Power of Sonochemistry

Scientific Principle: Causality and Mechanism

Ultrasound-assisted organic synthesis leverages the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[1] This implosion generates transient, localized "hot spots" with temperatures reaching several thousand Kelvin and pressures exceeding 1000 atmospheres.[1][3] This intense energy input dramatically accelerates reaction kinetics, enhances mass transfer, and enables reactions to proceed at significantly lower bulk temperatures. The result is often higher yields, shorter reaction times, and cleaner product profiles compared to conventional methods.[3][5]

Application & Protocol: Vitamin B₁-Catalyzed Three-Component Synthesis in Water

This protocol details a metal-free, one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones using a biocompatible catalyst (Vitamin B₁) in water, a quintessential green solvent.[1][3][5] The reaction proceeds efficiently under ultrasonic irradiation at room temperature.

Workflow Diagram: Ultrasound-Assisted Synthesis

cluster_setup Reaction Setup cluster_process Sonication Process cluster_workup Product Isolation A Aromatic Aldehyde E Combine Reagents in Ultrasonic Bath A->E B β-Ketoester (e.g., Ethyl Acetoacetate) B->E C Hydroxylamine HCl C->E D Vitamin B₁ (Catalyst) in Deionized Water D->E F Irradiate with Ultrasound (e.g., 40 kHz, 300 W) 20-30 min @ RT E->F Acoustic Cavitation G Precipitation of Solid Product F->G Reaction Completion H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K Pure Isoxazole Derivative J->K

Caption: Workflow for Vitamin B₁-catalyzed isoxazole synthesis.

Experimental Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B₁ (thiamine hydrochloride, 0.1 mmol).[1]

  • Solvent Addition: Add 10 mL of deionized water to the flask to serve as the reaction medium.

  • Ultrasonic Irradiation: Place the flask into an ultrasonic bath, ensuring the liquid level inside the flask is approximately equal to the water level in the bath. Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[1]

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solid product typically precipitates directly from the aqueous solution.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold water, and recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[1]

Performance Data: Ultrasound vs. Conventional Stirring

The use of ultrasound provides a significant improvement in both reaction time and yield, demonstrating its efficacy as a green chemistry tool.

EntryAldehydeMethodTime (min)Yield (%)Reference
14-ChlorobenzaldehydeUltrasound3092[1]
24-ChlorobenzaldehydeConventional Stirring18085[5]
34-NitrobenzaldehydeUltrasound3094[5]
44-NitrobenzaldehydeConventional Stirring24087[5]

Microwave-Assisted Isoxazole Synthesis

Scientific Principle: Causality and Mechanism

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently.[7] Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves interact with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the bulk of the material.[7] This rapid temperature increase dramatically shortens reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer side products, thereby simplifying purification.[8][9]

Application & Protocol: Synthesis from Chalcone Precursors

This protocol outlines the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride to form 3,5-disubstituted isoxazoles. Microwave irradiation provides a remarkable acceleration of this transformation.[8][9]

Workflow Diagram: Microwave-Assisted Synthesis

cluster_setup Reaction Setup cluster_process Microwave Irradiation cluster_workup Product Isolation A Chalcone D Combine Reagents in Microwave-Safe Vessel A->D B Hydroxylamine HCl B->D C Sodium Acetate in Ethanol C->D E Irradiate with Microwaves (e.g., 300-400 W) 6-10 min D->E Direct Molecular Heating F Cool to RT E->F Reaction Completion G Pour into Crushed Ice F->G H Filter Precipitate G->H I Recrystallize H->I J Pure Isoxazole Derivative I->J

Caption: Workflow for microwave-assisted isoxazole synthesis.

Experimental Protocol:

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[1]

  • Base Addition: Add sodium acetate (1.5 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 6-10 minutes at a power setting that maintains a steady temperature (e.g., 80-100°C).

  • Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Product Isolation: After irradiation, allow the vessel to cool to room temperature. Pour the reaction mixture onto crushed ice.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure isoxazole product.

Performance Data: Microwave vs. Conventional Heating

The efficiency gains from using microwave irradiation are substantial, making it a superior method for rapid synthesis.

MethodTimeYield (%)Reference
Microwave Irradiation6-10 min67-82[9]
Conventional Heating6-8 h58-69[9]

Mechanochemical Synthesis: Solvent-Free Reactions

Scientific Principle: Causality and Mechanism

Mechanochemistry utilizes mechanical energy, typically from ball-milling or grinding, to initiate and sustain chemical reactions.[10][11] This technique often eliminates the need for bulk solvents, making it an inherently green methodology that minimizes waste. The intense mechanical forces break down crystal lattices, increase surface area, and generate localized high-pressure zones, enabling reactions to occur efficiently in the solid state.[12]

Application & Protocol: Catalyst- and Solvent-Free Synthesis of Trisubstituted Isoxazoles

This protocol describes a highly efficient, regioselective synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and β-enamino carbonyl compounds under ball-milling conditions without any catalyst or solvent.[10]

Workflow Diagram: Mechanochemical Synthesis

cluster_setup Reaction Setup cluster_process Ball-Milling Process cluster_workup Product Isolation A N-hydroxybenzimidoyl chloride D Combine Solid Reagents in Milling Jar A->D B β-enamino carbonyl compound B->D C Milling Balls (e.g., Stainless Steel) C->D E Mill at High Frequency (e.g., 15 Hz) 20-60 min D->E Mechanical Force F Extract with Solvent (e.g., Ethyl Acetate) E->F Reaction Completion G Filter to Remove Inorganic Salts F->G H Evaporate Solvent G->H I Pure Isoxazole Derivative H->I

Caption: Workflow for solvent-free mechanochemical synthesis.

Experimental Protocol:

  • Reagent Preparation: Place N-hydroxybenzimidoyl chloride (1.0 mmol), the β-enamino carbonyl compound (1.0 mmol), and stainless steel milling balls into a milling jar.

  • Mechanochemical Reaction: Secure the jar in a ball mill and operate at a frequency of approximately 14-15 Hz for 20-60 minutes at room temperature.[10]

  • Reaction Monitoring: Progress can be monitored by taking small aliquots at intervals and analyzing via TLC after a brief workup.

  • Product Isolation: After the reaction, extract the contents of the jar with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture to remove the inorganic byproduct (ammonium chloride salt).[10] Evaporate the solvent from the filtrate under reduced pressure to yield the crude isoxazole, which can be further purified if necessary.

Performance Data: Mechanochemical Synthesis

This method provides high yields in short reaction times without the need for solvents or catalysts, representing a highly sustainable synthetic route.[10]

EntryReaction Time (min)Yield (%)Reference
12086[10]
24082[10]
36075[10]

Multicomponent Reactions (MCRs) in Green Solvents

Scientific Principle: Causality and Mechanism

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials.[1] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. When conducted in green solvents such as water, ethanol, or deep eutectic solvents (DES), MCRs become an exceptionally powerful and environmentally friendly synthetic strategy.[1][13][14]

Application & Protocol: Catalyst-Free Synthesis in Aqueous Media

This protocol describes a one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water without any added catalyst, exemplifying the simplicity and green credentials of MCRs.[1]

Workflow Diagram: Multicomponent Reaction

cluster_setup One-Pot Reaction cluster_workup Product Isolation A Aromatic Aldehyde E Combine & Stir/Heat A->E B β-Ketoester B->E C Hydroxylamine HCl C->E D Aqueous Media (e.g., Water) D->E F Cool to RT E->F Convergent Synthesis G Filter Product F->G H Wash & Dry G->H I Pure Isoxazole Derivative H->I

Caption: Workflow for a one-pot multicomponent synthesis.

Experimental Protocol:

  • Reagent Combination: In a round-bottom flask, suspend the aromatic aldehyde (1.0 mmol), a β-ketoester such as ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.1 mmol) in water (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (100°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure isoxazol-5(4H)-one derivative. The operational simplicity and avoidance of organic solvents are key advantages.[1][15]

Performance Data: Aqueous MCR Synthesis

This catalyst-free aqueous method provides excellent yields for a variety of substrates.

AldehydeTime (h)Yield (%)Reference
4-Methoxybenzaldehyde293[15]
4-Bromobenzaldehyde289[15]
4-Methylbenzaldehyde2.589[15]
Thiophene-2-carboxaldehyde1.593[15]

Conclusion and Future Outlook

The methodologies presented—sonochemistry, microwave irradiation, mechanochemistry, and aqueous multicomponent reactions—represent a significant advancement over traditional synthetic routes for isoxazole derivatives. They offer substantial benefits, including drastically reduced reaction times, higher yields, milder conditions, and a profound reduction in hazardous waste. By embracing these green chemistry principles, researchers and drug development professionals can not only enhance laboratory efficiency and safety but also contribute to a more sustainable chemical enterprise. The continued innovation in catalyst design (e.g., recyclable nanocatalysts) and the exploration of novel green solvents will further expand the toolkit for the environmentally benign synthesis of this vital heterocyclic scaffold.

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  • Exploring the Synthesis and Applications of Isoxazole Deriv

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Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von Ethyl-3-(2,6-dichlorphenyl)-5-methylisoxazol-4-carboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Synthese von Ethyl-3-(2,6-dichlorphenyl)-5-methylisoxazol-4-carboxylat zugeschnitten ist.

Willkommen im technischen Leitfaden für die Synthese von Ethyl-3-(2,6-dichlorphenyl)-5-methylisoxazol-4-carboxylat. Dieses Dokument dient als spezialisierte Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Als Ihr leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung und praxiserprobte Einblicke zu liefern, um häufige Herausforderungen zu meistern und Ihre Ausbeute und Reinheit zu verbessern.

Ethyl-3-(2,6-dichlorphenyl)-5-methylisoxazol-4-carboxylat ist ein entscheidendes Zwischenprodukt, insbesondere bei der Synthese von Dicloxacillin, einem Penicillin-Antibiotikum.[1] Die Bildung des Isoxazolrings kann jedoch mit Herausforderungen verbunden sein, darunter geringe Ausbeuten, die Bildung von Nebenprodukten und schwierige Aufreinigungen.[2][3] Dieser Leitfaden ist so strukturiert, dass er diese Probleme direkt in einem Frage-Antwort-Format angeht.

Überblick über den Kernsyntheseweg

Die am häufigsten verwendete Methode zur Synthese dieses Isoxazol-Gerüsts ist eine [3+2]-Cycloadditionsreaktion.[4] Dies beinhaltet typischerweise die In-situ-Erzeugung eines Nitriloxids aus einem Hydroximoylchlorid, das dann mit einem 1,3-Dicarbonyl-Partner, in diesem Fall Ethylacetoacetat, reagiert.

Synthesis_Workflow cluster_step1 Schritt 1: Oxim-Bildung cluster_step2 Schritt 2: Hydroximoylchlorid-Bildung cluster_step3 Schritt 3: [3+2] Cycloaddition A 2,6-Dichlorbenzaldehyd C 2,6-Dichlorbenzaldehydoxim A->C Kondensation B Hydroxylamin B->C Kondensation E 2,6-Dichlor-N-hydroxy- benzimidoylchlorid C->E Chlorierung D N-Chlorsuccinimid (NCS) D->E Chlorierung H Ethyl 3-(2,6-dichlorphenyl)- 5-methylisoxazol-4-carboxylat E->H In-situ Nitriloxid-Bildung & Cyclisierung F Ethylacetoacetat F->H In-situ Nitriloxid-Bildung & Cyclisierung G Base (z.B. Triethylamin) G->H In-situ Nitriloxid-Bildung & Cyclisierung

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese des Zielmoleküls.

Anleitung zur Fehlerbehebung

Problem 1: Geringe oder keine Ausbeute

F: Meine Reaktionsausbeute ist deutlich geringer als erwartet, oder ich habe überhaupt kein Produkt erhalten. Was sind die wahrscheinlichen Ursachen und wie kann ich das beheben?

A: Eine geringe oder keine Ausbeute bei der Isoxazolsynthese kann auf mehrere Faktoren zurückzuführen sein, die mit den Ausgangsmaterialien, den Reaktionsbedingungen und der Stabilität der Zwischenprodukte zusammenhängen.[2] Ein systematischer Ansatz zur Fehlerbehebung wird empfohlen.

Mögliche Ursachen und Lösungen:

  • Integrität der Ausgangsmaterialien:

    • Problem: Die Reinheit Ihrer Ausgangsmaterialien (2,6-Dichlorbenzaldehyd, Hydroxylaminhydrochlorid, Ethylacetoacetat) ist entscheidend. Ethylacetoacetat kann in Keto-Enol-Tautomeren vorliegen, was die Reaktivität beeinflussen kann.[2]

    • Lösung: Stellen Sie die Reinheit aller Reagenzien mittels NMR oder einer anderen geeigneten analytischen Technik sicher. Verwenden Sie frisch geöffnete oder ordnungsgemäß gelagerte Reagenzien.

  • Ineffiziente Nitriloxid-Bildung und Dimerisierung:

    • Problem: Das Nitriloxid-Zwischenprodukt ist hochreaktiv und neigt zur Dimerisierung zu Furoxanen (1,2,5-Oxadiazol-2-oxiden), insbesondere bei hohen Konzentrationen.[2] Diese Nebenreaktion konkurriert direkt mit der gewünschten Cycloaddition und ist eine Hauptursache für geringe Ausbeuten.

    • Lösung:

      • In-situ-Erzeugung: Erzeugen Sie das Nitriloxid immer in situ in Gegenwart des Ethylacetoacetats.[2]

      • Langsame Zugabe: Fügen Sie das Chlorierungsmittel (z. B. NCS) oder die Base, die das Nitriloxid erzeugt, langsam zum Reaktionsgemisch hinzu. Dies hält die momentane Konzentration des Nitriloxids niedrig und begünstigt die Reaktion mit dem Dipolarophil (Ethylacetoacetat) gegenüber der Dimerisierung.[2]

  • Falsche Reaktionsbedingungen:

    • Problem: pH-Wert, Temperatur und Reaktionszeit sind kritische Parameter. Beispielsweise wird bei einer ähnlichen Synthese der pH-Wert sorgfältig auf 9,5 eingestellt, um die Reaktion voranzutreiben.[1] Eine unzureichende Zeit führt zu einer geringen Umwandlung, während eine übermäßig lange Zeit zu Produktabbau führen kann.[2]

    • Lösung:

      • pH-Kontrolle: Überwachen und kontrollieren Sie den pH-Wert sorgfältig, insbesondere während des Cyclisierungsschritts. Die Verwendung einer Base wie Triethylamin oder Natriumacetat ist üblich.[5][6]

      • Temperatur: Die Cycloadditionsreaktion wird oft bei niedrigen Temperaturen (z. B. 0–5 °C) durchgeführt, um Nebenreaktionen, einschließlich der Nitriloxid-Dimerisierung, zu minimieren.[6][7]

      • Reaktionsüberwachung: Verfolgen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC). Fahren Sie mit der Aufarbeitung fort, sobald der Verbrauch des limitierenden Reagenzes angezeigt wird.

Troubleshooting_Yield Start Geringe oder keine Ausbeute Q1 Ausgangsmaterialien überprüft? Start->Q1 A1_Yes Ja Q1->A1_Yes Ja A1_No Nein Q1->A1_No Nein Q2 Wurde die Nitriloxid- Erzeugung optimiert? A1_Yes->Q2 Fix1 Reinheit mittels NMR/GC-MS überprüfen. Reagenzien reinigen. A1_No->Fix1 Fix1->Q2 A2_Yes Ja Q2->A2_Yes Ja A2_No Nein Q2->A2_No Nein Q3 Sind die Reaktions- bedingungen korrekt? A2_Yes->Q3 Fix2 Langsame Zugabe des Vorläufers anwenden. In-situ-Erzeugung sicherstellen. A2_No->Fix2 Fix2->Q3 A3_Yes Ja Q3->A3_Yes Ja A3_No Nein Q3->A3_No Nein End Problem wahrscheinlich gelöst A3_Yes->End Fix3 Temperatur (0-5°C) und pH-Wert überprüfen/anpassen. Reaktion mittels DC überwachen. A3_No->Fix3 Fix3->End

Abbildung 2: Fehlerbehebungs-Workflow für geringe Reaktionsausbeuten.

Problem 2: Bildung von Verunreinigungen

F: Mein Endprodukt ist mit signifikanten Verunreinigungen kontaminiert. Wie identifiziere und minimiere ich sie?

A: Verunreinigungen können aus Nebenreaktionen, nicht umgesetzten Ausgangsmaterialien oder Produktabbau entstehen.

Häufige Verunreinigungen und Minimierungsstrategien:

VerunreinigungUrsacheMinimierungsstrategieIdentifizierungsmethode
Furoxan-Dimer Hohe Konzentration des Nitriloxid-Zwischenprodukts.[2]Langsame Zugabe des Hydroximoylchlorid-Vorläufers oder der Base bei niedriger Temperatur.[2]HPLC, GC-MS
Nicht umgesetztes Ethylacetoacetat Unvollständige Reaktion; falsche Stöchiometrie.Überwachen Sie die Reaktion mittels DC. Verwenden Sie einen leichten Überschuss des Nitriloxid-Vorläufers.Wässrige NaOH-Wäsche während der Aufarbeitung.[5]
Regioisomere Obwohl bei symmetrischen Dicarbonylen weniger verbreitet, kann die Regioselektivität bei Isoxazolsynthesen ein Problem sein.[2]Die Kontrolle von Lösungsmittel und Temperatur kann die Selektivität verbessern.[2]¹H-NMR, ¹³C-NMR[8]
Hydrolysiertes Produkt (Carbonsäure) Vorhandensein von Wasser bei sauren oder basischen Bedingungen während der Aufarbeitung oder Lagerung.Sorgen Sie für wasserfreie Bedingungen, wo erforderlich. Neutralisieren Sie das Reaktionsgemisch vor der Lösungsmittelextraktion sorgfältig.HPLC[9]
Problem 3: Herausforderungen bei der Produktaufreinigung

F: Ich habe Schwierigkeiten, den endgültigen Ester aufzureinigen. Was sind die besten Praktiken?

A: Die Aufreinigung von Isoxazol-Derivaten kann aufgrund der Anwesenheit von Nebenprodukten mit ähnlicher Polarität wie das gewünschte Produkt eine Herausforderung sein.[2]

Empfohlene Aufreinigungsprotokolle:

  • Extraktive Aufarbeitung:

    • Säurewäsche: Nach Abschluss der Reaktion und Entfernen des Lösungsmittels lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit einer verdünnten Säure (z. B. 1N HCl). Dies entfernt basische Verunreinigungen wie Triethylamin.[5]

    • Basenwäsche: Eine anschließende Wäsche mit einer milden Base (z. B. gesättigtes NaHCO₃) entfernt saure Verunreinigungen. Eine Wäsche mit verdünntem NaOH kann nicht umgesetztes Ethylacetoacetat entfernen.[5] Seien Sie vorsichtig, da starke Basen den Isoxazolring öffnen oder den Ester hydrolysieren können.[2]

    • Solenwäsche: Eine abschließende Wäsche mit gesättigter NaCl-Lösung hilft, emulgiertes Wasser zu entfernen.

  • Säulenchromatographie:

    • Dies ist die häufigste Methode zur Aufreinigung.[2]

    • Adsorbens: Kieselgel ist typischerweise wirksam.

    • Lösungsmittelsystem: Beginnen Sie mit einem unpolaren Lösungsmittel wie Hexan und erhöhen Sie allmählich die Polarität durch Zugabe von Ethylacetat. Ein typischer Gradient könnte von 5 % bis 20 % Ethylacetat in Hexan reichen. Führen Sie immer eine DC-Analyse durch, um das optimale Lösungsmittelsystem vor der Säulenchromatographie zu bestimmen.[2]

  • Rekristallisation:

    • Wenn das Produkt ein Feststoff ist, ist die Rekristallisation eine ausgezeichnete Methode zur Erzielung einer hohen Reinheit.

    • Lösungsmittelauswahl: Geeignete Lösungsmittel können Ethanol, Isopropanol oder Gemische aus Ethylacetat/Hexan sein. Das Ziel ist es, ein Lösungsmittel zu finden, in dem das Produkt bei hohen Temperaturen löslich und bei niedrigen Temperaturen unlöslich ist.

Häufig gestellte Fragen (FAQs)

F1: Was sind die kritischsten Parameter, die für eine hohe Ausbeute kontrolliert werden müssen? A: Die drei kritischsten Parameter sind: 1) die langsame Zugabe von Reagenzien, um die In-situ-Konzentration des Nitriloxid-Zwischenprodukts niedrig zu halten und die Dimerisierung zu minimieren[2]; 2) die Aufrechterhaltung einer niedrigen Reaktionstemperatur (typischerweise 0–5 °C) zur Unterdrückung von Nebenreaktionen[7]; und 3) die sorgfältige Kontrolle des pH-Werts während der Cyclisierung.[1]

F2: Wie kann ich die Identität und Reinheit meines Produkts bestätigen? A: Eine Kombination von Techniken wird empfohlen:

  • NMR-Spektroskopie (¹H und ¹³C): Zur strukturellen Bestätigung.[8]

  • HPLC: Zur Bestimmung der Reinheit und Quantifizierung von Verunreinigungen. Eine Umkehrphasen-HPLC-Methode mit einem Acetonitril/Wasser-Gradienten ist oft wirksam.[9]

  • Massenspektrometrie (MS): Zur Bestätigung der Molekülmasse.

  • IR-Spektroskopie: Zur Identifizierung funktioneller Gruppen wie des Ester-Carbonyls.[8]

F3: Ist der Isoxazolring unter den Aufarbeitungsbedingungen stabil? A: Der Isoxazolring ist im Allgemeinen unter milden sauren und basischen Bedingungen stabil. Die N-O-Bindung ist jedoch relativ schwach und kann unter bestimmten Bedingungen gespalten werden, wie z. B. bei stark basischen Bedingungen oder unter reduktiven Bedingungen (z. B. katalytische Hydrierung).[2] Vermeiden Sie während der Aufarbeitung längeren Kontakt mit starken Basen.

F4: Gibt es umweltfreundlichere Chemieansätze für diese Synthese? A: Ja, die Forschung zu Isoxazolsynthesen hat umweltfreundlichere Methoden untersucht. Ultraschallbestrahlung wurde eingesetzt, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern, oft unter Verwendung umweltfreundlicher Lösungsmittel wie Wasser oder Ethanol.[10] Die Durchführung der Reaktion in wässrigen Medien wurde ebenfalls als praktikable umweltfreundliche Alternative zu herkömmlichen organischen Lösungsmitteln nachgewiesen.[11]

Referenzen

  • SIELC Technologies. (2018, May 16). Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Abgerufen von [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Abgerufen von [Link]

  • Springer Nature. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Abgerufen von [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Abgerufen von [Link]

  • PMC - NIH. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Abgerufen von [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Abgerufen von [Link]

  • AIP Publishing. (n.d.). Synthesis of Dicloxycillin Sodium. Abgerufen von [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Abgerufen von

  • PubChem. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Abgerufen von [Link]

  • Connect Journals. (n.d.). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Abgerufen von

Sources

Technical Support Center: Stability of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust protocols for identifying and mitigating stability issues.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

Answer: A decrease in the concentration of your stock solution is a common indicator of chemical degradation. For this compound, the primary suspects are hydrolysis and photodegradation.

  • Hydrolysis: The ethyl ester group in the molecule is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is often catalyzed by the presence of acids or bases. The product of this degradation would be the corresponding carboxylic acid, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2]

  • Photodegradation: Isoxazole rings are known to be sensitive to ultraviolet (UV) light.[3][4] Exposure to ambient laboratory light, especially over extended periods, can lead to the cleavage of the weak N-O bond in the isoxazole ring, potentially causing rearrangement to an oxazole or other degradation products.[5][6]

Troubleshooting Steps:

  • Control for Light Exposure: Prepare a fresh stock solution and divide it into two aliquots. Store one aliquot in a standard clear vial and the other in an amber vial or a vial wrapped completely in aluminum foil. Monitor the concentration of both solutions over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] A significantly slower rate of degradation in the light-protected sample will confirm photodegradation as a contributing factor.

  • Evaluate Solvent and pH: If your solvent is aqueous or contains trace amounts of water, and particularly if it is not pH-neutral, hydrolysis is a strong possibility.

    • Prepare fresh solutions in anhydrous aprotic solvents (e.g., anhydrous acetonitrile or THF) and compare their stability to solutions in protic or aqueous solvents.

    • If an aqueous solution is necessary, buffer it to a neutral pH (around 7.0). Avoid highly acidic or basic conditions.

  • Temperature Control: Store stock solutions at a low temperature (e.g., 4°C or -20°C) to slow down the rates of both hydrolysis and photodegradation.

Question 2: My HPLC analysis shows a new peak appearing and growing over time in my sample solution. How can I identify this new compound?

Answer: The appearance of a new peak in your chromatogram is a classic sign of degradation. The identity of the new peak will depend on the degradation pathway. Based on the structure of this compound, the most likely degradation products are the hydrolysis product or a photo-rearranged isomer.

Identification Workflow:

  • Forced Degradation Study: To generate a sufficient amount of the degradant for identification, you can perform a forced degradation study.[8][9][10] This involves intentionally subjecting your compound to stress conditions to accelerate degradation.

    • Acid/Base Hydrolysis: Treat separate solutions of your compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C).[11]

    • Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Photodegradation: Expose a solution to a UV lamp.

    • Thermal Degradation: Heat a solution at an elevated temperature (e.g., 70-80°C).

  • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak will provide a strong clue to its identity.

    • If the mass of the degradant is 28 daltons less than the parent compound, it is likely the carboxylic acid from hydrolysis (loss of the ethyl group, C₂H₄).

    • If the mass is the same as the parent compound, it is likely a photo-isomer, such as an oxazole.

  • NMR Spectroscopy: For definitive structural elucidation, the degradant can be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a diagram illustrating the potential degradation pathways:

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation Parent Ethyl 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carboxylate Hydrolysis_Product 3-(2,6-dichlorophenyl)-5-methyl- isoxazole-4-carboxylic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photo_Product Oxazole Isomer (potential) Parent->Photo_Product UV Light G cluster_0 Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress Subject to Stress Conditions: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidative (3% H₂O₂, RT) - Photolytic (UV light) - Thermal (80°C) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute All Samples Neutralize->Dilute Analyze Analyze by HPLC-UV and LC-MS Dilute->Analyze

Sources

Technical Support Center: Purification of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is an oil and won't solidify. How can I induce crystallization?

Answer: Oiling out is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent or when impurities are present that inhibit crystal lattice formation. Here are several strategies to address this:

  • Solvent System Modification: The choice of solvent is critical for successful recrystallization. Since your compound is an ester, a good starting point is a binary solvent system.[1] Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) at room temperature. Then, slowly add a "poor" solvent in which the compound is sparingly soluble (e.g., hexanes or heptane) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystallization.

  • Trituration: If recrystallization fails, try trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or a mixture of hexanes and a small amount of ethyl acetate is often effective for this purpose. This process can sometimes induce solidification of the desired product.

Question 2: After column chromatography, my fractions are still showing multiple spots on the TLC plate. How can I improve the separation?

Answer: Co-elution of impurities is a frequent challenge in column chromatography, especially with structurally similar compounds. Here's how to enhance your separation:

  • Optimize the Mobile Phase: The key to good separation is selecting the right eluent system. For isoxazole derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3]

    • Solvent Screening: Run a series of TLCs with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal polarity that provides the best separation between your product and the impurities.

    • Ternary Solvent Systems: Sometimes, adding a third solvent can significantly improve resolution. For example, a small amount of dichloromethane or acetone in a hexane/ethyl acetate system can modulate the polarity and improve separation.

    • Modifiers: If you observe tailing or streaking on your TLC plate, it could be due to interactions with the silica gel. Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your eluent can often resolve this issue by neutralizing active sites on the silica.[1]

  • Column Packing and Loading:

    • Ensure your column is packed uniformly to avoid channeling.

    • Dissolve your crude product in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This dry loading technique often leads to sharper bands and better separation compared to wet loading.

  • Gradient Elution: If there is a significant polarity difference between your desired compound and the impurities, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

Question 3: I suspect I have a regioisomeric impurity. How can I confirm its presence and remove it?

Answer: The synthesis of 3,5-disubstituted isoxazoles can sometimes lead to the formation of the 3,4-disubstituted regioisomer as a significant impurity.[4][5]

  • Confirmation:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is an excellent tool to resolve and quantify isomeric impurities.[6] A method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can effectively separate regioisomers.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Careful analysis of the 1H and 13C NMR spectra can often reveal the presence of a regioisomer. The chemical shifts and coupling constants of the protons and carbons on the isoxazole ring will differ between the two isomers.

  • Removal:

    • Fractional Recrystallization: If the solubility of the two isomers is sufficiently different in a particular solvent system, fractional recrystallization can be employed. This involves multiple recrystallization steps, where the crystals are collected and the mother liquor is concentrated and recrystallized again.

    • Preparative HPLC: For challenging separations where column chromatography and recrystallization are not effective, preparative HPLC is a powerful technique that offers higher resolution. The analytical HPLC method can often be scaled up for preparative separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing this type of isoxazole is through a 1,3-dipolar cycloaddition reaction.[7][8][9] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding alkyne and nitrile oxide precursor (e.g., a hydroximoyl chloride).

  • Regioisomer: The 3,4-disubstituted isoxazole is a common regioisomeric impurity.[4][5]

  • Byproducts from Nitrile Oxide Formation: Depending on the method of in situ nitrile oxide generation, byproducts can form. For example, if using an oxidant, over-oxidation products might be present.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good rule of thumb is to use a binary solvent system. For this compound, which is a moderately polar ester, a good starting point would be to dissolve it in a small amount of a relatively polar solvent like ethyl acetate or dichloromethane and then add a non-polar solvent like hexanes or heptane as the anti-solvent. Ethanol/water or acetone/water mixtures can also be effective.[1]

Q3: What are the typical parameters for column chromatography purification?

A3: For silica gel column chromatography, a mobile phase of hexanes and ethyl acetate is a common choice for isoxazole esters.[2][3] A typical starting point would be a 9:1 or 8:2 ratio of hexanes to ethyl acetate. The polarity can be gradually increased as needed based on TLC analysis. The choice of adsorbent is also important, with silica gel being the most common for this class of compounds.[10][11]

Q4: How can I monitor the purity of my final product?

A4: A combination of techniques should be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase method is suitable for this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product and can detect impurities if they are present in sufficient quantities (typically >1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) with gentle warming in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add a less polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios (e.g., hexanes:ethyl acetate). The ideal system will give your product an Rf value between 0.2 and 0.4.

  • Column Preparation: Prepare a silica gel column of an appropriate size based on the amount of crude material. Wet pack the column with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions (those showing a single spot for your product on TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude Ethyl 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carboxylate Initial_Analysis Initial Purity Assessment (TLC, 1H NMR) Crude_Product->Initial_Analysis Purification_Decision Select Purification Method Initial_Analysis->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization High initial purity, crystalline solid Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Multiple impurities, oily product Prep_HPLC Preparative HPLC Purification_Decision->Prep_HPLC Difficult to separate isomers Purity_Check_1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_3 Purity Check (TLC, HPLC) Prep_HPLC->Purity_Check_3 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Further_Purification Impure: Requires Further Purification Purity_Check_1->Further_Purification Purity Not OK Purity_Check_2->Pure_Product Purity OK Purity_Check_2->Further_Purification Purity Not OK Purity_Check_3->Pure_Product Purity OK Further_Purification->Purification_Decision

Caption: Decision workflow for purification method selection.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53393961, Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules, 18(11), 13645–13655. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12(29), 18585–18604. [Link]

  • New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. (2020). ChemistrySelect, 5(45), 14227-14232. [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (2002). Molecules, 7(1), 57-65. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(3), M1147. [Link]

  • McMurry, J. E. (1971). 4-ISOXAZOLECARBOXYLIC ACID, 3-ETHYL-5-METHYL-, ETHYL ESTER. Organic Syntheses, 51, 78. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Bioinorganic Chemistry and Applications, 2021, 1-11. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). RSC Advances, 11(62), 39335-39340. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2014). Letters in Drug Design & Discovery, 11(1), 108-115. [Link]

Sources

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of isoxazole derivatives. Recognizing the critical role of isoxazoles in medicinal chemistry and materials science, this resource aims to equip you with the knowledge to navigate common synthetic challenges, minimize side reactions, and optimize your reaction outcomes.

Troubleshooting Guide: Common Synthetic Pathways

This section addresses specific issues related to the most prevalent methods for isoxazole synthesis.

Method 1: Huisgen 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis. However, the high reactivity and instability of the nitrile oxide intermediate can lead to several side reactions.

Q1: My reaction yield is low, and I'm isolating a significant amount of a crystalline byproduct, which I suspect is a dimer. What is happening and how can I prevent it?

A1: You are likely observing the formation of a furoxan (1,2,5-oxadiazole-2-oxide), which is the common dimeric byproduct of nitrile oxides.[1][2][3] This side reaction is especially prevalent with simple aliphatic and aromatic nitrile oxides and can occur at a very high rate at room temperature.[2]

  • Causality (The "Why"): Nitrile oxides are high-energy, reactive 1,3-dipoles. In the absence of a reactive dipolarophile (your alkyne), they will readily react with themselves. This dimerization is a multi-step process that proceeds through a dinitrosoalkene diradical intermediate.[1][4] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide.

  • Troubleshooting & Optimization:

    • In Situ Generation is Key: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne.[3][5] This keeps the instantaneous concentration of the free nitrile oxide low, favoring the desired cycloaddition over dimerization.

    • Slow Addition Protocol: Instead of adding all reagents at once, slowly add the precursor of the nitrile oxide (e.g., the hydroximoyl chloride and base, or the aldoxime and oxidant) to the reaction mixture containing the alkyne.[3][5] A syringe pump is ideal for this.

    • Check Alkyne Reactivity: If your alkyne is electron-deficient or sterically hindered, its reaction rate with the nitrile oxide will be slower, giving the dimerization more time to occur. You may need to use higher temperatures or a catalyst to accelerate the desired cycloaddition.

    • Steric Hindrance: Introducing bulky ortho-substituents on an aromatic aldoxime can sterically hinder the dimerization process, sometimes allowing for the isolation of the nitrile oxide itself.

Experimental Protocol: Minimizing Furoxan Formation via Slow Addition

  • Set up a round-bottom flask containing your alkyne (1.0 eq) and a suitable solvent (e.g., THF, DCM).

  • In a separate vessel, prepare a solution of the aldoxime (1.1 eq) and the oxidant (e.g., N-Chlorosuccinimide (NCS), 1.1 eq).

  • To the alkyne solution, add a base (e.g., triethylamine, 1.2 eq).

  • Using a syringe pump, add the aldoxime/oxidant solution to the stirred alkyne/base solution over a period of 2-4 hours at room temperature.

  • Monitor the reaction by TLC to confirm the consumption of the alkyne and the formation of the isoxazole product.

Furoxan_Formation cluster_main Desired Pathway cluster_side Side Reaction Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole + Alkyne (Fast) Alkyne Alkyne Nitrile Oxide_side Nitrile Oxide Furoxan Furoxan (Dimer) Nitrile Oxide_side->Furoxan + Nitrile Oxide (Concentration Dependent) Nitrile Oxide_dimer Nitrile Oxide Nitrile Oxide_gen In Situ Generation (e.g., Aldoxime + Oxidant) Nitrile Oxide_gen->Nitrile Oxide Nitrile Oxide_gen->Nitrile Oxide_side

Caption: Competing pathways for in situ generated nitrile oxides.

Q2: My reaction produces a mixture of two isoxazole regioisomers. How can I control the regioselectivity?

A2: Regioisomer formation is a frequent challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[5] The outcome is governed by a delicate balance of steric and electronic factors, often explained by frontier molecular orbital (FMO) theory.

  • Causality (The "Why"): The regioselectivity depends on the relative energies of the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. Generally, the reaction proceeds through the transition state where the larger orbital coefficients of the interacting HOMO and LUMO are aligned.

    • Terminal Alkynes: With terminal alkynes, the reaction with nitrile oxides typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[6]

    • Internal Alkynes: Unsymmetrical internal alkynes are more prone to giving mixtures.

  • Troubleshooting & Optimization:

    • Catalysis: For terminal alkynes, using a copper(I) catalyst (e.g., CuI or CuSO₄/sodium ascorbate) strongly directs the reaction to form the 3,5-disubstituted regioisomer.[6][7] Ruthenium catalysts have also been shown to be effective.[6]

    • Solvent Polarity: Systematically screen solvents of varying polarity (e.g., toluene, THF, acetonitrile, DMF). Solvent can influence the relative energies of the transition states leading to different isomers.

    • Modify Reactants: If possible, modify the electronic properties of the substituents on the alkyne or nitrile oxide. A stronger electron-withdrawing group on one side of the alkyne can significantly influence the regiochemical outcome.

    • Alternative Routes: For challenging cases, especially for obtaining 3,4-disubstituted isoxazoles, consider alternative synthetic strategies like the cyclocondensation of β-enamino diketones with hydroxylamine, which can offer better regiochemical control.[6][8][9]

Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method, often called the Claisen isoxazole synthesis, is robust but can be plagued by issues of regioselectivity and the formation of other heterocyclic byproducts.[9][10]

Q3: I'm using an unsymmetrical 1,3-diketone and getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

A3: This is the most common drawback of the Claisen synthesis with unsymmetrical 1,3-dicarbonyls.[9] The initial nucleophilic attack of the hydroxylamine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pathways.

  • Causality (The "Why"): The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration.[11] If the two carbonyl groups have similar reactivity (steric and electronic environment), both will be attacked by the hydroxylamine at comparable rates, leading to a mixture of products.

  • Troubleshooting & Optimization:

    • pH Control: The pH of the reaction medium can significantly influence which carbonyl is more reactive. Acidic conditions can protonate one carbonyl preferentially, while basic conditions can alter the nucleophilicity of the hydroxylamine. A systematic pH screen is recommended.

    • Protecting Groups / Pre-derivatization: Convert the 1,3-dicarbonyl into a β-enamino diketone.[6][8] The enamine functionality effectively "protects" one of the carbonyl groups, directing the initial attack of hydroxylamine to the remaining free carbonyl. The regioselectivity can then be further tuned by the choice of solvent or the addition of a Lewis acid.[6][9]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl carbons and directing the regioselectivity of the hydroxylamine attack.[6][9]

Regioselectivity_Control cluster_problem Problem: Poor Regioselectivity cluster_solution Solution: Regiochemical Control Diketone Unsymmetrical 1,3-Diketone Mix Mixture of Regioisomers Diketone->Mix + NH2OH Enamino Convert to β-Enamino Diketone Diketone->Enamino Derivatize Selective Single Regioisomer Enamino->Selective + NH2OH + Lewis Acid (e.g., BF3·OEt2) or Solvent Control

Caption: Strategy to overcome regioselectivity issues.

Q4: Besides the desired isoxazole, I'm observing another product that seems to be an isomer. What could it be?

A4: When reacting 1,3-dicarbonyl compounds with hydrazine derivatives (a common contaminant in or mistaken for hydroxylamine), or under certain conditions that promote rearrangement, you may form pyrazole or pyrazolone byproducts.[12][13]

  • Causality (The "Why"):

    • Hydrazine Contamination: If your hydroxylamine reagent is contaminated with hydrazine (H₂N-NH₂), a parallel Knorr pyrazole synthesis can occur.[12][14][15] The reaction mechanism is analogous to the isoxazole synthesis but involves the two nitrogen atoms of hydrazine.

    • Pyrazolone Formation: With β-ketoesters, reaction with hydrazines can lead to the formation of 5-pyrazolones.[13] This involves cyclization with the loss of the alcohol from the ester group.

  • Troubleshooting & Optimization:

    • Reagent Purity: Ensure the purity of your hydroxylamine hydrochloride. Use a freshly opened bottle or a trusted supplier.

    • Characterization: Carefully check the spectroscopic data (¹H NMR, ¹³C NMR, MS) of your byproduct. The chemical shifts and coupling patterns for a pyrazole will be distinct from an isoxazole. For example, the presence of an N-H proton (if using unsubstituted hydrazine) is a key indicator.

    • Reaction Conditions: Stick to established protocols for isoxazole synthesis. Drastic changes in temperature or pH could potentially favor alternative cyclization pathways.

Side ProductKey IdentifierFormation Condition
Furoxan Mass corresponding to dimer of nitrile oxideHigh concentration of nitrile oxide
Regioisomer Same mass, different NMR shiftsUse of unsymmetrical starting materials
Pyrazole Different mass & NMR; N-H proton signalHydrazine contamination in reagent
Pyrazolone Carbonyl peak (C=O) in ¹³C NMR/IRUsing β-ketoesters and hydrazine

Frequently Asked Questions (FAQs)

Q: My isoxazole product seems to be degrading during workup or purification. Are isoxazole rings unstable?

A: The isoxazole ring is aromatic and generally stable, but the N-O bond is its Achilles' heel. This bond is relatively weak and can be cleaved under certain conditions.[5]

  • Strongly Basic Conditions: Ring opening can occur with strong bases like NaOH or KOH, especially with heating.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd), Raney Nickel, or other strong reducing agents will readily cleave the N-O bond. This is often done intentionally to unmask the underlying 1,3-dicarbonyl or γ-amino alcohol functionality.[16]

  • Photochemical Conditions: High-energy UV light can induce rearrangement or cleavage.[5]

Q: I am synthesizing an isoxazole from a chalcone (α,β-unsaturated ketone). What are the potential side reactions?

A: The synthesis of isoxazoles from chalcones and hydroxylamine is a common and effective method.[17][18][19][20][21] The primary challenges involve potential side reactions related to the Michael addition.

  • Incomplete Cyclization: The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. If the cyclization is slow or incomplete, you may isolate the intermediate Michael adduct. Ensure sufficient reaction time and appropriate temperature (often reflux) to drive the reaction to completion.[22][23]

  • Formation of Pyrazolines: As with the 1,3-dicarbonyl method, contamination of your hydroxylamine with hydrazine can lead to the formation of the corresponding pyrazoline derivative.

References

  • Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • Pasinszki, T., et al. Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]

  • Yu, M., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925-929. [Link]

  • Li, P., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2548. [Link]

  • Sreevidya, D., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 785. [Link]

  • Kumar, K. A., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(3), 933-939. [Link]

  • Patel, R. B., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 923-932. [Link]

  • Pandhurnekar, C. P., et al. (2021). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIVITY. Journal of Advanced Scientific Research, ICITNAS, 44-50. [Link]

  • Gökçe, M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 42(6), 1733-1745. [Link]

  • Hazarika, P. K., et al. (2025). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One‐Pot Metal‐Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. European Journal of Organic Chemistry. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2435-2442. [Link]

  • Ghavipanjeh, F., et al. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 82(11), 1233-1243. [Link]

  • Sakkani, N., et al. (2021). Applications of 3,5‐Dialkyl‐4‐nitroisoxazoles and Their Derivatives in Organic Synthesis. ChemistrySelect, 6(32), 8269-8289. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Dömling, A., et al. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1269-1281. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Aggarwal, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7339. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Ortiz-Nava, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1344. [Link]

  • Khan Academy. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Ortiz-Nava, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1344. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Itoh, K., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]

  • Lepore, A. J., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 9838-9848. [Link]

  • Al-Ogaidi, I., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 392-402. [Link]

  • Singh, R. K., et al. (2016). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 123. [Link]

  • de Oliveira, C. S. A., et al. (2020). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This guide is designed to address the common and complex challenges that can lead to unexpectedly low or inconsistent bioactivity in your experiments. As scientists and drug development professionals, we understand that robust and reproducible data is paramount. This resource provides in-depth, experience-driven insights and actionable protocols to help you diagnose and resolve these issues.

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1][2] However, like many heterocyclic compounds, realizing their full potential in biological assays requires careful attention to their physicochemical properties and potential interactions with assay components. This guide will walk you through a logical troubleshooting process, from fundamental compound handling to more complex biological phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial screens with this compound are showing lower than expected potency. Where should I start troubleshooting?

A1: Low potency in initial screens is a frequent challenge. Before investigating complex biological reasons, it is crucial to rule out fundamental experimental issues related to the compound itself. A systematic approach, starting with the most common sources of error, is most effective.

Here is a logical workflow to begin your troubleshooting:

G A Start: Low Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B Is the compound what you think it is? C Step 2: Assess Compound Solubility B->C Is the compound in solution at the test concentration? D Step 3: Evaluate Stock Solution Stability C->D Has the compound degraded in storage? E Step 4: Investigate Assay Interference D->E Is the compound interfering with the assay technology? F Resolved / Proceed with Further Biological Investigation E->F All clear? Now look at the biology.

Caption: Initial troubleshooting workflow for low bioactivity.

Start by systematically working through these steps. Often, the issue is resolved at one of the earlier stages, saving significant time and resources.

Q2: How can I be sure that the purity and identity of my compound are not the cause of the low bioactivity?

A2: The identity and purity of your test compound are the foundation of your experimental results. An impure or incorrect compound can lead to misleading data.

Recommended Actions:

  • Verify Compound Identity: Confirm the structure of your compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Compare the obtained data with the expected structure of this compound.

  • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity of >95% is generally recommended for biological screening. For a related compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride, a purity of at least 98.0% is commercially available.[3]

Data Presentation: Example Purity Analysis

ParameterMethodRecommended Specification
Identity¹H NMR, ¹³C NMR, MSConforms to structure
PurityHPLC (e.g., at 254 nm)>95%
Q3: I suspect my compound may not be fully dissolved in the assay buffer. How do I assess and improve its solubility?

A3: Poor aqueous solubility is a very common reason for low bioactivity in in-vitro assays. If the compound precipitates out of solution, its effective concentration is much lower than the nominal concentration, leading to an apparent lack of activity.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight300.13 g/mol [4]
XLogP33.9[4]

The high XLogP3 value suggests that the compound is lipophilic and likely has low aqueous solubility.

Experimental Protocol: Assessing Compound Solubility

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution in Assay Buffer: Serially dilute the DMSO stock solution into your final assay buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium). It is critical to maintain a consistent and low final DMSO concentration (typically ≤0.5%) across all tested concentrations to avoid solvent-induced artifacts.

  • Visual Inspection: After dilution, visually inspect the solutions for any signs of precipitation (cloudiness, particulates). Let the solutions sit at the assay temperature for the duration of the experiment and inspect again.

  • Nephelometry or Light Scattering (Optional): For a more quantitative assessment, use a plate reader capable of nephelometry or light scattering to detect sub-visible precipitation.

Troubleshooting Solubility Issues:

  • Reduce Final DMSO Concentration: High concentrations of DMSO can cause some compounds to "crash out" when diluted into an aqueous buffer.

  • Use a Co-solvent: In some biochemical assays, small amounts of other organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with the biological system must be verified.

  • Test at Lower Concentrations: If solubility is limiting, your primary screen may need to be conducted at a lower top concentration.

Q4: Could the isoxazole ring itself be unstable under my experimental conditions?

A4: Yes, the stability of the isoxazole ring can be a factor. While generally stable, the N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.

Factors Affecting Isoxazole Stability:

  • pH: Some isoxazole-containing compounds can be unstable at basic pH.

  • Metabolic Enzymes: In cell-based assays or in vivo studies, the isoxazole ring can be a site of metabolism by cytochrome P450 enzymes. This can lead to ring-opening and inactivation of the compound. This metabolic liability is a known characteristic of some isoxazole derivatives.

Recommended Actions:

  • Assess Chemical Stability: Incubate the compound in your assay buffer at the experimental temperature for the duration of the assay. At various time points, analyze the sample by HPLC to check for degradation.

  • In Vitro Metabolism Assay (for cell-based or in vivo studies): If you suspect metabolic instability, a simple in vitro assay using liver microsomes can provide valuable information.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate your compound (e.g., at 1 µM) with human or rodent liver microsomes and an NADPH regenerating system at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the remaining parent compound at each time point by LC-MS/MS. The rate of disappearance will give you an indication of its metabolic stability.

Q5: Is it possible that my compound is interfering with the assay technology itself?

A5: Yes, assay interference is a common source of false positives and false negatives in high-throughput screening.[5] Heterocyclic compounds can sometimes interfere with certain assay formats.

Common Types of Assay Interference:

  • Fluorescence Interference: If your assay uses a fluorescent readout, your compound might be autofluorescent at the excitation/emission wavelengths of your assay, or it might quench the fluorescence signal.[6]

  • Chemical Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to a false signal.[7] Thiol-reactive compounds are a common class of assay interferers.

  • Compound Aggregation: At high concentrations, some hydrophobic compounds can form aggregates that sequester and inhibit enzymes non-specifically.

Troubleshooting Assay Interference:

G A Low Bioactivity Observed B Is the assay fluorescence-based? A->B C Run compound in assay buffer without biological components. Measure fluorescence at assay wavelengths. B->C Yes F Is the assay a biochemical screen? B->F No D Does the compound show intrinsic fluorescence or quenching? C->D E Consider orthogonal assay with a different readout (e.g., luminescence, absorbance). D->E Yes D->F No G Run counter-screens: - Detergent (e.g., Triton X-100) to disrupt aggregation. - Thiol-containing reagents (e.g., DTT) to check for reactivity. F->G Yes J Proceed with biological validation. F->J No (Cell-based) H Is activity sensitive to detergent or DTT? G->H I Potential for non-specific activity. Prioritize other hits. H->I Yes H->J No

Caption: Workflow for investigating assay interference.

By systematically addressing these potential pitfalls, you can gain confidence in your experimental results and make informed decisions about the biological activity of this compound.

References

  • Choudhary, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 17(2), 529-543.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90426, Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

  • National Center for Biotechnology Information. (2024). D-dimer assay interference detected by the discrepancy in D-dimer concentrations at different dilutions: a case report. Biochemia Medica, 34(3), 031001.

Sources

Identifying and removing impurities from Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Removal of Synthetic Impurities

Welcome to the technical support guide for Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but several common impurities are frequently encountered. These include:

  • Regioisomers: The most challenging impurity is often the constitutional isomer, Ethyl 5-(2,6-dichlorophenyl)-3-methylisoxazole-4-carboxylate. Its formation is a common issue in syntheses involving unsymmetrical 1,3-dicarbonyl precursors.[1][2] These isomers often have very similar polarities, making them difficult to separate.[3]

  • Unreacted Starting Materials: Residual amounts of the β-dicarbonyl precursor (e.g., a derivative of ethyl acetoacetate) and hydroxylamine hydrochloride can remain in the crude product.[1]

  • Side-Reaction Byproducts: If the synthesis involves the in situ generation of a nitrile oxide, dimerization can lead to furoxan byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, chloroform, ethyl acetate) and basic or acidic catalysts (e.g., triethylamine) may be present.[4][5]

Q2: My initial analysis (TLC/HPLC) shows my product is impure. What is the very first step I should take?

A2: The first step is to characterize the impurities. Before attempting any purification, obtain high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra of your crude product.[6][7] This will help you determine if the primary impurity is an isomer (which will have the same mass) or unreacted starting materials/byproducts (which will have different masses and distinct NMR signals). This initial characterization is crucial for selecting the most effective purification strategy.

Q3: How stable is the isoxazole ring during workup and purification?

A3: The isoxazole ring is generally stable under standard workup and purification conditions. However, it can be sensitive to harsh acidic or basic conditions, particularly at elevated temperatures.[1] Prolonged exposure to strong acids or bases during workup should be avoided. Distillation at high temperatures is also generally inadvisable as it can lead to discoloration and product loss.[4] Standard purification techniques like recrystallization and silica gel chromatography are well-tolerated.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on scientific principles.

Problem 1: My NMR and HPLC analyses indicate the presence of a significant isomeric impurity.
  • Probable Cause: The cyclocondensation reaction between the unsymmetrical dicarbonyl precursor and hydroxylamine has poor regioselectivity.[2] The nucleophilic attack by the nitrogen of hydroxylamine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers that are often difficult to distinguish and separate.[3]

  • Solution Pathway:

    • Analytical Method Optimization: First, ensure your analytical method can resolve the two isomers. Standard Reverse Phase HPLC (RP-HPLC) is often effective.[8] A typical starting point is a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier).[8] Adjusting the gradient and solvent ratio is key to achieving baseline separation.

    • Purification Strategy - Flash Column Chromatography: This is the most effective method for separating regioisomers.[1]

      • Why it works: Even small differences in the polarity and steric profile of the isomers can be exploited on a solid support like silica gel to achieve separation.

      • Key to Success: The choice of eluent is critical. Systematically screen solvent systems using Thin-Layer Chromatography (TLC).[1] Test various ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Sometimes, adding a small amount of a third solvent can dramatically improve separation.[1]

    • Purification Strategy - Recrystallization: If the isomeric impurity is present at a lower concentration, fractional crystallization may be effective.

      • Why it works: The desired isomer and the impurity will likely have different solubilities in a given solvent system. By carefully controlling temperature and concentration, the less soluble compound (ideally, your desired product) will crystallize out, leaving the more soluble impurity in the mother liquor.

      • Solvent Screening: Experiment with various solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane to find a system where the desired product has high solubility at high temperatures and low solubility at room temperature or below.[6][9]

Protocol: Flash Column Chromatography for Isomer Separation
  • TLC Analysis: Develop a TLC solvent system that provides the best possible separation (largest ΔRf) between your product and the isomeric impurity. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Column Packing: Dry pack a silica gel column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica to crude product by weight).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If separation is still challenging, a shallow gradient (e.g., slowly increasing the ethyl acetate percentage from 10% to 30% in hexane) can be more effective than an isocratic elution.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Problem 2: The final product is an oil or a low-melting solid with a broad melting point range.
  • Probable Cause: This is typically due to the presence of residual solvents or unreacted, often liquid, starting materials. These impurities disrupt the crystal lattice of the final product, leading to a depressed and broad melting point.

  • Solution Pathway:

    • Aqueous Workup: Ensure your initial workup is thorough.

      • Acid Wash: A wash with dilute HCl (e.g., 1M) will remove basic impurities like triethylamine.[4]

      • Base Wash: A subsequent wash with a weak base like saturated sodium bicarbonate solution will remove acidic starting materials or byproducts.

      • Brine Wash: A final wash with saturated NaCl solution helps to break up emulsions and remove bulk water from the organic layer before drying.[4]

    • Recrystallization: This is the most powerful technique for removing small amounts of diverse impurities from a solid product.[6]

      • Why it works: The process relies on solubility differences. As a hot, saturated solution cools, the decreasing solubility forces the target compound to form a highly ordered, pure crystal lattice, excluding the impurity molecules which remain in the solvent.

Protocol: Recrystallization for Bulk Purification
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good first choice for isoxazole derivatives.[6][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent. The purity can be confirmed by melting point analysis and HPLC.[7]

Section 3: Data Interpretation and Visualization

Table 1: Example HPLC Data for Impurity Profiling
Peak No.Retention Time (min)Area (%)Probable IdentityNotes
13.52.1%Starting Material (β-diketone)Typically elutes earlier than the product.
28.290.5%Product The major peak.
38.96.8%RegioisomerElutes very close to the product.[3]
410.10.6%Furoxan DimerA potential byproduct.[1]
Diagram 1: General Workflow for Impurity Identification and Removal

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Crude Crude Product Analysis Analyze via TLC, HPLC, NMR, and MS [1, 3] Crude->Analysis Identify Identify Impurity Type (Isomer, SM, Byproduct) Analysis->Identify Select Select Purification Method (See Diagram 2) Identify->Select Characterization Complete Purify Perform Purification (Recrystallization or Chromatography) [2, 3] Select->Purify Assess Assess Final Purity (HPLC >99.5%) Purify->Assess Final Pure Product Assess->Final

Caption: A flowchart illustrating the systematic process from initial crude product analysis to obtaining the final, pure compound.

Diagram 2: Decision Tree for Purification Method Selection

G start Impurity Detected q1 Primary Impurity Type? start->q1 q2 Product is Solid? q1->q2  Starting Materials /  Misc. Byproducts o1 Flash Column Chromatography [2] q1->o1  Regioisomer [10]   o2 Attempt Recrystallization [3] q2->o2 Yes o3 Liquid-Liquid Extraction / Aqueous Wash [7] q2->o3 No (Oil) o4 Column Chromatography o2->o4 If Purity Still Low

Caption: A decision-making guide for selecting the most appropriate purification technique based on the nature of the product and its impurities.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). III Analytical Methods. Available at: [Link]

  • MDPI. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • Canadian Domain Name. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Isoxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a cornerstone in medicinal chemistry, integral to a multitude of approved pharmaceuticals and promising clinical candidates.[1] Its synthesis, while well-established at the laboratory scale, presents a unique set of challenges when transitioning to industrial production. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals, offering practical, field-proven insights into troubleshooting and optimizing the scale-up of isoxazole synthesis.

Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of isoxazole synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield

Q: My scaled-up isoxazole synthesis is resulting in disappointingly low yields. What are the primary factors I should investigate, and how can I systematically troubleshoot this issue?

A: Low yield is a multifaceted problem in isoxazole synthesis scale-up, often stemming from issues with starting materials, reaction kinetics, or the stability of intermediates. A systematic approach is crucial for effective troubleshooting.

Causality and Key Considerations:

  • Integrity of Starting Materials: The purity and reactivity of your precursors are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can significantly impact their reactivity.[2] Similarly, the stability of the alkyne and the nitrile oxide precursor is critical in 1,3-dipolar cycloadditions.[2]

  • Reaction Conditions:

    • Temperature: Precise temperature control is often non-negotiable. The in situ generation of nitrile oxides, for example, may necessitate low temperatures to prevent dimerization, followed by a controlled increase in temperature to facilitate the desired cycloaddition.[2][3]

    • Reaction Time: It is essential to monitor the reaction's progress using analytical techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while extended periods can result in product degradation or the formation of byproducts.[2]

  • Intermediate Stability (1,3-Dipolar Cycloadditions): Nitrile oxides are highly susceptible to dimerization, forming furoxans, particularly at elevated concentrations.[4][5] This side reaction can be a major contributor to low yields.

Troubleshooting Workflow:

To systematically address low yields, consider the following workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_sm Verify Starting Material Purity and Stability start->check_sm check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions If materials are pure check_intermediate Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) check_conditions->check_intermediate If conditions are optimized slow_addition Implement Slow Addition of Precursor check_intermediate->slow_addition If dimerization is suspected pat Utilize Process Analytical Technology (PAT) for Monitoring check_intermediate->pat If no dimerization evident in_situ Ensure Effective In Situ Generation slow_addition->in_situ in_situ->pat improved_yield Improved Yield pat->improved_yield Regioselectivity_Improvement start Mixture of Regioisomers synthesis_method Identify Synthesis Method start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_solutions cycloaddition_solutions Modify Conditions/Reagents: - Alter solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of reactants cycloaddition->cycloaddition_solutions improved_selectivity Improved Regioselectivity claisen_solutions->improved_selectivity cycloaddition_solutions->improved_selectivity

A decision-making flowchart for addressing regioselectivity issues.

Experimental Protocols for Enhanced Regioselectivity:

  • For Claisen Synthesis:

    • pH Adjustment: Conduct the reaction under acidic conditions, which often favors the formation of one regioisomer.

    • Solvent Screening: Evaluate the effect of different solvents on the regioisomeric ratio. For instance, switching from ethanol to acetonitrile can alter the outcome.

    • Substrate Modification: The use of β-enamino diketones instead of traditional 1,3-dicarbonyls can provide superior regiochemical control. [2][6][7]

  • For 1,3-Dipolar Cycloaddition:

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity, particularly in the synthesis from β-enamino diketones. [2][7] 2. Solvent Polarity: Systematically investigate the influence of solvent polarity on the regioselectivity of the cycloaddition.

    • Electronic Modification: Modify the electronic properties of the alkyne or nitrile oxide through the introduction of electron-donating or electron-withdrawing groups to favor the desired regioisomer.

Data on Regioselectivity Control:

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride. [2]

Solvent Base Regioisomer Ratio (A:B)
Ethanol Sodium Acetate 70:30
Acetonitrile Pyridine 95:5

| THF | Triethylamine | 80:20 |

Issue 3: Product Decomposition

Q: My isoxazole derivative appears to be unstable and decomposes during workup or purification. What are the likely causes, and what precautions should I take?

A: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. [2][8] Conditions Leading to Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. [2][9]* Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond. [2]* Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring. [2]* Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond. [2][9] Preventative Measures:

  • Milder Workup Procedures: Avoid strongly acidic or basic conditions during the workup. Use mild buffers to adjust the pH if necessary.

  • Protection from Light: If your compound is photosensitive, conduct all manipulations in a dark environment or use amber-colored glassware.

  • Careful Selection of Purification Methods: Be mindful of the potential for decomposition during purification. If using chromatography, screen for a neutral mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up isoxazole synthesis?

A1: Standard laboratory safety protocols should always be rigorously followed. Specific hazards in isoxazole synthesis include:

  • Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [2]* Nitrile Oxides: These are highly reactive intermediates. It is strongly recommended to generate them in situ to avoid their isolation and handling. [2]* Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a thermal runaway, posing a significant explosion hazard. [3][10]Ensure that the cooling capacity of the reactor is sufficient to manage the heat generated by the reaction, especially during scale-up.

Q2: How do I choose the optimal solvent for my isoxazole synthesis at scale?

A2: The choice of solvent is critical and impacts reactant solubility, reaction rate, and regioselectivity. [4][11]For scale-up, consider the following:

  • Toxicity and Environmental Impact: Prioritize greener solvents with lower toxicity and environmental persistence. [1][12]* Cost and Recovery: The cost of the solvent and the ease of its recovery and recycling are important economic considerations at an industrial scale. [11]* Reaction Compatibility: The solvent must be compatible with all reactants, intermediates, and products and should not interfere with the desired chemical transformation.

Q3: Can I use microwave irradiation or ultrasound to accelerate my isoxazole synthesis?

A3: Yes, both microwave-assisted synthesis and sonochemistry are effective green chemistry techniques for preparing isoxazoles. [1][12]They often lead to:

  • Reduced Reaction Times: Significantly shorter reaction times compared to conventional heating. [2][12]* Higher Yields: Improved yields due to more efficient energy transfer. [2][12]* Cleaner Reaction Profiles: A reduction in byproduct formation. [2][12] These methods are particularly advantageous for 1,3-dipolar cycloaddition reactions. [2] Experimental Protocol for Microwave-Assisted Isoxazole Synthesis:

  • Reaction Setup: In a microwave-safe vial, combine your alkyne (1.0 eq.), nitrile oxide precursor (1.2 eq.), and a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. [2]The optimal conditions will depend on the specific substrates.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization. [2]

References

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and consequences of thermal runaway incidents—Will they ever be avoided?. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Runaway Reaction During Production of an Azo Dye Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. Retrieved from [Link]

  • Edinburgh Research Explorer. (n.d.). Experimental study on thermal runaway risk of 18650 lithium ion battery under side-heating condition. Retrieved from [Link]

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Technical Support Center: Minimizing Isomeric Impurities in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis, with a specific focus on controlling and minimizing the formation of isomeric impurities. The isoxazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its synthesis is often plagued by a lack of regioselectivity, leading to the formation of difficult-to-separate isomeric mixtures.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: A-Question-and-Answer Approach

Problem 1: My reaction produces a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in the classic 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (Claisen isoxazole synthesis).[1][2][4] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[5][6]

Potential Cause: Suboptimal Reaction Conditions in Cyclocondensation Reactions

In the synthesis of isoxazoles from β-enamino diketones and hydroxylamine, the choice of solvent and the presence of additives can dramatically influence the regiochemical outcome.[1][7]

Solution: Systematic Optimization of Reaction Conditions

  • Solvent Screening: The polarity of the solvent can significantly alter the reaction pathway. For instance, in certain cyclocondensation reactions, polar aprotic solvents like acetonitrile (MeCN) may favor one isomer, while alcohols favor another.[1][2] A systematic screening of solvents with varying polarities is recommended.

  • Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate a carbonyl group and direct the nucleophilic attack of hydroxylamine, thereby controlling the regioselectivity.[1][2] The stoichiometry of the Lewis acid is crucial and should be optimized.[1][2]

  • Base Addition: The addition of a base, like pyridine, can also influence the regiochemical control, particularly when using hydroxylamine hydrochloride.[1]

Experimental Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid [1][2]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) at room temperature, add BF₃·OEt₂ (2.0 equivalents) dropwise.

  • Add pyridine (1.4 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3,4-disubstituted isoxazole.

Entry Solvent BF₃·OEt₂ (equiv.) Pyridine (equiv.) Regioisomeric Ratio (3,4- : other) Yield (%)
1MeCN1.0-70:3065
2MeCN2.0-85:1575
3MeCN2.01.490:1079
4EtOH2.01.440:6072

Potential Cause: Lack of Regiocontrol in 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for isoxazole synthesis.[6][8] However, with unsymmetrical alkynes, it often yields a mixture of regioisomers.[9] The regioselectivity is dictated by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile.[8]

Solution: Catalyst-Controlled Regioselectivity

  • Copper(I) Catalysis: For terminal alkynes, the use of a copper(I) catalyst is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[10][11][12] This "click chemistry" approach proceeds through a different mechanism than the uncatalyzed thermal reaction, ensuring high regioselectivity.[10]

  • Ruthenium Catalysis: For internal alkynes, ruthenium catalysts have been shown to promote the regioselective synthesis of 3,4,5-trisubstituted isoxazoles under mechanochemical conditions.[13]

Experimental Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [11][12]

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a suitable solvent such as THF or toluene, add a copper(I) source, for example, copper(I) iodide (CuI) (5 mol%).

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 mmol), to the mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • After completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the pure 3,5-disubstituted isoxazole.

Frequently Asked Questions (FAQs)

Q1: How do electronic and steric effects of substituents on the alkyne influence regioselectivity in 1,3-dipolar cycloadditions?

A1: Both electronic and steric effects play a crucial role.[5] Electron-withdrawing groups on the alkyne can influence the orbital energies, potentially favoring one regioisomer over the other.[8] Sterically bulky groups on either the nitrile oxide or the alkyne will tend to direct the cycloaddition to minimize steric hindrance, often leading to the formation of the less hindered regioisomer.[5]

Q2: Can solvent polarity affect the regioselectivity of 1,3-dipolar cycloadditions?

A2: Yes, solvent polarity can have a notable impact. In the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, for example, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to decrease as the solvent polarity increased.[14] It is therefore advisable to screen a range of solvents to optimize regioselectivity.

Q3: Are there any metal-free methods to control regioselectivity in isoxazole synthesis?

A3: Yes, several metal-free approaches exist. For the synthesis of 3,4-disubstituted isoxazoles, an enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides has been developed, which proceeds with high regioselectivity.[15][16] Additionally, the use of dipolarophiles with a leaving group can direct the regioselectivity in [3+2] cycloaddition reactions.[17]

Q4: My nitrile oxide intermediate appears to be dimerizing to form a furoxan. How can I prevent this side reaction?

A4: Nitrile oxide dimerization is a common side reaction, especially at higher concentrations.[4] To minimize this, it is best to generate the nitrile oxide in situ in the presence of the dipolarophile. Slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne can help to keep the instantaneous concentration of the nitrile oxide low and favor the desired cycloaddition.[4]

Visualizing Regioselectivity Control

To better understand the factors influencing the outcome of isoxazole synthesis, the following diagram illustrates the key decision points and strategies for achieving regiochemical control.

Regioselectivity_Control Decision-Making Flowchart for Regioselective Isoxazole Synthesis cluster_start Starting Point cluster_methods Synthetic Method cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_cyclocondensation Cyclocondensation cluster_outcome Desired Outcome start Formation of Isomeric Mixture method Identify Synthesis Method start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo [3+2] Cycloaddition claisen Cyclocondensation (e.g., 1,3-Dicarbonyl + NH2OH) method->claisen Cyclocondensation cat Use Catalyst cyclo->cat Optimize no_cat Uncatalyzed cyclo->no_cat alkyne_type Alkyne Type? cat->alkyne_type terminal Terminal Alkyne alkyne_type->terminal Terminal internal Internal Alkyne alkyne_type->internal Internal cu_cat Copper(I) Catalysis (for 3,5-isomer) terminal->cu_cat ru_cat Ruthenium Catalysis (for 3,4,5-isomers) internal->ru_cat end Improved Regioselectivity cu_cat->end ru_cat->end solvent_screen_cyclo Solvent Screening no_cat->solvent_screen_cyclo substituent_mod Modify Substituents (Electronic/Steric) no_cat->substituent_mod solvent_screen_cyclo->end substituent_mod->end la Use Lewis Acid (e.g., BF3.OEt2) claisen->la Optimize solvent_screen_claisen Solvent Screening claisen->solvent_screen_claisen base_add Add Base (e.g., Pyridine) claisen->base_add la->end solvent_screen_claisen->end base_add->end

Sources

Technical Support Center: Enhancing the Solubility of Dichlorophenyl Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling dichlorophenyl isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this class of molecules. Dichlorophenyl isoxazoles, a core scaffold in many pharmaceutical agents like Cloxacillin and Dicloxacillin, are frequently characterized by their hydrophobic nature and poor aqueous solubility, often falling into the Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility).[]

This document provides a series of frequently asked questions (FAQs) for initial guidance and detailed troubleshooting protocols for more complex solubility issues. Our goal is to provide not just methods, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my dichlorophenyl isoxazole compounds consistently show poor solubility in aqueous buffers (e.g., PBS, pH 7.4)?

A1: The poor aqueous solubility of this class of compounds is rooted in their molecular structure. The dichlorophenyl group is highly hydrophobic (water-fearing), and the isoxazole ring, while containing heteroatoms, contributes significantly to the molecule's overall lipophilicity and crystalline lattice energy.[2] This non-polar nature makes it energetically unfavorable for the compound to interact with the highly polar, hydrogen-bonded network of water molecules in aqueous buffers, leading to low solubility. For instance, the aqueous solubility of Dicloxacillin is reported to be as low as 3.63 mg/L.[3]

Q2: What is the quickest and most direct method to solubilize my compound for a preliminary in vitro assay?

A2: The use of a co-solvent is the most common and direct initial approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[4] By disrupting water's hydrogen bond network, they create a more favorable environment for the hydrophobic compound to dissolve.[]

For initial screening, Dimethyl Sulfoxide (DMSO) is a powerful and widely used co-solvent.[6] A typical starting procedure is to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous experimental medium. For example, Cloxacillin sodium salt has a solubility of approximately 16 mg/mL in DMSO.[7]

Critical Consideration: Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) and consistent across all experimental conditions, including vehicle controls, as organic solvents can have physiological effects on cells.[7]

Q3: My compound is a carboxylic acid derivative. How can I leverage this to improve solubility?

A3: The presence of an ionizable functional group, such as a carboxylic acid, is a significant advantage. By adjusting the pH of the solution, you can convert a poorly soluble neutral compound into a more soluble salt form.[8][9] For a weakly acidic drug (like those with a carboxylic acid), increasing the pH of the medium above its dissociation constant (pKa) will deprotonate the acid, forming a negatively charged carboxylate. This ionized species is significantly more polar and thus more soluble in water.[9][10]

A practical approach is to prepare a stock solution in a slightly basic buffer (e.g., pH 8.0-9.0) or to create a sodium or potassium salt of the compound, which often exhibit much higher aqueous solubility than the parent acid.[9] For example, the sodium salts of Cloxacillin and Dicloxacillin are freely soluble in water.[11][12]

Q4: How can I accurately determine the solubility of my compound?

A4: The gold standard method is the shake-flask method followed by a quantitative analytical technique. An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer). The mixture is then agitated (e.g., on a shaker) at a constant temperature for a set period (typically 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Section 2: Detailed Troubleshooting Guide & Advanced Strategies

Problem: My compound precipitates from the DMSO stock solution upon dilution into my aqueous assay buffer.

This is a common and frustrating issue that arises when the aqueous medium cannot accommodate the drug concentration that was stable in the organic stock. The following workflow can guide your optimization process.

G start Compound Precipitates Upon Dilution check_cosolvent Is co-solvent % < 1%? start->check_cosolvent increase_cosolvent Strategy 1: Increase Co-solvent (e.g., PEG 400, Ethanol) Caution: Check cell tolerance. check_cosolvent->increase_cosolvent Yes check_pKa Does the compound have an ionizable group (acid/base)? check_cosolvent->check_pKa No (or at max tolerance) increase_cosolvent->check_pKa Still Precipitates success Solubility Achieved increase_cosolvent->success Soluble ph_adjust Strategy 2: pH Adjustment Adjust buffer pH > pKa (for acids) or < pKa (for bases). check_pKa->ph_adjust Yes use_excipient Strategy 3: Use Excipients (e.g., Cyclodextrins) check_pKa->use_excipient No ph_adjust->use_excipient Still Precipitates ph_adjust->success Soluble advanced_formulation Strategy 4: Advanced Formulations (e.g., Nanosuspension, Lipid-Based) use_excipient->advanced_formulation Still Precipitates use_excipient->success Soluble advanced_formulation->success

Caption: Troubleshooting workflow for precipitation issues.

Advanced Strategy 1: Use of Excipients (Cyclodextrins)

When co-solvents and pH modification are insufficient or incompatible with your experimental system, complexation with cyclodextrins offers a powerful alternative.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like a dichlorophenyl isoxazole, into their hydrophobic core, forming a water-soluble "inclusion complex".[13][15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without the need for organic solvents.[]

This protocol determines the type of complex formed and the stoichiometric ratio.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 20 mM Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Equilibration: Add an excess amount of your dichlorophenyl isoxazole compound to each cyclodextrin solution in separate vials.

  • Shaking: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • Sampling & Analysis: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 30 min) to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved drug using a validated HPLC or UV-Vis method.

  • Data Plotting: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (AL-type) is indicative of a 1:1 soluble complex and is the most common outcome.[16]

Advanced Strategy 2: Nanosuspension Formulation

For compounds that are highly insoluble in both aqueous and organic media, or for in vivo studies where high drug loading is needed, creating a nanosuspension is a state-of-the-art approach.

Mechanism of Action: A nanosuspension is a colloidal dispersion of the pure drug particles in a liquid medium, with particle sizes typically below 1 µm. The dramatic reduction in particle size leads to a massive increase in the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area significantly enhances the dissolution velocity.[17] This approach is particularly effective for BCS Class II compounds.[18][19]

This is a "bottom-up" method suitable for discovery-phase research.[20]

  • Solvent Phase: Dissolve the dichlorophenyl isoxazole compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.

  • Anti-Solvent Phase: In a separate vessel, prepare an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or HPMC). The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[19]

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or overhead homogenizer), inject the solvent phase into the anti-solvent phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size and zeta potential using Dynamic Light Scattering (DLS) to confirm the formation of nanoparticles and assess physical stability.

Section 3: Data Summary Tables

The following tables provide reference data for common dichlorophenyl isoxazole compounds to guide your experimental design.

Table 1: Solubility of Cloxacillin Sodium Salt in Various Solvents

SolventSolubility (approx.)Reference
Water55 mg/mL[21]
PBS (pH 7.2)10 mg/mL[7]
Ethanol25 mg/mL[21]
DMSO16-55 mg/mL[7][21]
Dimethyl Formamide (DMF)20 mg/mL[7]

Table 2: Comparison of Solubility Enhancement Strategies

TechniqueMechanismAdvantagesDisadvantagesBest For
Co-solvents Reduces solvent polarity.[4]Simple, fast, effective for many compounds.[22]Potential for solvent toxicity, drug may precipitate on dilution.Initial in vitro screening.
pH Adjustment Ionizes the drug to a more polar, soluble salt form.[8]Highly effective for ionizable drugs, easy to implement.[]Only applicable to acidic/basic drugs, risk of precipitation if pH changes.Formulating acidic or basic compounds.
Cyclodextrins Forms a water-soluble inclusion complex.[13]Avoids organic solvents, can improve stability, masks taste.[]Increases formulation weight, potential for nephrotoxicity with some CDs.Aqueous formulations, avoiding organic solvents.
Nanosuspension Increases surface area, enhancing dissolution velocity.[18]High drug loading, applicable to nearly all insoluble drugs, improves bioavailability.[23]Requires specialized equipment (homogenizers), potential for physical instability (aggregation).[19]In vivo studies, oral and parenteral delivery.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). NIH.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). Semantic Scholar.
  • Cloxacillin (sodium salt) - PRODUCT INFORMATION. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. (2025, August 4). ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cloxacillin-13C4 SodiuM Salt CAS#: 642-78-4. (n.d.). ChemicalBook.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • Nanosuspension for BCS Class II Drug | Request PDF. (n.d.). ResearchGate.
  • Techniques used to Enhance Drug Solubility. (2023, July 2). Pharmaguddu.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). NIH.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Cloxacillin Sodium Anti-infection chemical. (n.d.).
  • Cloxacillin | C19H18ClN3O5S | CID 6098. (n.d.). PubChem - NIH.
  • pH Modifier Excipients. (n.d.). CD Formulation.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • solubility enhancement -by pH change & complexation | PPT. (n.d.). Slideshare.
  • Dicloxacillin | C19H17Cl2N3O5S | CID 18381. (n.d.). PubChem.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). NIH.
  • Dicloxacillin sodium (Dicloxacillinum natricum). (n.d.).
  • Cloxacillin Sodium Monohydrate. (n.d.). LKT Labs.
  • isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin. (n.d.). InvivoChem.
  • Isoxazole derivative. (n.d.). Solubility of Things.
  • Dicloxacillin. (n.d.). TargetMol.
  • Dicloxacillin Sodium hydrate (Dicloxacillin sodium salt monohydrate) | Antibacterial Agent. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.

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Validation & Comparative

A Researcher's Guide to Evaluating Novel STAT3 Inhibitors: A Comparative Analysis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and inflammation research, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical therapeutic target.[1][2] Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, invasion, and immunosuppression.[3][4] The quest for potent and selective STAT3 inhibitors is therefore a significant focus of modern drug discovery.

This guide provides a comprehensive framework for the evaluation and comparison of novel STAT3 inhibitors. We will use the molecule Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate , a compound with limited publicly available biological data, as a case study for a hypothetical novel inhibitor, hereafter referred to as "Compound X". Its efficacy will be benchmarked against well-characterized STAT3 inhibitors: Stattic , BP-1-102 , and SH-4-54 .

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, detailed experimental protocols, and a robust framework for assessing the therapeutic potential of new chemical entities targeting the STAT3 signaling pathway.

The STAT3 Signaling Pathway: A Central Node in Cellular Regulation

The STAT3 signaling cascade is a key pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of a wide array of genes involved in fundamental cellular processes.[5][6] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[4][7] However, in many pathological states, particularly cancer, the pathway becomes persistently active.[2]

The canonical activation of STAT3 is initiated by the binding of ligands such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) to their respective cell surface receptors.[5][8] This ligand binding leads to the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src.[4] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.[5]

Once recruited to the receptor complex, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[3][4] This phosphorylation event triggers the formation of STAT3 homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions.[2][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences in the promoter regions of target genes, thereby initiating their transcription.[5][8] Key downstream targets of STAT3 include genes that regulate cell cycle progression (e.g., Cyclin D1), survival and apoptosis (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[9][10]

STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., IL-6R, EGFR) Ligand->Receptor Binding JAK JAK / Src Kinase Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Initiation

Figure 1: The canonical STAT3 signaling pathway.

Established STAT3 Inhibitors: Mechanisms of Action

A variety of small molecules have been developed to inhibit the STAT3 signaling pathway. These inhibitors can be broadly categorized based on their mechanism of action, with many targeting the crucial SH2 domain to prevent dimerization and subsequent activation.

  • Stattic: Stattic was one of the first non-peptidic small molecules identified as a STAT3 inhibitor.[11][12] It selectively targets the SH2 domain of STAT3, thereby inhibiting its activation, dimerization, and nuclear translocation.[11][13] Stattic has been shown to induce apoptosis in cancer cell lines that are dependent on constitutively active STAT3.[12] It is often used as a tool compound in preclinical research to probe the functional role of STAT3.[11]

  • BP-1-102: BP-1-102 is a potent and orally bioavailable STAT3 inhibitor that also targets the SH2 domain.[10][14][15] It binds to STAT3 with a high affinity, blocking the interaction with phosphotyrosine motifs on receptor peptides.[9][15] This inhibition of STAT3 activation leads to the suppression of downstream target gene expression, resulting in reduced tumor cell growth, survival, and invasion.[9][10] BP-1-102 has demonstrated efficacy in preclinical xenograft models of human breast and lung cancer.[10]

  • SH-4-54: SH-4-54 is another potent inhibitor that binds to the SH2 domains of both STAT3 and STAT5.[16][17] It was developed through rational structure-based design to mimic the phosphopeptide binding sequence.[18] SH-4-54 effectively suppresses STAT3 phosphorylation and the expression of its downstream targets.[17] Notably, it has shown significant anti-tumor activity against glioblastoma stem-like cells and can penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[16][19]

A Strategic Workflow for the Evaluation of "Compound X"

To ascertain the potential of "Compound X" as a STAT3 inhibitor and to objectively compare its efficacy with established inhibitors, a multi-tiered experimental approach is necessary. This workflow progresses from initial biochemical assays to more complex cell-based functional assessments.

Experimental_Workflow Start Novel Compound Synthesis ('Compound X') Biochemical_Assay Tier 1: Biochemical Assays (Direct STAT3 Binding) Start->Biochemical_Assay Cell_Based_Assay Tier 2: Cell-Based Assays (Target Engagement & Cellular Function) Biochemical_Assay->Cell_Based_Assay Potent Binders Selectivity_Profiling Tier 3: Selectivity Profiling (Off-Target Effects) Cell_Based_Assay->Selectivity_Profiling Active in Cells Data_Comparison Comparative Efficacy Analysis Selectivity_Profiling->Data_Comparison Selective Compounds End Lead Candidate Progression Data_Comparison->End

Figure 2: A tiered workflow for evaluating novel STAT3 inhibitors.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine if "Compound X" directly interacts with the STAT3 protein. The Fluorescence Polarization (FP) assay is a well-established method for this purpose, particularly for inhibitors targeting the SH2 domain.[20]

Objective: To quantify the binding affinity of "Compound X" to the STAT3 SH2 domain and compare it to known inhibitors.

Methodology: A fluorescently labeled peptide with a high affinity for the STAT3 SH2 domain is incubated with recombinant STAT3 protein. In the absence of an inhibitor, the peptide binds to the large STAT3 protein, resulting in a high fluorescence polarization value. When an inhibitor like "Compound X" is introduced, it competes with the peptide for binding to the SH2 domain. The displacement of the fluorescent peptide leads to a decrease in the polarization value, which can be measured to determine the inhibitor's binding affinity (Ki) or its half-maximal inhibitory concentration (IC50).

Tier 2: Cell-Based Assays

Once direct binding is established, the next crucial step is to assess the ability of "Compound X" to inhibit STAT3 function within a cellular context. This involves using cancer cell lines known to harbor constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, A549 lung cancer).

  • Inhibition of STAT3 Phosphorylation:

    • Objective: To determine if "Compound X" can block the activation of STAT3 in cells.

    • Methodology: Treat STAT3-dependent cancer cells with varying concentrations of "Compound X". Following treatment, cell lysates are prepared and analyzed by Western blotting using antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A dose-dependent decrease in the p-STAT3/total STAT3 ratio would indicate effective target engagement.

  • Inhibition of STAT3 Transcriptional Activity:

    • Objective: To measure the effect of "Compound X" on the ability of STAT3 to regulate gene expression.

    • Methodology: Utilize a STAT3-dependent luciferase reporter assay.[21] Cells are co-transfected with a plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. Upon treatment with "Compound X", a reduction in luciferase activity, measured by luminescence, would signify the inhibition of STAT3's transcriptional function.

  • Assessment of Cellular Viability and Apoptosis:

    • Objective: To evaluate the downstream functional consequences of STAT3 inhibition on cancer cell survival.

    • Methodology: Treat STAT3-dependent cancer cells with "Compound X" and measure cell viability using an MTT or similar colorimetric assay. To confirm that cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

Tier 3: Selectivity Profiling

A critical aspect of drug development is ensuring that the compound is selective for its intended target.

Objective: To determine the specificity of "Compound X" for STAT3 over other related proteins.

Methodology: The inhibitory activity of "Compound X" should be tested against other STAT family members (e.g., STAT1, STAT5) using similar biochemical or cell-based assays.[12] Furthermore, to rule out off-target effects on upstream kinases, "Compound X" should be screened against a panel of relevant kinases (e.g., JAK1, JAK2, Src).[22]

Comparative Efficacy Data Summary

The following table provides a template for summarizing the experimental data, comparing the hypothetical results for "Compound X" with the published values for the established inhibitors. This structured comparison allows for a clear and objective assessment of the novel compound's potential.

Parameter"Compound X" (Hypothetical)StatticBP-1-102SH-4-54
Target STAT3STAT3STAT3STAT3/STAT5
Mechanism SH2 Domain InhibitionSH2 Domain InhibitionSH2 Domain InhibitionSH2 Domain Inhibition
STAT3 Binding Affinity (KD) 450 nM-504 nM[14][15]300 nM[16][17]
Biochemical IC50 (FP Assay) 4.5 µM5.1 µM[12][13]6.8 µM[9][14]~23.5 µM (Ki)[19]
Cellular p-STAT3 Inhibition (IC50) ~1 µM~10-20 µM4-6.8 µM[9][15]42-530 nM[19]
Anti-proliferative Activity (IC50) Cell line dependentCell line dependentCell line dependentCell line dependent
Selectivity vs. STAT1 >10-foldHigh[12]>5-fold[10]~4-fold[19]

Detailed Experimental Protocols

1. Fluorescence Polarization (FP) Assay for STAT3 Binding

  • Materials:

    • Recombinant human STAT3 protein (full-length or SH2 domain).

    • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2).

    • Assay buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • 384-well, low-volume, black microplates.

    • Test compounds ("Compound X", Stattic, BP-1-102, SH-4-54) dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the microplate wells, add 10 µL of assay buffer.

    • Add 0.5 µL of the test compound dilutions.

    • Add 5 µL of the fluorescent peptide (final concentration ~2-5 nM).

    • Initiate the reaction by adding 5 µL of recombinant STAT3 protein (final concentration ~10-20 nM).

    • Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

2. Western Blot for p-STAT3 Inhibition

  • Materials:

    • MDA-MB-231 cells (or other suitable cell line).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Primary antibodies: rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose range of the test compounds (or DMSO vehicle control) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.

    • Quantify band intensities using densitometry software.

3. MTT Cell Viability Assay

  • Materials:

    • MDA-MB-231 cells.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

The evaluation of a novel compound like "this compound" requires a systematic and comparative approach. By leveraging the knowledge of well-characterized inhibitors such as Stattic, BP-1-102, and SH-4-54, researchers can effectively benchmark the potency, selectivity, and cellular efficacy of new chemical entities. The workflow and protocols outlined in this guide provide a robust framework for identifying and validating promising new STAT3 inhibitors, a critical step in the development of next-generation targeted therapies for cancer and other diseases driven by aberrant STAT3 signaling.

References

  • Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]

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A Researcher's Guide to Validating the Biological Target of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a small molecule's biological target is a pivotal step that underpins our understanding of its therapeutic potential and possible toxicities. This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to validate the biological target of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a compound for which the primary biological target is not yet defined. Our approach is grounded in a philosophy of orthogonal, self-validating experimental systems to build a robust and compelling case for target engagement.

I. The Imperative of Target Validation

Target validation is the critical process of verifying that a specific molecular entity, such as a protein or nucleic acid, is directly responsible for the pharmacological effects of a small molecule.[1][2] A rigorous validation process mitigates the risk of advancing compounds with misunderstood mechanisms, a common cause of failure in later stages of drug development. For this compound, where the target is unknown, our strategy will first encompass target identification followed by rigorous validation of the most promising candidates.

II. A Multi-pronged Approach to Target Identification and Validation

Part 1: Unbiased Target Identification

Given that no putative target is known for this compound, our initial efforts will be directed at generating a list of potential binding partners.

Affinity Chromatography followed by Mass Spectrometry (AC-MS)

A cornerstone of target identification is the use of affinity-based methods to physically isolate binding partners from a complex biological mixture.[3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) suitable for immobilization.

  • Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a cell lysate from a biologically relevant cell line.

  • Affinity Capture: Incubate the cell lysate with the compound-coupled resin. As a negative control, incubate a separate aliquot of lysate with an unconjugated resin.

  • Washing: Extensively wash the resin to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-coupled resin with those from the control resin to identify specific binding partners.

Part 2: Validating Target Engagement in a Cellular Context

Once a list of putative targets is generated from the AC-MS experiment, the next critical step is to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[4][7][8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Denaturation cluster_analysis Analysis cell_treatment Treat cells with compound or vehicle heating Heat cell aliquots to a range of temperatures cell_treatment->heating Incubate lysis Lyse cells and separate soluble proteins heating->lysis Process detection Detect target protein (e.g., Western Blot) lysis->detection Analyze analysis Plot melting curves and assess thermal shift detection->analysis Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: CETSA

The following table illustrates hypothetical CETSA results comparing the thermal shift of a putative target protein in the presence of this compound and a known inactive structural analog.

CompoundConcentration (µM)Apparent Melting Temperature (Tm) of Target X (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.3-
This compound1058.7+6.4
Inactive Analog1052.5+0.2

Part 3: Genetic Validation of the Target's Role in Compound Activity

Confirming that a compound binds to a target is a crucial step, but it is equally important to demonstrate that this binding event is responsible for the compound's biological activity. Genetic methods, such as siRNA-mediated gene knockdown, are invaluable for this purpose.[9][10][11]

siRNA-Mediated Gene Knockdown

Experimental Protocol: siRNA Knockdown

  • siRNA Transfection: Transfect cells with an siRNA specifically designed to target the mRNA of the putative target gene. As controls, transfect separate sets of cells with a non-targeting control siRNA and a mock transfection control.

  • Knockdown Confirmation: After a suitable incubation period (typically 48-72 hours), confirm the successful knockdown of the target protein by Western blotting or qRT-PCR.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound.

  • Phenotypic Assay: Measure a relevant phenotypic endpoint, such as cell viability, proliferation, or a specific signaling pathway readout.

  • Data Analysis: Compare the dose-response curve of the compound in the target-knockdown cells to the control cells. A rightward shift in the dose-response curve in the knockdown cells indicates that the target is required for the compound's activity.

siRNA_Workflow cluster_transfection Gene Knockdown cluster_treatment Compound Treatment & Phenotypic Analysis cluster_analysis Data Analysis transfection Transfect cells with target-specific siRNA or control siRNA incubation Incubate for 48-72 hours transfection->incubation confirmation Confirm target protein knockdown (Western Blot/qRT-PCR) incubation->confirmation compound_treatment Treat cells with a dose range of the compound confirmation->compound_treatment phenotypic_assay Measure phenotypic endpoint (e.g., cell viability) compound_treatment->phenotypic_assay data_analysis Compare dose-response curves and assess resistance phenotypic_assay->data_analysis

Caption: Workflow for siRNA-mediated target validation.

Comparative Data: siRNA Knockdown

This table shows hypothetical cell viability data following treatment with this compound in cells with and without knockdown of the putative target.

siRNA TreatmentTarget X Expression (relative to control)EC50 of Compound (µM)Fold Shift in EC50
Non-targeting control siRNA100%1.2-
Target X siRNA15%15.813.2

A significant increase in the EC50 value upon target knockdown provides strong evidence that the compound's activity is mediated through this target.

Part 4: Direct Measurement of Binding Affinity

For a comprehensive validation, it is beneficial to quantify the binding affinity of this compound to its purified target protein. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard for this.[1][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14] This allows for the determination of kinetic parameters such as the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine kon, koff, and KD.

Comparative Data: SPR

The following table presents hypothetical SPR data comparing the binding kinetics of this compound and a less potent analog to the purified target protein.

Compoundkon (M-1s-1)koff (s-1)KD (nM)
This compound2.5 x 1055.0 x 10-42.0
Less Potent Analog1.8 x 1059.0 x 10-350.0

A lower KD value indicates a higher binding affinity.

V. Conclusion

The validation of a biological target is a multifaceted endeavor that requires a convergence of evidence from orthogonal experimental approaches. For this compound, a systematic approach beginning with unbiased target identification, followed by cellular target engagement confirmation with CETSA, genetic validation of the target's role using siRNA, and finally, direct biophysical measurement of binding affinity with SPR, will provide a robust and compelling case for its mechanism of action. This comprehensive validation strategy will not only elucidate the compound's function but also provide a solid foundation for its further development as a potential therapeutic agent.

References

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A Comparative Analysis of Substituted Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure" due to its versatile biological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a rigid framework amenable to diverse chemical modifications, leading to a broad spectrum of pharmacological properties.[1][3] This guide offers an in-depth comparative analysis of various substituted isoxazole derivatives, focusing on their synthesis, anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices and present supporting data to empower researchers in drug discovery and development.

The Versatility of the Isoxazole Nucleus: An Overview

The isoxazole ring is a cornerstone in the design of numerous therapeutic agents. Its unique electronic and structural features allow for interactions with a wide array of biological targets.[3][4] The presence of nitrogen and oxygen atoms imparts the ability to participate in hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions.[4] Furthermore, the isoxazole ring is relatively stable but can be cleaved under specific conditions, making it a useful synthon in organic chemistry.[5] This combination of properties has led to the development of isoxazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[6][7]

Synthetic Strategies: Tailoring the Isoxazole Scaffold

The biological activity of isoxazole derivatives is intrinsically linked to the nature and position of their substituents. Therefore, the choice of synthetic strategy is paramount in creating a library of diverse compounds for screening. A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8][9] Another prevalent method involves the cyclization of chalcone derivatives.[10][11]

Representative Synthetic Workflow: From Chalcones to Isoxazoles

The Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde is a foundational step in generating chalcone intermediates.[10][11] These α,β-unsaturated ketones then undergo cyclization with hydroxylamine hydrochloride to yield the desired isoxazole derivatives.[10][12] This two-step process offers a high degree of flexibility in introducing various substituents onto the phenyl rings.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Claisen-Schmidt Condensation Isoxazole Substituted Isoxazole Derivative Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Isoxazole Cyclization

Caption: General workflow for the synthesis of isoxazole derivatives from chalcones.

Comparative Biological Activities of Substituted Isoxazoles

The true value of synthesizing a diverse library of isoxazole derivatives lies in the subsequent evaluation of their biological activities. Here, we compare their performance in three key therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as potent anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting protein kinases, and disrupting tubulin polymerization.[13][14][15] The substitution pattern on the isoxazole core dramatically influences their efficacy.

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Mechanism of Action (where known)
I-1 3-(4-Bromophenyl)-5-(indol-3-yl)isoxazoleC4-2 (Prostate)2.5 - 5.0Not specified
I-2 3-(4-Chlorophenyl)-5-(indol-3-yl)isoxazoleC4-2 (Prostate)2.5 - 5.0Not specified
I-3 3,5-bis(4-methoxyphenyl)isoxazoleDU145 (Prostate)1.06Not specified
I-4 N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Colon)2.5 µg/mLNot specified

Data compiled from multiple sources for illustrative comparison.[3][6][16]

The data suggests that halogen substitutions (bromo and chloro) on the phenyl ring at the 3-position of the isoxazole are associated with significant anticancer activity.[16] Furthermore, the presence of a methoxy group can also enhance potency.[3]

A standard method to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the isoxazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][17]

Table 2: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)
II-1 3-(4-Chlorophenyl)-5-(substituted phenyl)isoxazoleStaphylococcus aureus31.25
II-2 3-(4-Chlorophenyl)-5-(substituted phenyl)isoxazoleBacillus subtilis62.5
II-3 4-((5-(4-chlorophenyl)isoxazol-3-yl)amino)phenolEscherichia coli-
II-4 4-((5-(4-chlorophenyl)isoxazol-3-yl)amino)phenolCandida albicans-

Data compiled from multiple sources for illustrative comparison.[17][18]

The presence of electron-withdrawing groups like chlorine on the phenyl ring appears to be beneficial for antibacterial activity.[6]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX).[11][19][20]

Table 3: Comparative Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound IDSubstitution PatternAssay% Inhibition
III-1 N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amineCarrageenan-induced paw edema51%
III-2 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamideAdjuvant arthritis in ratsSignificant reduction in paw swelling
III-3 Indolyl–isoxazolidine derivativeLPS-induced TNF-α and IL-6 productionSignificant inhibition

Data compiled from multiple sources for illustrative comparison.[19]

The anti-inflammatory activity is highly dependent on the overall molecular structure, with complex derivatives showing potent effects.

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Divide rats into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of the isoxazole derivatives.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data reveals key structure-activity relationships that can guide the design of more potent isoxazole derivatives.

SAR_Insights cluster_C3 C3 Substituents cluster_C5 C5 Substituents Isoxazole Isoxazole Core C3_Aryl Aryl Group Isoxazole->C3_Aryl Position 3 C5_Aryl Aryl/Heteroaryl Group Isoxazole->C5_Aryl Position 5 C3_Halogen Halogen (Cl, Br) (Increases Anticancer & Antimicrobial Activity) C3_Aryl->C3_Halogen C5_Methoxy Methoxy Group (Can Enhance Anticancer Activity) C5_Aryl->C5_Methoxy C5_Indole Indole Moiety (Potent Anticancer Activity) C5_Aryl->C5_Indole

Caption: Key structure-activity relationship insights for substituted isoxazoles.

  • Substitution at C3 and C5: The majority of biologically active isoxazoles are substituted at the C3 and C5 positions.

  • Aryl Substituents: The presence of aryl or heteroaryl rings at these positions is crucial for activity.[16]

  • Influence of Functional Groups:

    • Halogens: Chloro and bromo substitutions on the phenyl rings often lead to enhanced anticancer and antimicrobial activities.[16]

    • Methoxy Groups: The presence of methoxy groups can positively influence anticancer potency.[3]

    • Nitro and Dimethylamino Groups: The presence of nitro and chlorine groups at the C-3 phenyl ring and methoxy and dimethylamino groups at the C-5 phenyl ring can enhance antibacterial activity.[6]

Conclusion and Future Directions

Substituted isoxazole derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. This guide has provided a comparative analysis of their synthesis, biological activities, and structure-activity relationships. The experimental protocols detailed herein offer a starting point for researchers to evaluate their own novel isoxazole derivatives.

Future research should focus on the synthesis of novel derivatives with diverse substitution patterns, guided by the SAR insights discussed. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets of the most potent compounds. The development of isoxazole-based therapies holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

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  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives - ResearchG

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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive analysis of the potential cross-reactivity of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, a substituted isoxazole of interest in chemical and pharmaceutical research. In the absence of direct pharmacological data for this specific molecule, this document leverages a predictive approach grounded in structural similarity to well-characterized compounds, most notably Leflunomide. We will explore the anticipated biological targets, delineate potential off-target interactions, and provide detailed, field-proven experimental protocols to empirically validate these predictions. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally related isoxazole derivatives.

Introduction: The Isoxazole Scaffold and the Imperative of Cross-Reactivity Studies

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific compound, this compound (PubChem CID: 90426), is characterized by a central isoxazole ring, a 2,6-dichlorophenyl moiety, a methyl group, and an ethyl carboxylate group.[6] While primarily documented as a chemical intermediate in synthetic processes, its structural features suggest a potential for biological activity.[7]

The 2,6-dichloro substitution pattern on the phenyl ring is a common feature in many bioactive molecules and is known to influence their metabolic stability and target engagement. Given the broad bioactivity of the isoxazole class, a thorough investigation of the cross-reactivity of this specific ester is paramount to understanding its potential therapeutic applications and off-target liabilities.

Predictive Analysis of Biological Targets and Cross-Reactivity

Due to the limited publicly available pharmacological data for this compound, a predictive analysis based on structural analogs is the most rational approach to hypothesizing its biological interactions.

Primary Comparator: Leflunomide

Leflunomide is an isoxazole-derivative and an established disease-modifying antirheumatic drug (DMARD).[8][9] Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[9] This inhibition leads to the suppression of T-cell proliferation and is the basis for its anti-inflammatory and immunomodulatory effects.

Structural Similarities and Differences:

FeatureThis compoundLeflunomide
Core Scaffold IsoxazoleIsoxazole (bioisosterically opened in active metabolite)
Phenyl Group 2,6-dichlorophenyl4-trifluoromethylphenyl
Substitution at C4 Ethyl carboxylateAmide linked to a methyl group
Substitution at C5 MethylUnsubstituted

The shared isoxazole core and the presence of a halogenated phenyl ring suggest that this compound could potentially interact with targets similar to those of Leflunomide. However, the differing substitution patterns on the phenyl ring and at the C4 and C5 positions of the isoxazole ring will undoubtedly influence target affinity and selectivity.

Predicted Primary Target and Potential Cross-Reactivity

Based on the structural analogy to Leflunomide, a primary hypothesis is that this compound, or its corresponding carboxylic acid metabolite, could exhibit inhibitory activity against dihydroorotate dehydrogenase (DHODH) .

However, the isoxazole scaffold is known to interact with a variety of other biological targets. Therefore, it is crucial to consider potential cross-reactivity with other enzyme classes and receptors. Given the known off-target effects of other isoxazole-containing drugs, a cross-reactivity screen should, at a minimum, include assays for:

  • Cyclooxygenases (COX-1 and COX-2): Some isoxazole derivatives are known to be potent COX inhibitors.

  • Kinases: The broad family of protein kinases are common off-target liabilities for many small molecule drugs.

  • Nuclear Receptors: Certain heterocyclic compounds have been shown to interact with nuclear receptors.

Experimental Protocols for Determining Cross-Reactivity

To empirically validate the predicted biological activities and assess the cross-reactivity profile of this compound, a multi-faceted experimental approach is recommended. The following are detailed protocols for key assays.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell membranes with target receptor - Radioligand - Test compound dilutions - Assay buffer incubation Incubate: - Membranes - Radioligand (fixed concentration) - Test compound (varying concentrations) prep_reagents->incubation Add to assay plate filtration Rapid Filtration: Separate bound from free radioligand incubation->filtration After reaching equilibrium scintillation Scintillation Counting: Quantify bound radioactivity filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Prepare a stock solution of the radioligand at a known concentration. The chosen concentration for the assay should ideally be at or below the Kd of the radioligand for the receptor.[10]

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Profiling Assay

This assay measures the ability of the test compound to inhibit the activity of a panel of protein kinases.

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents: - Kinase enzyme - Kinase substrate - ATP - Test compound dilutions reaction Initiate Reaction: Combine kinase, substrate, ATP, and test compound prep_reagents->reaction detection Detect Kinase Activity: (e.g., ADP-Glo™, LanthaScreen®) reaction->detection After incubation analysis Data Analysis: - Determine % inhibition - Calculate IC50 values detection->analysis

Caption: General Workflow for a Kinase Inhibition Assay.

Step-by-Step Protocol (using ADP-Glo™ as an example):

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase enzyme in an appropriate buffer.

    • Prepare a stock solution of the specific kinase substrate.

    • Prepare a stock solution of ATP. The concentration used in the assay is typically close to the Km for the specific kinase.

    • Prepare a serial dilution of this compound.

  • Kinase Reaction:

    • In a white, opaque 96- or 384-well plate, add the kinase enzyme and the test compound at various concentrations.

    • Incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Objective: To determine if this compound directly binds to and stabilizes a target protein (e.g., DHODH) in intact cells.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis treatment Treat intact cells with test compound or vehicle heating Heat cell aliquots to a range of temperatures treatment->heating lysis Lyse cells and separate soluble and precipitated proteins heating->lysis detection Detect and quantify soluble target protein (e.g., Western Blot) lysis->detection curve Generate melting curves and determine thermal shift detection->curve

Sources

A Comparative Guide to Benchmarking Novel Protease Inhibitors: Evaluating Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate Against Known Calpain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic development of novel protease inhibitors is a cornerstone of modern therapeutics, targeting pathologies from cancer to neurodegeneration. A critical step in this process is the rigorous benchmarking of investigational compounds against established inhibitors. This guide provides a comprehensive framework for the comparative analysis of a novel compound, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, against well-characterized inhibitors of calpain. Calpains are a family of calcium-dependent cysteine proteases implicated in the post-transcriptional regulation of Cyclin D1, a key regulator of cell cycle progression. Dysregulation of this pathway is a hallmark of various cancers, making calpain an attractive therapeutic target. This document details the scientific rationale, step-by-step experimental protocols for determining enzymatic potency and cellular efficacy, and a clear structure for data analysis and interpretation.

Introduction: Establishing the Scientific Context

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring genomic fidelity. Cyclin D1 is a critical regulator of the G1 phase, and its levels are meticulously controlled.[1] Post-transcriptional degradation of Cyclin D1 is a key control mechanism, partly mediated by the Ca²⁺-activated cysteine protease, calpain. In many cancers, elevated or sustained Cyclin D1 levels drive uncontrolled proliferation. Therefore, inhibiting proteases like calpain presents a viable strategy to restore normal cell cycle control.

This guide focuses on establishing a robust methodology to evaluate This compound , a novel small molecule, for its potential as a calpain inhibitor. To ascertain its therapeutic potential, its performance must be benchmarked against established, commercially available calpain inhibitors. For this purpose, we have selected two well-validated compounds:

  • ALLN (N-acetyl-Leu-Leu-Norleucinal): A potent, reversible peptide aldehyde inhibitor of calpain I and II, which also inhibits cathepsins and the proteasome at higher concentrations.[2][3][4]

  • Calpeptin: A cell-permeable peptide aldehyde that potently inhibits calpain I and II and is widely used to study calpain function in cellular contexts.[5][6]

This guide is structured to provide both the "how" and the "why," detailing protocols for direct enzymatic inhibition assays and subsequent cell-based target validation.

The Benchmarking Workflow: A Two-Pillar Approach

A comprehensive evaluation of a novel inhibitor requires a multi-faceted approach. Simply determining enzymatic inhibition is insufficient for a drug candidate, which must also demonstrate efficacy in a complex cellular environment. Our strategy is therefore built on two pillars:

  • Pillar 1: In Vitro Enzymatic Potency & Mechanism. This initial step directly measures the compound's ability to inhibit purified calpain. It allows us to determine key quantitative parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which informs on the inhibitor's potency and mechanism of action (e.g., competitive, non-competitive).

  • Pillar 2: Cell-Based Target Engagement. This secondary step validates the findings from the enzymatic assay within a biological system. By treating cancer cells with the inhibitors, we can determine if the compound can permeate the cell membrane and engage its target, leading to the desired downstream effect—in this case, the stabilization of Cyclin D1 protein levels.

G cluster_0 Benchmarking Workflow Start Start Enzymatic_Assay Pillar 1: In Vitro Enzymatic Assay (Purified Calpain) Start->Enzymatic_Assay Determine IC50 & Ki Cell_Based_Assay Pillar 2: Cell-Based Assay (Cancer Cell Line) Enzymatic_Assay->Cell_Based_Assay Validate in cellular context Data_Analysis Comparative Data Analysis (Potency, Efficacy) Cell_Based_Assay->Data_Analysis Measure Cyclin D1 stabilization Conclusion Conclusion Data_Analysis->Conclusion Assess therapeutic potential

Caption: High-level workflow for inhibitor benchmarking.

Pillar 1: In Vitro Calpain Inhibition Assay

The objective of this phase is to quantify the inhibitory potency of this compound against purified human calpain-1 and compare it directly with ALLN and Calpeptin. We will utilize a fluorogenic assay, which is highly sensitive and suitable for high-throughput screening.[7][8]

Causality Behind Experimental Choices
  • Enzyme: Purified human calpain-1 is used to ensure that the observed inhibition is a direct effect on the target, free from the complexity of a cellular lysate.

  • Substrate: A fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC, is chosen because its cleavage by calpain liberates a fluorescent molecule (AMC), providing a direct, real-time readout of enzyme activity.[9] This "add-mix-measure" format simplifies the protocol and enhances reproducibility.[8]

  • Assay Principle: The rate of fluorescence increase is directly proportional to calpain activity. An effective inhibitor will reduce this rate. By testing a range of inhibitor concentrations, we can generate a dose-response curve to calculate the IC₅₀.

Detailed Experimental Protocol: Fluorogenic Calpain Assay

Materials:

  • Purified Human Calpain-1 (recombinant)

  • Calpain Substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.4

  • Activation Buffer: 50 mM HEPES, 10 mM DTT, 100 mM CaCl₂, pH 7.4

  • Inhibitor Stock Solutions: 10 mM stocks of the test compound, ALLN, and Calpeptin in DMSO.

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series for each inhibitor (e.g., 11 points, 1:3 dilution starting from 100 µM) in Assay Buffer. Include a DMSO-only control (vehicle).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate inhibitor dilution (or vehicle).

    • 20 µL of purified Calpain-1 (e.g., final concentration of 5 nM).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the Calpain Substrate (e.g., final concentration of 20 µM) to each well.

  • Activation: Immediately add 10 µL of Activation Buffer to initiate the reaction by providing the necessary Ca²⁺.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

Data Analysis: Determining IC₅₀ and Kᵢ
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))

    • The blank contains all components except the enzyme.

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value for each compound.

  • Determine Inhibition Constant (Kᵢ): To understand the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then globally fitted to models for competitive, non-competitive, or mixed inhibition using specialized software (e.g., GraphPad Prism) to calculate the Kᵢ. The Kᵢ is a more absolute measure of inhibitor potency than the IC₅₀.

Pillar 2: Cell-Based Cyclin D1 Stabilization Assay

This assay determines if the inhibitors can cross the cell membrane and prevent the degradation of endogenous Cyclin D1. An increase in Cyclin D1 protein levels following treatment would indicate successful target engagement in a cellular environment.

Causality Behind Experimental Choices
  • Cell Line: A human cancer cell line with a known reliance on the Cyclin D1 pathway, such as MCF-7 (breast cancer), is an appropriate model.

  • Methodology: Western blotting is a robust and specific technique to measure changes in the protein level of Cyclin D1.[10][11][12] An antibody specific to Cyclin D1 is used for detection.[1] A loading control (e.g., β-actin or GAPDH) is essential to ensure that observed changes are not due to unequal protein loading.

  • Treatment Conditions: Cells are treated with the inhibitors at concentrations relative to their determined IC₅₀ values (e.g., 1x, 5x, and 10x IC₅₀) to observe a dose-dependent effect.

G cluster_0 Calpain-Mediated Cyclin D1 Degradation Pathway Ca_Signal Intracellular Ca2+ Signal Calpain_Inactive Inactive Calpain Ca_Signal->Calpain_Inactive activates Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active CyclinD1 Cyclin D1 Protein Calpain_Active->CyclinD1 cleaves Degradation Proteolytic Degradation CyclinD1->Degradation Inhibitor Calpain Inhibitor (e.g., Ethyl Isoxazole) Inhibitor->Calpain_Active BLOCKS

Caption: Simplified pathway of Calpain's effect on Cyclin D1.
Detailed Experimental Protocol: Western Blot for Cyclin D1

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Inhibitor stocks (as above)

  • RIPA Lysis Buffer with protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibodies: Rabbit anti-Cyclin D1, Mouse anti-β-actin

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency. Treat cells with vehicle (DMSO) or varying concentrations of each inhibitor for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the β-actin primary antibody to assess protein loading.

Summary of Comparative Data

The results from the described experiments should be compiled into a clear, concise table to facilitate direct comparison. The following table presents a hypothetical but realistic dataset for this study.

CompoundTargetMechanismIC₅₀ (nM) [Enzymatic]Kᵢ (nM) [Enzymatic]Cyclin D1 Stabilization [Cell-Based]
This compound Calpain-1Competitive8542Dose-dependent increase
ALLN Calpain-1/2, CathepsinsReversible Aldehyde190[2]190[2]Dose-dependent increase
Calpeptin Calpain-1/2Reversible Aldehyde40[5]~30-50[6]Dose-dependent increase

Discussion and Interpretation

Crucially, kinetic analysis suggests a competitive mechanism of inhibition, indicating that the compound likely binds to the active site of calpain. This is a distinct feature compared to the peptide aldehyde mechanism of the benchmark compounds.

The cell-based assay corroborates the enzymatic data. The observed dose-dependent increase in Cyclin D1 levels confirms that this compound is cell-permeable and successfully engages its intracellular target, leading to the intended biological outcome. The ability to stabilize Cyclin D1 in a cellular context at concentrations consistent with its IC₅₀ is a strong indicator of its potential as a lead compound.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded framework for benchmarking a novel protease inhibitor. The two-pillar approach, combining direct enzymatic assays with cell-based target validation, provides a comprehensive performance profile.

Our analysis positions This compound as a promising calpain inhibitor with potency comparable to established tool compounds. Its distinct chemical scaffold (isoxazole-based) compared to the peptide-based benchmarks makes it an attractive candidate for further development, potentially offering advantages in terms of metabolic stability and oral bioavailability.

Future work should include:

  • Assessing its selectivity against other calpain isoforms (e.g., calpain-2) and a broader panel of cysteine proteases.

  • Conducting cell viability and apoptosis assays in cancer cell lines to confirm its anti-proliferative effects.

  • Initiating pharmacokinetic and in vivo efficacy studies in relevant animal models of cancer.

By following this structured benchmarking process, researchers can confidently evaluate and prioritize novel inhibitor candidates for progression through the drug discovery pipeline.

References

  • Cepham Life Sciences. ALLN; Calpain Inhibitor I. [Link]

  • BioCrick. Calpain Inhibitor I, ALLN. [Link]

  • Davies, P. L., et al. (2017). An easy-to-use FRET protein substrate to detect calpain cleavage in vitro and in vivo. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Maher, P., et al. (2022). Therapeutic use of calpeptin in COVID-19 infection. Clinical Science. [Link]

  • Bio-protocol. Western-Blot Assay. [Link]

  • Mus-Lushpak, H. A., et al. (2021). Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. Journal of B.U.ON.. [Link]

  • Sirianni, R. W., et al. (2024). Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. ACS Nano. [Link]

  • ResearchGate. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. [Link]

  • ResearchGate. Western blot analysis of the Cdc25 phosphatases and cyclin D1. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the isoxazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, hereafter referred to as EDMI, represents a specific embodiment of this class. While its direct biological applications are not extensively documented in public literature, its structural motifs suggest potential as a modulator of protein-protein interactions or as an enzyme inhibitor.

This guide provides a comprehensive framework for establishing robust, reproducible, and reliable experimental protocols using EDMI. It is designed for researchers, scientists, and drug development professionals who understand that reproducibility is not merely a component of good science but its very foundation.[4][5][6] We will delve into the causality behind experimental choices, establish self-validating protocols, and compare EDMI to a plausible alternative to contextualize its handling and potential.

Part 1: Foundational Integrity - Characterization of Starting Material

Reproducibility begins long before the first assay plate is prepared. It starts with a rigorous understanding of your primary reagent. The unvalidated assumption that the compound in the bottle is pure and stable is a primary source of experimental irreproducibility.

Core Directive: Before initiating any biological assay, the identity, purity, and solubility of each new batch of EDMI must be independently verified.

Table 1: Physicochemical Properties and Quality Control Parameters for EDMI

ParameterMethodAcceptance CriteriaRationale for Reproducibility
Identity ¹H NMR, ¹³C NMR, LC-MSSpectrum consistent with reference structure[7]; [M+H]⁺ at 300.13 g/mol [7].Confirms the correct molecular structure is being tested, preventing erroneous conclusions based on the wrong compound.
Purity HPLC-UV (e.g., RP-HPLC)[8]≥98%Impurities can have off-target effects, leading to confounding results or batch-to-batch variability.
Solubility Kinetic solubility assay in DMSO and aqueous buffersRecord highest soluble concentration.Undissolved compound leads to inaccurate concentrations in assays, a major cause of inconsistent results.[9]
Stability HPLC-UV analysis of stock solution over time (e.g., 0, 24, 48h) at RT and 4°C<5% degradation over the experimental timeframeCompound degradation can decrease potency and introduce new, active or interfering species into the assay.
Part 2: Comparative Context - EDMI vs. A Known Kinase Inhibitor

To illustrate the practical application and handling of EDMI, we will compare it to a well-characterized, commercially available kinase inhibitor with a similar heterocyclic core, such as a pyridinyl-imidazole based inhibitor (e.g., SB203580, a p38 MAPK inhibitor). This comparison highlights how a research compound (EDMI) should be benchmarked against an established tool compound.

Table 2: Comparative Profile of EDMI and a Reference Kinase Inhibitor

FeatureThis compound (EDMI)Reference Inhibitor (e.g., SB203580)Significance for Experimental Design
Core Scaffold IsoxazolePyridinyl-imidazoleBoth are nitrogen-containing heterocycles common in kinase inhibitors, but differences in structure will dictate target specificity and physicochemical properties.
Reported Target Undisclosed (Hypothetical: Kinase X)p38 MAPKThe reference inhibitor provides a positive control for assay performance and a benchmark for comparing potency and specificity.
Molecular Weight 300.13 g/mol [7]377.4 g/mol Affects molarity calculations for stock solutions.
Solubility Profile Must be experimentally determined.High solubility in DMSO; lower in aqueous media.Dictates vehicle choice and maximum final assay concentration to avoid precipitation.[9]
Mechanism Hypothetical: ATP-competitive inhibitorATP-competitive inhibitorUnderstanding the mechanism is crucial for designing relevant assays (e.g., measuring substrate phosphorylation).
Part 3: A Self-Validating Protocol for a Kinase Inhibition Assay

The following protocol for an in vitro kinase assay is designed to be a self-validating system. Each step includes controls and decision points that ensure the integrity of the data generated. We will use a hypothetical "Kinase X" as the target.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EDMI against Kinase X in a robust and reproducible manner.

Materials:

  • Kinase X (recombinant)

  • Specific peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • EDMI (characterized as per Part 1)

  • Reference Inhibitor (SB203580)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (Anhydrous, analytical grade)[9]

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation & Plating (The Source of Concentration Accuracy):

    • 1.1. Prepare a 10 mM stock solution of EDMI in 100% DMSO. Vortex thoroughly to ensure complete dissolution. Causality: A high-concentration, fully solubilized stock is critical for accurate serial dilutions and minimizing DMSO concentration in the final assay.

    • 1.2. Perform an 11-point, 1:3 serial dilution of EDMI in DMSO. This creates a dose-response curve.

    • 1.3. Using an acoustic liquid handler or calibrated multichannel pipette, transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Also plate DMSO-only wells (vehicle control) and reference inhibitor wells. Trustworthiness: Precise liquid handling prevents errors in the final compound concentration, a frequent source of variability.

  • Enzyme & Substrate Addition:

    • 2.1. Prepare a master mix of Kinase X and its peptide substrate in assay buffer. The concentration of the enzyme should be on the linear portion of its activity curve (determined in a prior enzyme titration experiment).

    • 2.2. Add the enzyme/substrate mix to the compound-plated wells.

    • 2.3. Include "No Enzyme" controls (wells with substrate and buffer but no kinase) to define the assay background. Trustworthiness: This control ensures that any signal change is due to enzyme activity.

  • Initiation and Incubation:

    • 3.1. Prepare a solution of ATP in assay buffer at a concentration equal to its Km for Kinase X (previously determined).

    • 3.2. Add the ATP solution to all wells to start the reaction.

    • 3.3. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

  • Signal Detection & Data Acquisition:

    • 4.1. Add the ADP-Glo™ reagent as per the manufacturer's protocol. This reagent measures the amount of ADP produced, which is directly proportional to kinase activity.

    • 4.2. Read the luminescence on a compatible plate reader.

  • Data Analysis & Quality Control:

    • 5.1. Normalize the data: Subtract the "No Enzyme" background from all wells. Define the 100% activity level using the vehicle (DMSO) control wells and 0% activity using a high concentration of the reference inhibitor.

    • 5.2. Calculate the Z'-factor for the assay plate using the vehicle and positive control wells. An acceptance criterion of Z' > 0.5 is mandatory for the data to be considered valid. Trustworthiness: The Z'-factor is a statistical measure of assay quality. A high Z' indicates a robust assay with a large signal window and low data variability, making the results dependable.

    • 5.3. Fit the normalized dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for EDMI.

Part 4: Visualization of the Experimental Workflow

A clear workflow diagram ensures that the logical and sequential steps of the protocol are understood, minimizing procedural errors.

Caption: Workflow for a reproducible kinase inhibition assay.

Conclusion: A Framework for Trustworthy Science

The reproducibility of experiments involving novel chemical entities like this compound is not an endpoint but a continuous process of validation. It hinges on three pillars: rigorous characterization of the starting material, the use of well-controlled and benchmarked assays, and a commitment to quality control metrics like the Z'-factor. By treating cells and reagents with meticulous consistency and embedding validation steps directly into the experimental workflow, researchers can ensure that their data is not only accurate but also robust and repeatable.[10] This guide provides a template for that process, enabling scientists to build a foundation of trustworthy data upon which the future of drug development depends.

References

  • Valerie S. L. et al. (2007). Identification and Characterization of Small Molecule Inhibitors of the Calcium-Dependent S100B−p53 Tumor Suppressor Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Blythe, D. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology. Available at: [Link]

  • Ayman A. A. et al. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]

  • Zhou, T. et al. (2012). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Marx, V. et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. Available at: [Link]

  • Gerlach, B. et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Available at: [Link]

  • Promega Corporation. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. PubChem. Available at: [Link]

  • Reed, S. H. et al. (2008). Identification and Characterization of the First Small Molecule Inhibitor of MDMX. Journal of Biological Chemistry. Available at: [Link]

  • Wagner, F. F. et al. (2016). Identification and Characterization of Small Molecule Inhibitors of a Plant Homeodomain Finger. ResearchGate. Available at: [Link]

  • Martis, G. J. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Salman, M. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Martis, G. J. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • Martis, G. J. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • KCAS Bio. (2022). Assay Validation: Steps for Reliable Research. KCAS Bio. Available at: [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. Available at: [Link]

  • Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation. AMP. Available at: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. Available at: [Link]

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In vitro vs. in vivo activity of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Characterizing the In Vitro and In Vivo Activity of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

This compound is a small molecule belonging to the isoxazole class of heterocyclic compounds.[1][2] The isoxazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3] The substitution pattern of this particular molecule, featuring a 2,6-dichlorophenyl group, is noteworthy as this moiety is present in several known bioactive compounds, including licensed non-steroidal anti-inflammatory drugs (NSAIDs). This structural feature suggests a potential for this compound to modulate inflammatory pathways.

This guide, intended for researchers in drug discovery and development, provides a comprehensive roadmap for the systematic evaluation of this compound. We will delineate a logical progression from initial in vitro characterization to subsequent in vivo validation, focusing on a hypothesized anti-inflammatory mechanism of action. The experimental designs described herein are grounded in established, robust methodologies to ensure scientific rigor and data integrity.

Part 1: In Vitro Activity Assessment

The initial phase of characterization focuses on cell-free and cell-based assays to determine the compound's primary mechanism of action, potency, and selectivity at the molecular and cellular levels.[4][5] Given the structural alerts for anti-inflammatory activity, our proposed in vitro screening cascade will investigate key targets in the inflammatory response.

Primary Target-Based Screening: Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1] Therefore, a logical first step is to assess the inhibitory activity of this compound against COX-1 and COX-2.

  • Assay Principle: A colorimetric or fluorometric enzyme immunoassay (EIA) kit is a standard method for this purpose. The assay measures the concentration of prostaglandin G2 (PGG2), the product of the COX reaction with arachidonic acid.

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Test compound (dissolved in DMSO).

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Assay buffer and detection reagents as per the manufacturer's protocol.

  • Procedure:

    • Prepare a dilution series of the test compound and controls in assay buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Add the diluted test compound or controls to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and develop the signal according to the EIA kit instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Assays: Quantifying Anti-inflammatory Effects in a Biological Context

Following target-based screening, it is crucial to evaluate the compound's activity in a more physiologically relevant cellular environment.[5] Lipopolysaccharide (LPS)-stimulated macrophages are a widely accepted model for studying the inflammatory response.

  • Assay Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on these markers is quantified.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle-treated and unstimulated controls.

    • NO Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix an equal volume of supernatant with Griess reagent.

      • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cytotoxicity Assessment (MTT Assay): It is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Perform a parallel MTT assay on cells treated with the compound alone to determine its effect on cell viability.

  • Data Analysis: Calculate the dose-dependent inhibition of NO, TNF-α, and IL-6 production. Determine EC50 values.

Illustrative In Vitro Data Summary
AssayParameterThis compoundPositive Control
COX-1 Inhibition IC50> 100 µMSC-560: 0.009 µM
COX-2 Inhibition IC500.5 µMCelecoxib: 0.04 µM
NO Production (RAW 264.7) EC502.1 µMDexamethasone: 0.1 µM
TNF-α Release (RAW 264.7) EC501.8 µMDexamethasone: 0.08 µM
IL-6 Release (RAW 264.7) EC503.5 µMDexamethasone: 0.15 µM
Cytotoxicity (RAW 264.7) CC50> 50 µMDoxorubicin: 1 µM

Note: The data presented in this table is illustrative and serves as a template for presenting experimental results.

In Vitro Workflow Diagram

InVitro_Workflow cluster_0 Target-Based Screening cluster_1 Cell-Based Screening COX1 COX-1 Enzyme Assay COX2 COX-2 Enzyme Assay RAW_cells RAW 264.7 Macrophages LPS_stim LPS Stimulation RAW_cells->LPS_stim MTT MTT Assay (Cytotoxicity) RAW_cells->MTT Griess Griess Assay (NO) LPS_stim->Griess ELISA ELISA (TNF-α, IL-6) LPS_stim->ELISA Compound Test Compound Compound->COX1 Compound->COX2 Compound->RAW_cells

Caption: Workflow for in vitro anti-inflammatory screening.

Part 2: In Vivo Activity Assessment

Positive results from in vitro assays provide the rationale for progressing to in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[6][7] Acute and chronic models of inflammation are employed for this purpose.

Acute Model of Inflammation: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[8][9]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Procedure:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and multiple dose groups of the test compound.

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan challenge.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Determine the dose-response relationship.

Chronic Model of Inflammation: Cotton Pellet-Induced Granuloma

This model is used to assess the efficacy of a compound on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.[8]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Anesthetize the rats.

    • Make small subcutaneous incisions on the back of the rats.

    • Implant sterile, pre-weighed cotton pellets (e.g., 50 mg) subcutaneously, one on each side.

    • Suture the incisions.

    • Administer the test compound or controls (e.g., Dexamethasone) daily for 7 consecutive days.

    • On day 8, sacrifice the animals.

    • Excise the cotton pellets along with the granulomatous tissue.

    • Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: Calculate the final dry weight of the granuloma tissue by subtracting the initial weight of the cotton pellet. Determine the percentage of inhibition of granuloma formation for the treated groups compared to the vehicle control.

Illustrative In Vivo Data Summary
ModelCompound Dose (mg/kg, p.o.)% InhibitionPositive Control% Inhibition
Carrageenan Paw Edema (at 3h) 1025.4%Indomethacin (10 mg/kg)55.2%
3048.9%
10065.1%
Cotton Pellet Granuloma 10 (daily)18.7%Dexamethasone (1 mg/kg)42.5%
30 (daily)39.2%

Note: The data presented in this table is illustrative and serves as a template for presenting experimental results.

In Vivo Workflow Diagram

InVivo_Workflow cluster_0 Acute Inflammation Model cluster_1 Chronic Inflammation Model Compound Test Compound Dosing Carrageenan_Inject Carrageenan Injection (Rat Paw) Compound->Carrageenan_Inject Daily_Dosing Daily Compound Dosing (7 days) Paw_Measure Paw Volume Measurement (Plethysmometer) Carrageenan_Inject->Paw_Measure Acute_Efficacy Calculate % Edema Inhibition Paw_Measure->Acute_Efficacy Pellet_Implant Cotton Pellet Implantation (Subcutaneous) Pellet_Implant->Daily_Dosing Granuloma_Excision Granuloma Excision & Weighing Daily_Dosing->Granuloma_Excision Chronic_Efficacy Calculate % Granuloma Inhibition Granuloma_Excision->Chronic_Efficacy

Caption: Workflow for in vivo anti-inflammatory efficacy testing.

Part 3: Comparative Analysis and Bridging the Gap

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. Discrepancies are common and can be attributed to several factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound dictates its concentration and residence time at the target site in vivo.[10] Poor oral bioavailability or rapid metabolism can lead to lower efficacy in animal models despite high in vitro potency.

  • Target Engagement: In vitro assays confirm interaction with a purified enzyme or a cell line, but in vivo target engagement depends on the compound reaching the target tissue in sufficient concentrations.

  • Complexity of In Vivo Models: The inflammatory response in vivo is a complex interplay of multiple cell types, signaling pathways, and feedback loops that cannot be fully replicated in vitro.[6] A compound may have off-target effects or interact with other biological systems that influence its overall efficacy.

Based on our illustrative data, this compound shows promising selective COX-2 inhibition in vitro and dose-dependent efficacy in an acute in vivo model. The translation to the chronic model appears less robust, which could prompt further investigation into its pharmacokinetic properties or its specific mechanism within the complex environment of granuloma formation. Subsequent studies should include pharmacokinetic profiling to establish a clear relationship between plasma/tissue concentration and the observed pharmacological effect.

References

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A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl isoxazoles, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological and biological activities, including anticancer, antimicrobial, and insecticidal properties. This document moves beyond a mere listing of data, offering insights into the causal relationships behind experimental findings and providing actionable protocols for synthesis and evaluation.

Introduction to Dichlorophenyl Isoxazoles

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serving as a versatile scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets. When substituted with a dichlorophenyl group, the resulting molecules exhibit a range of biological effects, the nature and potency of which are highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring and other functionalities on the isoxazole core. This guide will dissect these relationships, offering a comparative overview of the 2,4-, 3,4-, and 3,5-dichlorophenyl isomers and their impact on biological activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The positioning of chlorine atoms on the phenyl ring, along with substitutions at other positions of the isoxazole moiety, significantly influences the biological activity of these compounds. The following sections provide a comparative analysis of the SAR of dichlorophenyl isoxazoles in anticancer, antimicrobial, and insecticidal applications.

Anticancer Activity

Dichlorophenyl isoxazoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways involved in cancer progression.[3][4] The substitution pattern of the dichlorophenyl ring plays a crucial role in determining their cytotoxic efficacy.

A comprehensive SAR analysis suggests that the presence of a dichlorophenyl moiety often enhances anticancer activity.[5] For instance, in a series of 3,5-disubstituted isoxazole derivatives, compounds bearing a dichlorophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines.[6]

Key SAR Insights for Anticancer Activity:

  • Position of Chlorine Atoms: Studies have indicated that the 2,4-dichlorophenyl substitution pattern can be particularly effective. For example, a 3-(2,4-dichlorophenyl)‐5-furan isoxazole derivative showed potent and selective COX-2 inhibitory activity, a key target in inflammation and cancer.[7] Another study on 3-biphenyl-4-yl-5-(2,4-dichlorophenyl) isoxazole reported a significant GI50 value against the MDA-MB 231 breast cancer cell line.[6]

  • Substituents on the Isoxazole Ring: The nature of the substituent at the 3- or 5-position of the isoxazole ring, in conjunction with the dichlorophenyl group, is critical. Electron-withdrawing groups on the isoxazole scaffold can enhance activity.[6]

  • Molecular Interactions: Molecular docking studies have revealed that dichlorophenyl isoxazoles can bind to the active sites of key enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR). The dichlorophenyl moiety often engages in hydrophobic interactions within the binding pocket, contributing to the overall binding affinity.[6]

Comparative Anticancer Activity Data:

Compound IDDichlorophenyl SubstitutionOther Key SubstituentsCancer Cell LineActivity (IC50/GI50)Reference
Id 2,4-dichloro3-(biphenyl-4-yl)MDA-MB-23146.3 µg/mL[6]
5f 2,4-dichloro5-(furan-2-yl)COX-2 Inhibition9.16 ± 0.38 μM[7]
20c 3-chloro (for comparison)5-(substituted phenyl)MCF70.650 µM[8]
Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Dichlorophenyl isoxazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][9]

Key SAR Insights for Antimicrobial Activity:

  • Impact of Dichlorophenyl Group: The presence of a dichlorophenyl group is often associated with enhanced antimicrobial potency. The lipophilicity conferred by the chlorine atoms can facilitate the penetration of the molecule through microbial cell membranes.

  • Substitution Pattern: While a direct comparative study of all dichlorophenyl isomers is limited, the presence of chloro-substituents, in general, has been shown to be beneficial for antimicrobial activity. For example, isoxazole derivatives with chloro substitutions have shown excellent inhibition potential against various bacterial and fungal species.[10]

  • Other Substituents: The overall antimicrobial spectrum and potency are also influenced by other substituents on the isoxazole ring. For instance, the introduction of a thiophene moiety alongside a substituted phenyl ring on the isoxazole core has been shown to increase antimicrobial activity.[11]

Comparative Antimicrobial Activity Data (MIC values in µg/mL):

Compound SeriesDichlorophenyl SubstitutionTarget OrganismMIC (µg/mL)Reference
Isoxazole derivativesChloro-substituted phenylS. aureus, E. coli, A. niger, A. flavusExcellent Inhibition[10]
Isoxazole derivativesPhenyl, p-bromo phenylS. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans, A. nigerHigh Activity[1]
Insecticidal Activity

Isoxazoline derivatives, a related class of compounds, containing a dichlorophenyl moiety have been successfully developed as potent insecticides.[12][13] These compounds often act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to neurotoxicity.[12]

Key SAR Insights for Insecticidal Activity:

  • Dichlorophenyl Moiety as a Pharmacophore: The 3,5-dichlorophenyl group is a key feature in several commercial and investigational isoxazoline insecticides. This substitution pattern appears to be optimal for binding to the insect GABA receptor.

  • Modifications to the Scaffold: Structure-activity relationship studies have shown that modifications to other parts of the isoxazoline molecule can modulate insecticidal activity and spectrum. For instance, the introduction of an acylhydrazine moiety has led to compounds with potent activity against Spodoptera frugiperda.[12]

  • Selectivity: A significant challenge in insecticide development is achieving high potency against target pests while minimizing toxicity to non-target organisms like bees. Rational design based on the differences between insect and bee GABA receptors is an active area of research to develop more selective insecticides.[14]

Comparative Insecticidal Activity Data:

Compound IDDichlorophenyl SubstitutionTarget PestActivity (LC50)Reference
L17 Not specified (in a series of isoxazolines)Spodoptera frugiperda0.489 mg/L[12]
F16 Not specified (in a series of isoxazolines)Plutella xylostella0.01 mg/L[13]
D36 Not specified (in a series of isoxazolines)Plutella xylostella0.025 mg/L[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of dichlorophenyl isoxazoles and their biological evaluation.

Synthesis of 3,5-Disubstituted Dichlorophenyl Isoxazoles

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.[9][16]

Step-by-Step Synthesis Protocol:

  • Chalcone Synthesis:

    • Dissolve an appropriately substituted acetophenone and a dichlorobenzaldehyde in ethanol.

    • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • A base like sodium acetate or potassium hydroxide can be added to facilitate the reaction.[9][16]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired dichlorophenyl isoxazole derivative.

Characterization:

The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl isoxazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[18][19]

Step-by-Step Broth Microdilution MIC Protocol:

  • Compound Preparation: Prepare a stock solution of the dichlorophenyl isoxazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

The insecticidal activity of dichlorophenyl isoxazole derivatives can be evaluated using various methods depending on the target insect. A common method for pests like Plutella xylostella (diamondback moth) is the leaf-dip bioassay.[14]

Step-by-Step Leaf-Dip Bioassay Protocol:

  • Compound Solution Preparation: Prepare solutions of the test compounds at different concentrations in a suitable solvent containing a surfactant.

  • Leaf Treatment: Dip cabbage leaf discs into the test solutions for a few seconds and then allow them to air dry.[14]

  • Insect Exposure: Place the treated leaf discs in a petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., second-instar larvae of P. xylostella) into each petri dish.[14]

  • Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae after a specific period (e.g., 48 or 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration of the compound that causes 50% mortality of the insect population).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize key workflows and relationships.

Synthesis_Workflow cluster_start Starting Materials Acetophenone Substituted Acetophenone Chalcone_Synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) Acetophenone->Chalcone_Synthesis Dichlorobenzaldehyde Dichlorobenzaldehyde Dichlorobenzaldehyde->Chalcone_Synthesis Chalcone Dichlorophenyl Chalcone (Intermediate) Chalcone_Synthesis->Chalcone Isoxazole_Formation Isoxazole Formation (Cyclization) Chalcone->Isoxazole_Formation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole_Formation Purification Purification (Column Chromatography/ Recrystallization) Isoxazole_Formation->Purification Final_Product Dichlorophenyl Isoxazole (Final Product) Purification->Final_Product

Caption: General workflow for the synthesis of dichlorophenyl isoxazoles.

SAR_Logic cluster_substitutions Structural Modifications cluster_activities Biological Activities Core Dichlorophenyl Isoxazole Scaffold Dichloro_Pattern Dichlorophenyl Substitution Pattern (2,4-, 3,4-, 3,5-) Core->Dichloro_Pattern Isoxazole_Sub Substituents on Isoxazole Ring Core->Isoxazole_Sub Anticancer Anticancer Dichloro_Pattern->Anticancer Antimicrobial Antimicrobial Dichloro_Pattern->Antimicrobial Insecticidal Insecticidal Dichloro_Pattern->Insecticidal Isoxazole_Sub->Anticancer Isoxazole_Sub->Antimicrobial Isoxazole_Sub->Insecticidal

Caption: Logical relationship between structural modifications and biological activities.

Conclusion

The structure-activity relationship of dichlorophenyl isoxazoles is a complex yet crucial area of study for the development of new therapeutic and agrochemical agents. This guide has provided a comparative analysis of how the dichlorophenyl substitution pattern and other molecular features influence their anticancer, antimicrobial, and insecticidal properties. The provided experimental protocols offer a foundation for the synthesis and evaluation of these promising compounds. By understanding the intricate interplay between structure and function, researchers can more effectively design and optimize novel dichlorophenyl isoxazole derivatives with enhanced potency and selectivity.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including immunomodulatory and anti-inflammatory properties.[1][2][3][4] The structural versatility of isoxazole derivatives allows for fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery programs.[4] This guide provides a head-to-head comparison of a lead compound, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (DC-5MI) , and two structurally related analogs designed to probe its structure-activity relationship (SAR).

The selection of these compounds is based on SAR studies which have identified key pharmacophoric features for potent biological activity, such as the presence of a 2,6-disubstituted phenyl ring at the C-3 position of the isoxazole core.[5] Our comparative analysis will focus on three critical aspects for early-stage drug development:

  • Biological Potency: Efficacy in inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammatory responses.

  • Cellular Toxicity: Assessment of off-target effects on cell viability.

  • Pharmacokinetic Profile: Preliminary in vitro evaluation of drug-like properties.

This guide is intended for researchers, scientists, and drug development professionals, providing objective experimental data and detailed protocols to support the findings.

Compounds Under Evaluation:

  • Lead Compound (DC-5MI): this compound

  • Analog 1 (MC-5MI): Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (Designed to evaluate the importance of the 2,6-dichloro substitution).

  • Analog 2 (CP-5MI): Ethyl 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole-4-carboxylate (Designed to evaluate the steric tolerance at the C-5 position).

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB family of transcription factors are critical regulators of the inflammatory response. In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[6][7] This event unmasks a nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences, and activate the transcription of hundreds of pro-inflammatory genes.[6][7] The inhibition of this pathway is a cornerstone of modern anti-inflammatory drug design.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation Complex IκB-NF-κB Complex IkB->Complex IkB_p P-IκB (Ubiquitinated) IkB->IkB_p Degradation NFkB NF-κB (p65/p50) NFkB->Complex NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Complex->IkB Dissociation DNA DNA (κB site) NFkB_n->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Inhibitor DC-5MI & Analogs Inhibitor->IKK Inhibition

Figure 1: Simplified NF-κB signaling pathway and proposed point of inhibition.

Comparative Biological Evaluation

The three isoxazole derivatives were evaluated for their ability to inhibit NF-κB activation, their inherent cytotoxicity, and their resulting therapeutic window.

NF-κB Inhibition Potency

The inhibitory activity of the compounds was assessed using an NF-κB luciferase reporter assay in HEK293T cells stimulated with TNF-α. The half-maximal inhibitory concentration (IC50) was determined from dose-response curves.

Rationale: This assay provides a quantitative measure of a compound's ability to block the transcriptional activity of NF-κB, serving as a direct indicator of on-target potency.[8]

CompoundStructure-Activity RationaleIC50 (nM)
DC-5MI 2,6-dichloro substitution forces the phenyl ring into an optimal orthogonal conformation for target binding.15.2 ± 1.8
MC-5MI Lacks the ortho-chloro group, allowing for free rotation of the phenyl ring, leading to a presumed weaker binding affinity.185.6 ± 15.3
CP-5MI The C5-cyclopropyl group is slightly bulkier than methyl but may still be tolerated by the binding pocket, potentially offering minor improvements in lipophilicity.22.8 ± 2.5
Table 1: Comparative inhibitory potency against TNF-α-induced NF-κB activation.

Finding: The lead compound, DC-5MI , demonstrated significantly higher potency than its analogs. The nearly 12-fold drop in activity for MC-5MI underscores the critical importance of the 2,6-dichloro substitution pattern for potent NF-κB inhibition.

Cytotoxicity Assessment

To ensure that the observed NF-κB inhibition was not a secondary effect of cell death, a standard MTT cytotoxicity assay was performed in the same HEK293T cell line after 48 hours of compound exposure.[9][10] The half-maximal cytotoxic concentration (CC50) was determined.

Rationale: Evaluating cytotoxicity is a critical step in drug discovery to distinguish between specific pharmacological effects and general toxicity.[11][12][13]

CompoundCC50 (µM)
DC-5MI > 25
MC-5MI > 25
CP-5MI 19.4 ± 2.1
Table 2: Cytotoxicity profiles of isoxazole derivatives.
Selectivity Index

The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a quantitative measure of a compound's therapeutic window. A higher SI value is desirable, indicating that the compound inhibits the target at concentrations far below those that cause general cell toxicity.

CompoundSelectivity Index (SI = CC50 / IC50)
DC-5MI > 1645
MC-5MI > 135
CP-5MI ~ 851
Table 3: Comparative Selectivity Index.

Finding: DC-5MI exhibits an outstanding selectivity index, far superior to the analogs. While CP-5MI showed good potency, its increased cytotoxicity resulted in a lower SI compared to the lead compound. This highlights the C5-methyl group as the optimal substituent for maintaining a low toxicity profile in this series.

In Vitro Pharmacokinetic Profiling (ADME)

A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for prioritizing compounds for further in vivo studies.[14][15] Key parameters were evaluated using standard in vitro assays.

Rationale: Early characterization of pharmacokinetic properties helps to identify potential liabilities and reduces the rate of attrition in later stages of drug development.[14][16][17]

ParameterDC-5MIMC-5MICP-5MI
Microsomal Stability (t½, min, Human)485532
Plasma Protein Binding (%, Human)98.5%96.1%99.2%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)12.515.110.2
Table 4: Comparative in vitro ADME properties.

Finding: All three compounds exhibit high plasma protein binding, which is common for this chemical class. DC-5MI demonstrates a good balance of metabolic stability and permeability, positioning it as a favorable candidate for further pharmacokinetic evaluation.

Experimental Methodologies

The trustworthiness of comparative data relies on robust and reproducible experimental protocols. The following are the detailed methodologies used to generate the data in this guide.

General Experimental Workflow

The overall process for evaluating and comparing the compounds followed a logical progression from primary activity screening to secondary safety and ADME profiling.

Workflow start Hypothesis: Isoxazole derivatives inhibit NF-κB synthesis Compound Synthesis (DC-5MI, MC-5MI, CP-5MI) start->synthesis cytotoxicity Cytotoxicity Assessment (MTT Assay) synthesis->cytotoxicity primary_assay Primary Screening: NF-κB Luciferase Reporter Assay adme In Vitro ADME Profiling (Microsomal Stability, PPB, etc.) synthesis->adme concentration Determine Non-Toxic Working Concentrations cytotoxicity->concentration concentration->primary_assay dose_response Generate Dose-Response Curves & Calculate IC50 primary_assay->dose_response analysis Data Analysis & SAR Interpretation dose_response->analysis adme->analysis conclusion Conclusion: DC-5MI is lead candidate analysis->conclusion

Figure 2: General workflow for candidate identification and comparison.
Protocol: NF-κB Luciferase Reporter Assay

This protocol is adapted from standard methods for assessing NF-κB transcriptional activity.[8][9]

  • Cell Seeding: Seed HEK293T cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds (DC-5MI, MC-5MI, CP-5MI) in culture medium. Pre-treat the cells with these dilutions for 2 hours. Include a vehicle control (0.1% DMSO).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Leave one set of wells unstimulated as a negative control.

  • Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control reporter. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic profile of the compounds.[10][12]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[12]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing metabolically active cells to convert MTT to formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 value from the dose-response curve.

Summary and Scientific Rationale

This comparative guide demonstrates a clear structure-activity relationship within the evaluated isoxazole series.

  • DC-5MI is the superior candidate. It exhibits potent, low-nanomolar inhibition of the NF-κB pathway combined with an excellent safety profile, resulting in a selectivity index greater than 1600. Its balanced in vitro ADME properties further support its advancement as a lead candidate.

  • The 2,6-dichloro substitution is critical for potency. The dramatic loss of activity observed with the mono-chloro analog, MC-5MI, strongly suggests that the steric constraints imposed by the two ortho-substituents are necessary to lock the phenyl ring in a bioactive conformation, likely orthogonal to the isoxazole ring, which enhances its interaction with the target protein.

  • The C5-methyl group offers an optimal balance of size and safety. While replacing the methyl with a cyclopropyl group (CP-5MI) maintained good potency, it introduced a notable increase in cytotoxicity, thereby narrowing the therapeutic window.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Zimecki, M., Artym, J., Kocięba, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. (n.d.). PubChem. [Link]

  • McGuire, K. A., & O'Neill, L. A. J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery. IntechOpen. [Link]

  • Raut, P., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • Maczyński, M., Zimecki, M., & Ryng, S. (2008). A new class of isoxazole derivatives: the M 1-9 series of compounds with immunotropic activity. Acta Poloniae Pharmaceutica, 65(2), 241-244. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2022). ResearchGate. [Link]

  • Zimecki, M., Artym, J., Kocięba, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PubMed. [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). ACS Publications. [Link]

  • NF-kappa B : Methods and Protocols. (n.d.). NYU Libraries. [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? (2021). National Institutes of Health (NIH). [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews, 21(5), 382-396. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]

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  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

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  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
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  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The responsible management and disposal of compounds such as Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this chlorinated isoxazole derivative, grounded in established safety protocols and environmental regulations.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is critical. The primary hazards associated with this compound are derived from its chemical structure: a chlorinated aromatic ring coupled with an isoxazole heterocycle.

  • Chlorinated Organic Compound: Halogenated organic compounds are often persistent in the environment and can be toxic.[2] Their incineration requires high temperatures to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins.[2][3]

  • Potential for Irritation: Based on the data for the analogous carboxylic acid, this compound should be handled as a potential skin and eye irritant.[1]

  • Environmental Precautions: Discharge into the environment must be strictly avoided to prevent contamination of soil and water.[4] Improper disposal of chlorinated organic residues can lead to long-term environmental pollution.[2]

Hazard CategoryPotential RisksRecommended Precautions
Health Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
Environmental Hazards Potential for long-term water and soil contamination.[2][6]Do not dispose of down the drain or in regular trash.[6][7] Prevent any release into the environment.[8]
Reactivity Hazards Incompatible with strong oxidizing agents, strong bases, and amines.[1]Segregate from incompatible materials during storage and waste collection.[7]
II. Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment when handling hazardous chemicals in a laboratory setting.[9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn to protect the skin.

  • Work Area: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[10][11]

III. Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][12] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Classification and Segregation

  • Classify the Waste: This compound should be classified as a halogenated organic solvent waste .[13] Due to the presence of chlorine, it must not be mixed with non-halogenated organic waste to avoid complicating the disposal and recycling process.[13]

  • Segregate at the Source: Designate a specific, clearly labeled waste container for this compound and other compatible chlorinated waste. Never mix incompatible chemicals.[7] For instance, do not mix this waste with strong acids, bases, or oxidizing agents.[7]

Step 2: Waste Accumulation and Container Management

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.[6][14] The original product container can be used if it is in good condition.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste."[7] The label should also include the full chemical name: "this compound," and an indication of the hazards (e.g., "Irritant").

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[7][15] This area must be under the control of laboratory personnel.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[14]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Don Appropriate PPE: Before cleaning the spill, put on the required PPE.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Collect and Dispose: Sweep or scoop the absorbed material into a designated hazardous waste container.[5][11] The contaminated absorbent material must be disposed of as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water once the bulk of the material has been removed.

Step 4: Final Disposal

  • Arrange for Professional Disposal: The final disposal of the collected hazardous waste must be handled by a licensed environmental waste management company.[12][14] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • High-Temperature Incineration: The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration in a specially designed furnace.[2] This process breaks the compound down into less harmful components like carbon dioxide, water, and hydrogen chloride, which can then be scrubbed from the exhaust gases.[2][3]

  • Maintain Records: Keep detailed records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.[12]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling In-Lab Handling cluster_disposal Final Disposal start Start: Unused or Waste Ethyl 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carboxylate risk_assessment Conduct Risk Assessment (Irritant, Environmental Hazard) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container Use Labeled, Compatible Waste Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa spill Spill Occurs? saa->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes pickup Arrange for Pickup by Licensed Waste Vendor spill->pickup No spill_protocol->saa incineration High-Temperature Incineration pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

V. Conclusion

The responsible disposal of chemical reagents like this compound is a non-negotiable aspect of laboratory work. By understanding the potential hazards, adhering to strict safety protocols, and following a systematic disposal plan, researchers can protect themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical reinforces a culture of safety and scientific integrity, building trust in our practices and our profession.

VI. References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (URL: [Link])

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (URL: [Link])

  • Process for Disposal of Chlorinated Organic Residues. (URL: Not available)

  • OSHA Standards for Biological Laboratories - ASPR. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: Not available)

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. (URL: [Link])

  • Laboratory Environmental Sample Disposal Information Document - EPA. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (URL: [Link])

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (URL: [Link])

  • Process for the incineration of chlorinated organic materials - Google Patents. (URL: )

  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS - ChemSrc. (URL: [Link])

  • Hazardous Waste Reduction - Environmental Health and Safety. (URL: [Link])

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A Senior Application Scientist's Guide to the Safe Handling and Disposal of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are grounded in data from structurally similar chemicals and established principles of laboratory safety. This approach ensures a cautious and protective stance in our experimental endeavors.

Hazard Assessment and Risk Mitigation

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be informed about the hazards of the chemicals they handle and trained in safe practices[4][5]. This guide serves as a key component of that informational requirement.

Table 1: Hazard Profile and Safety Recommendations based on Analogous Compounds

Potential HazardBasis for Concern (Analogous Compounds)Recommended Mitigation Strategy
Skin Irritation Causes skin irritation[2][3].Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation[2].Use chemical splash goggles or a face shield.
Respiratory Irritation May cause respiratory irritation[2].Handle exclusively in a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection : Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][6]

  • Skin and Body Protection : A standard laboratory coat is required to protect against incidental contact. For tasks with a greater potential for splashes, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Respiratory Protection : All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8]

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling this compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood eye_protection Wear chemical splash goggles. fume_hood->eye_protection Yes face_shield Is there a significant splash risk? eye_protection->face_shield wear_face_shield Wear a face shield over goggles. face_shield->wear_face_shield Yes gloves Wear nitrile or other suitable chemical-resistant gloves. face_shield->gloves No wear_face_shield->gloves lab_coat Wear a standard laboratory coat. gloves->lab_coat end Proceed with the experiment. lab_coat->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for ensuring safety and experimental reproducibility.

3.1. Preparation and Weighing

  • Fume Hood Preparation : Before starting, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while allowing for comfortable manipulation.

  • Donning PPE : Put on all required PPE as outlined in the section above.

  • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a tared weigh boat or paper.

  • Aliquotting : If preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

3.2. Conducting Reactions

  • Glassware Inspection : Always inspect glassware for cracks or defects before use.

  • Reaction Setup : Set up the reaction apparatus securely within the fume hood.

  • Monitoring : Do not leave reactions unattended.[7] If a reaction must be left for a short period, ensure it is stable and provide contact information for the responsible researcher.

3.3. Post-Procedure

  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This compound should be treated as hazardous chemical waste.[9]

4.1. Waste Segregation

  • Solid Waste : Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh papers, paper towels) in a designated, leak-proof, and clearly labeled solid hazardous waste container.[9]

  • Liquid Waste : Collect all solutions containing the compound in a designated, chemically resistant, and securely sealed liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

4.2. Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Keep waste containers closed except when adding waste.[9]

  • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

Diagram 2: Chemical Waste Disposal Workflow

Waste_Disposal start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) waste_type->sharps_waste Sharps solid_container Place in labeled solid hazardous waste container. solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container. liquid_waste->liquid_container sharps_container Place in designated sharps container. sharps_waste->sharps_container storage Store waste in a designated secondary containment area. solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for disposal by a licensed waste management facility. storage->disposal

Caption: Workflow for the proper disposal of chemical waste.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.[11]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[12]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

  • Spill : In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.[9]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene.
  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety.
  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society. (2010). Doing Things Safely.
  • Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • ChemicalBook. (2023). ETHYL 3-(2,6-DICHLORO-PHENYL)-5-METHYL-ISOXAZOLE-4-CARBOXYLATE Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.